CP-481715
描述
Structure
3D Structure
属性
IUPAC Name |
N-[(2S,3S,5R)-5-carbamoyl-1-(3-fluorophenyl)-3,8-dihydroxy-8-methylnonan-2-yl]quinoxaline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN4O4/c1-26(2,35)11-10-17(24(28)33)14-23(32)21(13-16-6-5-7-18(27)12-16)31-25(34)22-15-29-19-8-3-4-9-20(19)30-22/h3-9,12,15,17,21,23,32,35H,10-11,13-14H2,1-2H3,(H2,28,33)(H,31,34)/t17-,21+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQJVHQCUDMXFG-FHZYATBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(CC(C(CC1=CC(=CC=C1)F)NC(=O)C2=NC3=CC=CC=C3N=C2)O)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC[C@H](C[C@@H]([C@H](CC1=CC(=CC=C1)F)NC(=O)C2=NC3=CC=CC=C3N=C2)O)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175540 | |
| Record name | CP 481715 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212790-31-3 | |
| Record name | CP 481715 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212790313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP 481715 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-481715 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3TDA066ME | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
CP-481715: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-481715 is a potent, selective, and reversible antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] This document provides an in-depth overview of its mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of its effects on cellular signaling pathways. The information presented is intended to support further research and development efforts in the field of inflammatory diseases.
Core Mechanism of Action: CCR1 Antagonism
This compound functions as a competitive antagonist at the human CCR1, a G-protein coupled receptor (GPCR) that plays a pivotal role in leukocyte migration to sites of inflammation.[1] Its primary mechanism involves binding to CCR1 with high affinity, thereby preventing the binding of its natural chemokine ligands, primarily CCL3 (MIP-1α) and CCL5 (RANTES).[1] This blockade of ligand-receptor interaction inhibits the downstream signaling cascades that are crucial for the recruitment and activation of inflammatory cells.[1]
Binding and Selectivity
Radiolabeled binding studies have demonstrated that this compound binds to human CCR1 with a dissociation constant (Kd) of 9.2 nM.[1][2] It effectively displaces 125I-labeled CCL3 from cells transfected with CCR1, exhibiting an IC50 of 74 nM.[1][2] A key characteristic of this compound is its high selectivity for CCR1. It has been shown to be over 100-fold more selective for CCR1 compared to a panel of other GPCRs, including related chemokine receptors, highlighting its specificity of action.[1][2]
Functional Antagonism
This compound is a pure antagonist, meaning it lacks any intrinsic agonist activity.[1][2] It completely blocks the physiological responses initiated by the binding of CCL3 and CCL5 to CCR1.[1] This has been demonstrated across a range of cellular assays that measure different stages of the inflammatory cascade.
Quantitative Pharmacological Data
The inhibitory potency of this compound has been quantified across various functional assays, providing a clear profile of its cellular effects.
| Parameter | Assay | Ligand | Cell Type | IC50 (nM) | Reference |
| Receptor Binding | 125I-CCL3 Displacement | CCL3 | CCR1-transfected cells | 74 | [1][2] |
| G-Protein Signaling | [35S]GTPγS Incorporation | CCL3/CCL5 | CCR1-transfected cells | 210 | [1][2] |
| Calcium Mobilization | Intracellular Ca2+ flux | CCL3/CCL5 | Monocytes | 71 | [1][2] |
| Chemotaxis | Cell Migration | CCL3/CCL5 | Monocytes | 55 | [1][2] |
| Enzyme Release | MMP-9 Release | CCL3/CCL5 | Monocytes | 54 | [1][2] |
| Adhesion Molecule Upregulation | CD11b Upregulation | CCL3 | Monocytes (human whole blood) | 165 | [1][2] |
| Cytoskeletal Rearrangement | Actin Polymerization | CCL3 | Monocytes (human whole blood) | 57 | [1][2] |
Signaling Pathways Modulated by this compound
The antagonism of CCR1 by this compound disrupts key intracellular signaling pathways that are essential for leukocyte function in inflammation.
Caption: CCR1 signaling pathway and its inhibition by this compound.
Experimental Protocols
The characterization of this compound's mechanism of action involved a series of in vitro and in vivo experiments. Below are the methodologies for key assays.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kd) of this compound to CCR1 and its ability to displace a natural ligand (IC50).
-
Cells: Human embryonic kidney (HEK) 293 cells stably transfected with human CCR1.
-
Radioligand: 125I-labeled CCL3.
-
Procedure:
-
CCR1-expressing cell membranes are incubated with a fixed concentration of 125I-CCL3.
-
Increasing concentrations of unlabeled this compound are added to compete for binding.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled CCL3.
-
After incubation, the membranes are washed to remove unbound radioligand.
-
The amount of bound radioactivity is measured using a gamma counter.
-
Data are analyzed using non-linear regression to calculate the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
-
Objective: To measure the ability of this compound to inhibit chemokine-induced intracellular calcium release.
-
Cells: Human monocytes or CCR1-transfected cells.
-
Reagents: A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), CCL3 or CCL5.
-
Procedure:
-
Cells are loaded with the calcium-sensitive dye.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
The baseline fluorescence is measured.
-
A stimulating concentration of CCL3 or CCL5 is added.
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
The IC50 is calculated from the concentration-response curve of this compound's inhibition.
-
Chemotaxis Assay
-
Objective: To assess the effect of this compound on the directed migration of leukocytes.
-
Cells: Isolated human monocytes.
-
Apparatus: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.
-
Procedure:
-
The lower wells are filled with a solution containing a chemoattractant (CCL3 or CCL5).
-
Human monocytes, pre-incubated with different concentrations of this compound, are placed in the upper wells.
-
The chamber is incubated for a period to allow cell migration through the membrane towards the chemoattractant.
-
The number of cells that have migrated to the lower side of the membrane is quantified by microscopy after staining or by using a fluorescent cell label.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
-
Caption: A typical experimental workflow for characterizing a CCR1 antagonist.
In Vivo Corroboration
Due to the specificity of this compound for human CCR1, its in vivo activity was evaluated in transgenic mice where the murine CCR1 gene was replaced with the human CCR1 gene.[3] In these "knock-in" mice, this compound demonstrated its anti-inflammatory properties by inhibiting CCL3-induced neutrophil infiltration and reducing the swelling and Th1 cytokine response in a delayed-type hypersensitivity model.[3] These findings provide in vivo evidence that the mechanism of action observed in vitro translates to a functional anti-inflammatory effect.
Therapeutic Implications
The role of CCR1 and its ligands in the pathogenesis of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis, has been well-documented.[1][4] By potently and selectively blocking the CCR1 pathway, this compound represents a targeted therapeutic strategy to disrupt the cycle of chronic inflammation. Its ability to inhibit monocyte chemotactic activity in synovial fluid from rheumatoid arthritis patients further underscores its potential clinical utility.[1]
Conclusion
This compound is a well-characterized small molecule antagonist of CCR1. Its mechanism of action is centered on the competitive and reversible blockade of the receptor, leading to the inhibition of G-protein signaling, calcium mobilization, and ultimately, the suppression of leukocyte chemotaxis and activation. The extensive in vitro and in vivo data provide a robust foundation for its consideration as a therapeutic agent for a range of inflammatory conditions. This technical guide summarizes the core pharmacological profile of this compound to aid researchers and drug development professionals in their ongoing efforts.
References
- 1. CP-481,715, a potent and selective CCR1 antagonist with potential therapeutic implications for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The human specific CCR1 antagonist CP-481,715 inhibits cell infiltration and inflammatory responses in human CCR1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
CP-481715: A Technical Guide to a Potent and Selective CCR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-481715 is a potent, selective, and reversible antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] This small molecule, identified as quinoxaline-2-carboxylic acid [4(R)-carbamoyl-1(S)-(3-fluorobenzyl)-2(S),7-dihydroxy-7-methyloctyl]amide, has demonstrated significant potential in the modulation of inflammatory responses.[1] CCR1 and its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are key players in the recruitment of leukocytes to sites of inflammation, implicating them in the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis and multiple sclerosis.[1][3] this compound competitively inhibits the binding of these chemokines to CCR1, thereby blocking downstream signaling cascades responsible for cell migration and activation.[1] This technical guide provides a comprehensive overview of the pharmacological properties, mechanism of action, and experimental evaluation of this compound.
Core Compound Properties
| Property | Value | Reference |
| Chemical Name | quinoxaline-2-carboxylic acid [4(R)-carbamoyl-1(S)-(3-fluorobenzyl)-2(S),7-dihydroxy-7-methyloctyl]amide | [1] |
| Molecular Target | C-C chemokine receptor 1 (CCR1) | [1][2] |
| Mechanism of Action | Competitive and reversible antagonist | [1] |
| Selectivity | >100-fold selective for CCR1 over other G-protein-coupled receptors | [1][2] |
In Vitro Pharmacological Profile
The following tables summarize the quantitative data regarding the binding affinity and functional inhibition of this compound against human CCR1.
Table 2.1: Receptor Binding Affinity
| Parameter | Value (nM) | Cell System | Radioligand | Reference |
| Kd | 9.2 | Human CCR1 | [3H]this compound | [1][2] |
| IC50 | 74 | CCR1-transfected cells | 125I-labeled CCL3 | [1][2] |
Table 2.2: Functional Inhibitory Activity
| Assay | IC50 (nM) | Cell Type/System | Stimulus | Reference |
| Guanosine 5'-O-(thiotriphosphate) incorporation | 210 | CCR1-transfected cells | CCL3 and CCL5 | [1] |
| Calcium Mobilization | 71 | Monocytes | CCL3 and CCL5 | [1] |
| Monocyte Chemotaxis | 55 | Monocytes | CCL3 and CCL5 | [1] |
| Matrix Metalloproteinase 9 (MMP-9) Release | 54 | Monocytes | CCL3 and CCL5 | [1] |
| CD11b Up-regulation (in human whole blood) | 165 | Monocytes | CCL3 | [1] |
| Actin Polymerization (in human whole blood) | 57 | Monocytes | CCL3 | [1] |
Mechanism of Action: CCR1 Signaling Pathway and Inhibition by this compound
CCR1 is a G-protein coupled receptor (GPCR) that, upon binding its cognate chemokines such as CCL3 and CCL5, activates intracellular signaling pathways crucial for leukocyte trafficking and inflammation.[3][4] this compound acts as a competitive antagonist, binding to CCR1 and preventing the conformational changes necessary for signal transduction.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Radioligand Binding Assay (Competitive)
This assay determines the affinity of this compound for CCR1 by measuring its ability to displace a radiolabeled ligand.
-
Cell Preparation: Membranes are prepared from CCR1-transfected cells.
-
Assay Components:
-
CCR1-expressing cell membranes.
-
125I-labeled CCL3 (radioligand).
-
Varying concentrations of this compound.
-
Binding buffer.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of 125I-labeled CCL3 and varying concentrations of this compound.
-
Allow the reaction to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to block chemokine-induced intracellular calcium release.
-
Cell Preparation: Human monocytes are isolated from peripheral blood.
-
Assay Components:
-
Isolated human monocytes.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
CCL3 or CCL5 as the agonist.
-
Varying concentrations of this compound.
-
-
Procedure:
-
Load the monocytes with the calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of CCL3 or CCL5.
-
Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
-
Data Analysis: The IC50 value is calculated from the concentration-response curve of this compound inhibition of the agonist-induced calcium flux.
Monocyte Chemotaxis Assay
This assay assesses the ability of this compound to inhibit the directed migration of monocytes towards a chemoattractant.
-
Cell Preparation: Human monocytes are isolated from peripheral blood.
-
Assay Components:
-
Isolated human monocytes.
-
Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane.
-
CCL3 or CCL5 as the chemoattractant.
-
Varying concentrations of this compound.
-
-
Procedure:
-
Place the chemoattractant (CCL3 or CCL5) in the lower chamber of the chemotaxis plate.
-
Pre-incubate the monocytes with varying concentrations of this compound.
-
Add the pre-incubated monocytes to the upper chamber, separated from the lower chamber by the porous membrane.
-
Incubate the plate to allow for cell migration.
-
Quantify the number of cells that have migrated to the lower chamber, for example, by cell counting or using a fluorescent dye.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of cell migration against the concentration of this compound.
In Vivo Activity and Therapeutic Potential
This compound has demonstrated anti-inflammatory properties in animal models. Due to its specificity for human CCR1, studies have been conducted in human CCR1 transgenic mice.[5] In these models, this compound effectively inhibited CCL3-induced neutrophil infiltration and reduced inflammation in a delayed-type hypersensitivity model.[5] These findings, coupled with its ability to inhibit monocyte chemotactic activity in synovial fluid from rheumatoid arthritis patients, highlight its therapeutic potential for inflammatory diseases.[1] this compound has undergone clinical trials for rheumatoid arthritis.[6]
Conclusion
This compound is a well-characterized, potent, and selective antagonist of CCR1. Its ability to block multiple downstream signaling events initiated by CCR1 activation translates to significant anti-inflammatory effects in both in vitro and in vivo models. The comprehensive data presented in this guide underscore the potential of this compound as a therapeutic agent for the treatment of a range of inflammatory and autoimmune disorders. Further research and clinical development will continue to elucidate its full therapeutic utility.
References
- 1. Characterization of the signal transduction pathway activated in human monocytes and dendritic cells by MPIF-1, a specific ligand for CC chemokine receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
CP-481715: A Potent and Selective CCR1 Antagonist for Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The C-C chemokine receptor 1 (CCR1) is a key mediator in the inflammatory cascade, primarily involved in the recruitment of monocytes and other leukocytes to sites of inflammation. Its role in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis, has made it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of CP-481715, a potent and selective small-molecule antagonist of human CCR1. We delve into its pharmacological properties, mechanism of action, and the detailed experimental protocols used for its characterization. Quantitative data from various in vitro and in vivo studies are summarized in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed diagrams of the CCR1 signaling pathway and experimental workflows, generated using the DOT language, to provide a clear visual representation of the scientific concepts.
Introduction
Inflammatory diseases such as rheumatoid arthritis are characterized by the chronic infiltration of leukocytes into affected tissues, leading to tissue damage and loss of function.[1] Chemokine receptors, a class of G protein-coupled receptors (GPCRs), play a pivotal role in orchestrating this leukocyte migration.[2] CCR1, which is expressed on various immune cells including monocytes, T lymphocytes, and neutrophils, is activated by several chemokines, most notably CCL3 (MIP-1α) and CCL5 (RANTES).[3][4] The interaction between these chemokines and CCR1 triggers a cascade of intracellular signaling events that result in chemotaxis, cellular activation, and the release of inflammatory mediators.[5]
This compound (Quinoxaline-2-carboxylic acid [4(R)-carbamoyl-1(S)-(3-fluorobenzyl)-2(S),7-dihydroxy-7-methyloctyl]amide) is a novel, potent, and selective antagonist of the human CCR1 receptor.[1] Its ability to block the functional responses mediated by CCR1 makes it a promising candidate for the treatment of inflammatory conditions. This document serves as a technical resource for researchers and drug development professionals, providing detailed information on the pharmacological profile of this compound and the methodologies employed in its evaluation.
Mechanism of Action
This compound acts as a competitive and reversible antagonist at the human CCR1 receptor.[1] It binds to the receptor with high affinity, thereby preventing the binding of its natural chemokine ligands, CCL3 and CCL5. This blockade of ligand binding inhibits the subsequent intracellular signaling pathways, ultimately preventing the biological responses mediated by CCR1 activation.[1]
CCR1 Signaling Pathway
CCR1 is a Gαi-coupled receptor.[2] Upon ligand binding, it facilitates the exchange of GDP for GTP on the α-subunit of the heterotrimeric G protein. This leads to the dissociation of the Gαi subunit from the Gβγ dimer, both of which can then modulate the activity of downstream effector molecules. Key downstream events include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a critical signal for cellular activation and chemotaxis.[4]
Quantitative Data Summary
The pharmacological activity of this compound has been extensively characterized through a series of in vitro assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value (nM) | Assay | Cell Type |
| Kd | 9.2 | Radiolabeled Binding | Human CCR1-transfected cells |
| IC50 (vs. 125I-CCL3) | 74 | Radiolabeled Binding | Human CCR1-transfected cells |
| IC50 (GTPγS Incorporation) | 210 | GTPγS Binding | Human CCR1-transfected cells |
| IC50 (Calcium Mobilization) | 71 | Calcium Mobilization | Human CCR1-transfected cells |
| IC50 (Monocyte Chemotaxis) | 55 | Chemotaxis Assay | Human Monocytes |
| IC50 (MMP-9 Release) | 54 | MMP-9 Release Assay | Human Monocytes |
| IC50 (CD11b Up-regulation) | 165 | Flow Cytometry | Human Whole Blood (Monocytes) |
| IC50 (Actin Polymerization) | 57 | Flow Cytometry | Human Whole Blood (Monocytes) |
Data sourced from Gladue et al., 2003.[1]
Table 2: Selectivity of this compound
This compound demonstrates high selectivity for CCR1, with over 100-fold greater affinity for CCR1 compared to a panel of other G protein-coupled receptors, including other chemokine receptors.[1][6]
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to CCR1.
Materials:
-
Human CCR1-transfected cell membranes
-
125I-labeled CCL3 (radioligand)
-
This compound
-
Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Wash Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4)
-
Glass fiber filters (e.g., GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add CCR1-transfected cell membranes (typically 5-10 µg of protein per well).
-
Add the diluted this compound or vehicle control to the wells.
-
Add a fixed concentration of 125I-labeled CCL3 (typically at its Kd concentration) to all wells.
-
To determine non-specific binding, add a high concentration of unlabeled CCL3 to a set of control wells.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value.
Chemotaxis Assay
This assay assesses the ability of this compound to inhibit the migration of monocytes towards a chemoattractant.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes
-
Chemoattractant (CCL3 or CCL5)
-
This compound
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Transwell inserts (with appropriate pore size, e.g., 5 µm)
-
24-well plates
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Isolate monocytes from human PBMCs.
-
Label the monocytes with a fluorescent dye according to the manufacturer's protocol.
-
Resuspend the labeled monocytes in chemotaxis buffer.
-
Prepare serial dilutions of this compound in chemotaxis buffer.
-
Pre-incubate the labeled monocytes with the diluted this compound or vehicle control.
-
In a 24-well plate, add the chemoattractant (CCL3 or CCL5) to the lower chamber.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated monocyte suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-3 hours.
-
After incubation, remove the Transwell inserts.
-
Quantify the number of migrated cells in the lower chamber by measuring the fluorescence using a plate reader.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
Calcium Mobilization Assay
This assay measures the ability of this compound to block the increase in intracellular calcium concentration induced by CCR1 agonists.
Materials:
-
Human CCR1-transfected cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
CCR1 agonist (CCL3 or CCL5)
-
This compound
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)
Procedure:
-
Seed CCR1-transfected cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove extracellular dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted this compound or vehicle control to the wells and incubate for a short period.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the CCR1 agonist (CCL3 or CCL5) into the wells and immediately begin recording the change in fluorescence over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Calculate the inhibition of the calcium response at each concentration of this compound and determine the IC50 value.
References
- 1. A novel flow cytometric assay of human whole blood neutrophil and monocyte CD11b levels: upregulation by chemokines is related to receptor expression, comparison with neutrophil shape change, and effects of a chemokine receptor (CXCR2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Flow cytometric determination of CD11b upregulation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.elabscience.com [file.elabscience.com]
- 5. Flow Cytometric Determination of Actin Polymerization in Peripheral Blood Leukocytes Effectively Discriminate Patients With Homozygous Mutation in ARPC1B From Asymptomatic Carriers and Normal Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery and Synthesis of CP-481715: A Technical Guide for Drug Development Professionals
An In-depth Review of a Potent and Selective CCR1 Antagonist
CP-481715 is a potent and selective small molecule antagonist of the C-C chemokine receptor 1 (CCR1), a key mediator in inflammatory responses. Its discovery has provided a valuable tool for investigating the role of CCR1 in various inflammatory diseases and has been a subject of interest for therapeutic development, particularly in the context of rheumatoid arthritis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Pharmacological Profile
This compound, with the chemical name N-[(1S,2S,4R)-4-(aminocarbonyl)-1-[(3-fluorophenyl)methyl]-2,7-dihydroxy-7-methyloctyl]-2-quinoxalinecarboxamide, was identified as a high-affinity ligand for human CCR1.[1][2] It exhibits competitive and reversible binding, effectively blocking the signaling and chemotactic effects of the native CCR1 ligands, CCL3 (MIP-1α) and CCL5 (RANTES).[2]
Biological Activity
The biological activity of this compound has been extensively characterized through a series of in vitro assays. The compound demonstrates potent inhibition of key cellular processes involved in inflammation.
| Assay Type | Parameter | Value (nM) | Cell System |
| Radioligand Binding | Kd | 9.2 | Human CCR1 |
| Radioligand Displacement (125I-CCL3) | IC50 | 74 | CCR1-transfected cells |
| GTPγS Binding | IC50 | 210 | CCR1-transfected cells |
| Calcium Mobilization | IC50 | 71 | CCR1-transfected cells |
| Monocyte Chemotaxis | IC50 | 55 | Human Monocytes |
| MMP-9 Release | IC50 | 54 | Human Monocytes |
| CD11b Up-regulation (in whole blood) | IC50 | 165 | Human Monocytes |
| Actin Polymerization (in whole blood) | IC50 | 57 | Human Monocytes |
This compound is highly selective for CCR1, showing over 100-fold greater affinity for CCR1 compared to a panel of other G-protein coupled receptors, including other chemokine receptors.[2]
Synthetic Route
The synthesis of this compound has been described as a streamlined process commencing from a lactone precursor. The core of the synthesis involves a diastereoselective alkylation followed by a series of functional group manipulations to yield the final compound.
Key Synthetic Steps:
-
Diastereoselective Alkylation: The synthesis begins with the diastereoselective alkylation of lactone 2 with prenyl bromide.
-
Deprotection and Hydration: This is followed by the deprotection of the N-Boc group and a concomitant hydration of the olefin.
-
Aminolysis: The final step involves the aminolysis of the lactone in methanolic ammonia (B1221849) to afford the target compound, this compound.[1]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following sections outline the methodologies for the key biological assays used to characterize this compound.
Radioligand Binding Assay
This assay is performed to determine the binding affinity of a compound to its target receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing human CCR1.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, 125I-labeled CCL3 (radioligand), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of radioligand binding against the concentration of this compound.
Calcium Mobilization Assay
This assay measures the ability of a compound to block the increase in intracellular calcium concentration that occurs upon receptor activation.
Protocol:
-
Cell Preparation: CCR1-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: The cells are then stimulated with a CCR1 agonist (e.g., CCL3 or CCL5).
-
Fluorescence Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The IC50 value is calculated from the concentration-response curve of this compound's inhibition of the agonist-induced calcium flux.
Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Protocol:
-
Chamber Setup: A chemotaxis chamber (e.g., a Boyden chamber) is used, which consists of an upper and a lower well separated by a microporous membrane.
-
Chemoattractant Addition: The lower well is filled with a medium containing a CCR1 agonist (chemoattractant).
-
Cell Addition: Human monocytes, pre-incubated with varying concentrations of this compound, are placed in the upper well.
-
Incubation: The chamber is incubated to allow the cells to migrate through the membrane towards the chemoattractant.
-
Cell Quantification: After incubation, the number of cells that have migrated to the lower well is quantified.
-
Data Analysis: The IC50 value is determined from the dose-response curve of this compound's inhibition of cell migration.
CCR1 Signaling Pathway
This compound acts by blocking the intracellular signaling cascade initiated by the binding of chemokines like CCL3 and CCL5 to the CCR1 receptor.
Conclusion
This compound stands as a well-characterized, potent, and selective antagonist of CCR1. The data and protocols summarized in this guide highlight its utility as a research tool and provide a foundation for the development of novel anti-inflammatory therapeutics. The detailed methodologies for its synthesis and biological evaluation offer a clear path for further investigation and development in the field of chemokine receptor modulation.
References
The Role of CP-481715 in the Inflammatory Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-481715 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 1 (CCR1). CCR1 and its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are key mediators in the recruitment of inflammatory cells, including monocytes and macrophages, to sites of inflammation. By blocking the interaction of these chemokines with their receptor, this compound demonstrates significant potential in the therapeutic intervention of various inflammatory diseases. This technical guide provides an in-depth overview of the pharmacological properties of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used for its characterization. Furthermore, it explores the signaling pathways affected by this antagonist and presents data from preclinical and clinical investigations, particularly in the context of rheumatoid arthritis.
Introduction to this compound and its Target: CCR1
The inflammatory response is a complex biological process involving the coordinated migration of leukocytes to sites of tissue injury or infection. Chemokines and their receptors are central to this process. CCR1, a G protein-coupled receptor (GPCR), is predominantly expressed on the surface of various immune cells, including monocytes, macrophages, neutrophils, and T cells.[1] Its activation by chemokines like CCL3 and CCL5 initiates a signaling cascade that leads to chemotaxis, cellular activation, and the release of pro-inflammatory mediators.[2]
Given its central role in leukocyte trafficking, CCR1 has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and transplant rejection.[3] this compound was developed as a potent and selective antagonist of human CCR1, aiming to disrupt the inflammatory cascade at a critical checkpoint.
Mechanism of Action
This compound functions as a competitive and reversible antagonist of the CCR1 receptor.[3] It binds to the receptor, thereby preventing the binding of its natural chemokine ligands. This blockade inhibits the downstream signaling events that are crucial for inflammatory cell recruitment and activation.
dot
References
In-Depth Technical Guide: CP-481715 Binding Affinity to Human CCR1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of CP-481715 to the human C-C chemokine receptor 1 (CCR1). The document details quantitative binding data, the experimental protocols used for its determination, and the associated signaling pathways, offering valuable insights for researchers in inflammation and drug development.
Core Data Presentation: Binding Affinity and Functional Inhibition
This compound is a potent and selective antagonist of human CCR1.[1][2] Its binding and functional inhibition characteristics have been quantified through various assays, the results of which are summarized below.
| Parameter | Value (nM) | Assay Type | Cell System | Notes |
| Kd | 9.2 | Radioligand Binding | Human CCR1-transfected cells | Represents the equilibrium dissociation constant, a direct measure of binding affinity.[1][2] |
| IC50 | 74 | 125I-labeled CCL3 Displacement | Human CCR1-transfected cells | Concentration required to displace 50% of the radiolabeled natural ligand, CCL3.[1][2] |
| IC50 | 210 | GTPγS Incorporation | Human CCR1-transfected cells | Measures inhibition of G-protein signaling.[1][2] |
| IC50 | 71 | Calcium Mobilization | Human CCR1-transfected cells | Measures inhibition of downstream calcium signaling.[1][2] |
| IC50 | 55 | Monocyte Chemotaxis | Human Monocytes | Measures inhibition of cell migration in response to chemokines.[2] |
| IC50 | 54 | MMP-9 Release | Not specified | Measures inhibition of matrix metalloproteinase-9 release.[2] |
| IC50 | 165 | CD11b Up-regulation | Human Whole Blood (Monocytes) | Measures inhibition of an inflammatory marker on monocytes.[2] |
| IC50 | 57 | Actin Polymerization | Human Whole Blood (Monocytes) | Measures inhibition of cytoskeletal changes required for cell migration.[2] |
This compound demonstrates high selectivity, being over 100-fold more selective for CCR1 compared to a panel of other G-protein coupled receptors, including related chemokine receptors.[1][2] It acts as a competitive and reversible antagonist, lacking any intrinsic agonist activity.[2]
Experimental Protocols
The determination of the binding affinity and functional inhibition of this compound for human CCR1 involves several key experimental methodologies.
Radioligand Displacement Binding Assay
This assay quantifies the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the IC50 value of this compound for human CCR1.
Materials:
-
Cells: A cell line stably transfected with and expressing human CCR1.
-
Radioligand: 125I-labeled CCL3 (MIP-1α), a natural ligand for CCR1.
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: Appropriate buffer for maintaining physiological conditions.
-
Filtration Apparatus: A cell harvester and filter mats (e.g., GF/C) to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Cell Preparation: Membranes from CCR1-transfected cells are prepared and protein concentration is determined.
-
Assay Setup: In a multi-well plate, cell membranes are incubated with a fixed concentration of 125I-labeled CCL3.
-
Compound Addition: Serial dilutions of this compound are added to the wells to compete for binding.
-
Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through filter mats. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of 125I-labeled CCL3 (the IC50 value).
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration that occurs upon receptor activation.
Objective: To assess the functional antagonism of this compound on CCR1 signaling.
Materials:
-
Cells: CCR1-expressing cells.
-
Calcium-sensitive fluorescent dye: (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonist: A CCR1 ligand such as CCL3 or CCL5.
-
Test Compound: this compound.
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.
Procedure:
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of a CCR1 agonist (e.g., CCL3).
-
Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured in real-time.
-
Data Analysis: The IC50 value is determined as the concentration of this compound that causes a 50% reduction in the agonist-induced calcium signal.
Visualizations
Experimental Workflow: Radioligand Displacement Assay
Caption: Workflow for the Radioligand Displacement Assay.
CCR1 Signaling Pathway and Point of Inhibition
CCR1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit.[3] Ligand binding initiates a signaling cascade that is central to inflammatory cell recruitment.
Caption: CCR1 Signaling Pathway and this compound Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CP-481,715, a potent and selective CCR1 antagonist with potential therapeutic implications for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
The CCR1 Antagonist CP-481715: A Technical Guide for Rheumatoid Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent synovial inflammation, leading to joint destruction. The infiltration of leukocytes, particularly monocytes and macrophages, into the synovial tissue is a critical step in the pathogenesis of RA. This process is orchestrated by a complex network of chemokines and their receptors. The C-C chemokine receptor 1 (CCR1) and its ligands, such as CCL3 (macrophage inflammatory protein-1α) and CCL5 (RANTES), are highly expressed in the inflamed synovium and are believed to play a pivotal role in the recruitment of these inflammatory cells.[1][2] Consequently, antagonism of CCR1 represents a promising therapeutic strategy for the treatment of RA. This technical guide provides an in-depth overview of CP-481715, a potent and selective small molecule antagonist of human CCR1, for researchers and drug development professionals.
Mechanism of Action
This compound (quinoxaline-2-carboxylic acid [4(R)-carbamoyl-1(S)-(3-fluorobenzyl)-2(S),7-dihydroxy-7-methyloctyl]amide) is a competitive and reversible antagonist of the human CCR1 receptor.[1] It exerts its effects by binding to CCR1 and preventing the binding of its cognate chemokines, CCL3 and CCL5. This blockade inhibits the downstream signaling cascades that lead to leukocyte activation, chemotaxis, and infiltration into inflamed tissues.[1]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound, demonstrating its potency and selectivity for the human CCR1 receptor.
Table 1: In Vitro Activity of this compound [1][3]
| Assay | Description | Result |
| Binding Affinity | ||
| Radiolabeled Ligand Displacement | Displacement of 125I-labeled CCL3 from CCR1-transfected cells. | IC50 = 74 nM |
| Direct binding to human CCR1. | Kd = 9.2 nM | |
| Functional Antagonism | ||
| GTPγS Incorporation | Inhibition of CCL3/CCL5-stimulated guanosine (B1672433) 5'-O-(thiotriphosphate) binding in CCR1-transfected cells. | IC50 = 210 nM |
| Calcium Mobilization | Inhibition of CCL3/CCL5-induced intracellular calcium release in CCR1-transfected cells. | IC50 = 71 nM |
| Monocyte Chemotaxis | Inhibition of CCL3/CCL5-induced human monocyte migration. | IC50 = 55 nM |
| Matrix Metalloproteinase 9 (MMP-9) Release | Inhibition of CCL3/CCL5-induced MMP-9 release from human monocytes. | IC50 = 54 nM |
| CD11b Up-regulation | Inhibition of CCL3-induced CD11b up-regulation on human monocytes in whole blood. | IC50 = 165 nM |
| Actin Polymerization | Inhibition of CCL3-induced actin polymerization in human monocytes in whole blood. | IC50 = 57 nM |
| Selectivity | ||
| G-protein-coupled Receptor Panel | Activity against a panel of other GPCRs, including related chemokine receptors. | >100-fold selective for CCR1 |
Table 2: In Vivo Activity of this compound [4]
| Model | Description | Result |
| Cell Infiltration | ||
| CCL3-induced Neutrophil Infiltration | Inhibition of CCL3-induced neutrophil infiltration into the skin or an air pouch in human CCR1 transgenic mice. | ED50 = 0.2 mg/kg |
| Inflammation | ||
| Delayed-Type Hypersensitivity | Inhibition of footpad swelling in a DTH model in human CCR1 transgenic mice. | Significant inhibition |
| Cytokine Production | ||
| Spleen Cell Cytokine Release | Decreased production of IFN-γ and IL-2 by isolated spleen cells from sensitized human CCR1 transgenic mice. | Significant decrease |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the experimental procedures described in the primary literature for this compound.[1][4]
Radiolabeled Ligand Displacement Assay
-
Cell Culture: Maintain HEK293 cells stably transfected with human CCR1 in appropriate growth medium.
-
Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Binding Reaction: Incubate cell membranes with a fixed concentration of 125I-labeled CCL3 and varying concentrations of this compound in a binding buffer.
-
Incubation: Allow the reaction to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Measure the amount of bound radioactivity on the filters using a gamma counter.
-
Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding curve.
Calcium Mobilization Assay
-
Cell Preparation: Plate CCR1-transfected HEK293 cells in a 96-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate.
-
Agonist Stimulation: Add a fixed concentration of CCL3 or CCL5 to the wells to stimulate calcium release.
-
Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the inhibition of the calcium response and determine the IC50 value.
Monocyte Chemotaxis Assay
-
Cell Isolation: Isolate primary human monocytes from peripheral blood.
-
Assay Setup: Use a multi-well chemotaxis chamber with a porous membrane separating the upper and lower wells.
-
Chemoattractant and Inhibitor: Place a solution containing CCL3 or CCL5 in the lower wells. Add varying concentrations of this compound to both the upper and lower wells.
-
Cell Migration: Add the isolated monocytes to the upper wells and incubate to allow for migration towards the chemoattractant.
-
Quantification: After the incubation period, count the number of cells that have migrated to the lower chamber.
-
Data Analysis: Determine the IC50 value for the inhibition of chemotaxis.
Delayed-Type Hypersensitivity (DTH) Model in Human CCR1 Transgenic Mice
-
Animal Model: Utilize mice in which the murine CCR1 gene has been replaced with the human CCR1 gene.[4]
-
Sensitization: Sensitize the mice by subcutaneous injection of an antigen (e.g., methylated bovine serum albumin) emulsified in Complete Freund's Adjuvant.
-
Drug Administration: Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage) at various time points relative to the challenge.
-
Challenge: Elicit the DTH response by injecting the antigen into the footpad.
-
Measurement: Measure the degree of footpad swelling at various time points after the challenge using a caliper.
-
Cytokine Analysis: At the end of the experiment, isolate spleen cells and re-stimulate them with the antigen in vitro to measure the production of cytokines like IFN-γ and IL-2 by ELISA.
-
Data Analysis: Compare the footpad swelling and cytokine levels between the this compound-treated and vehicle-treated groups.
Signaling Pathways and Visualizations
This compound functions by blocking the signaling cascade initiated by the binding of chemokines to the CCR1 receptor on immune cells, such as macrophages, which are key players in the inflammatory environment of the rheumatoid synovium.
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for the preclinical and clinical development of a CCR1 antagonist like this compound.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the human CCR1 receptor. The comprehensive in vitro and in vivo data demonstrate its ability to effectively block the CCR1 signaling pathway, leading to the inhibition of inflammatory cell recruitment and cytokine production. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of CCR1 antagonism in rheumatoid arthritis and other inflammatory diseases. The use of human CCR1 transgenic mouse models has been instrumental in evaluating the in vivo efficacy of this human-specific antagonist.[4] While clinical trials with CCR1 antagonists, including this compound, have been conducted, the translation of preclinical efficacy to clinical benefit in rheumatoid arthritis remains a complex challenge for the field.[5] This technical guide serves as a valuable resource for scientists working to understand and target the chemokine system in autoimmune diseases.
References
- 1. CP-481,715, a potent and selective CCR1 antagonist with potential therapeutic implications for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemokine and chemokine receptor expression in paired peripheral blood mononuclear cells and synovial tissue of patients with rheumatoid arthritis, osteoarthritis, and reactive arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The human specific CCR1 antagonist CP-481,715 inhibits cell infiltration and inflammatory responses in human CCR1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CP-481715 in Modulating Chemokine Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of CP-481715, a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1). We will explore its mechanism of action, its impact on crucial signaling pathways, and the experimental methodologies used to characterize its activity. This document is intended to serve as a comprehensive resource for professionals in the fields of immunology, pharmacology, and drug development who are investigating the therapeutic potential of targeting chemokine receptor signaling.
Introduction to CCR1 and its Role in Inflammation
The C-C chemokine receptor type 1 (CCR1) is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of various immune cells, including monocytes, macrophages, T cells, and neutrophils.[1] Its primary function is to mediate the migration of these cells to sites of inflammation in response to binding with its cognate chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES).[1][2] The activation of CCR1 triggers a cascade of intracellular signaling events that are central to the inflammatory response.[2] Dysregulation of the CCR1 signaling axis has been implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and transplant rejection.[2] Consequently, the development of specific CCR1 antagonists, such as this compound, represents a promising therapeutic strategy for these conditions.
This compound, with the chemical name quinoxaline-2-carboxylic acid [4(R)-carbamoyl-1(S)-(3-fluorobenzyl)-2(S),7-dihydroxy-7-methyloctyl]amide, is a small molecule that acts as a competitive and reversible antagonist of human CCR1.[2] Its high potency and selectivity make it a valuable tool for studying the physiological and pathological roles of CCR1 signaling.
Quantitative Analysis of this compound Activity
The pharmacological profile of this compound has been extensively characterized through a variety of in vitro assays. The following tables summarize the key quantitative data demonstrating its potency and efficacy in inhibiting CCR1-mediated responses.
Table 1: Binding Affinity and Competitive Antagonism of this compound at Human CCR1
| Parameter | Value (nM) | Assay Description |
| Kd | 9.2 | Radiolabeled binding studies with this compound on human CCR1. |
| IC50 | 74 | Displacement of 125I-labeled CCL3 from CCR1-transfected cells. |
Table 2: Inhibition of CCR1-Mediated Signaling and Functional Responses by this compound
| Cellular Response | IC50 (nM) | Description |
| Guanosine 5'-O-(thiotriphosphate) (GTPγS) Incorporation | 210 | Inhibition of CCL3 and CCL5 stimulated receptor signaling. |
| Calcium Mobilization | 71 | Blockade of CCL3 and CCL5 induced intracellular calcium release. |
| Monocyte Chemotaxis | 55 | Inhibition of monocyte migration towards a chemokine gradient. |
| Matrix Metalloproteinase 9 (MMP-9) Release | 54 | Prevention of MMP-9 secretion from monocytes. |
| CD11b Up-regulation | 165 | Inhibition of CCL3-induced up-regulation of the adhesion molecule CD11b on monocytes in human whole blood. |
| Actin Polymerization | 57 | Blockade of CCL3-induced actin polymerization in monocytes in human whole blood. |
Data compiled from Gladue et al., 2003.[2]
CCR1 Signaling Pathways and the Mechanism of Action of this compound
Upon binding of a chemokine ligand, CCR1 undergoes a conformational change, leading to the activation of intracellular heterotrimeric G-proteins, primarily of the Gαi subtype.[1][3] This initiates a signaling cascade with several key downstream effector pathways. This compound exerts its inhibitory effects by competitively binding to CCR1, thereby preventing the initial conformational change required for G-protein activation.
Key downstream signaling pathways affected by CCR1 activation and consequently inhibited by this compound include:
-
Phospholipase C (PLC) Pathway: Activation of Gαi leads to the activation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[4] This calcium signaling is crucial for various cellular responses, including chemotaxis and enzyme activation.
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: CCR1 activation can also stimulate the PI3K/Akt pathway, which plays a critical role in cell survival, proliferation, and migration.[2]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK cascade, particularly the ERK1/2 pathway, is another important downstream effector of CCR1 signaling, contributing to cell migration and the expression of inflammatory mediators.[2][5]
Experimental Protocols
This section outlines the detailed methodologies for the key experiments used to characterize the activity of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) of this compound to CCR1 and its ability to displace a radiolabeled chemokine ligand (IC50).
Materials:
-
HEK293 cells stably transfected with human CCR1
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4)
-
Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Radioligand: 125I-CCL3 (PerkinElmer or similar)
-
Unlabeled this compound
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Culture CCR1-transfected HEK293 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Saturation Binding Assay (for Kd):
-
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
Add increasing concentrations of radiolabeled this compound.
-
For non-specific binding, add a high concentration of unlabeled this compound to a parallel set of wells.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Competition Binding Assay (for IC50):
-
To each well containing the cell membrane preparation, add a fixed concentration of 125I-CCL3.
-
Add increasing concentrations of unlabeled this compound.
-
Incubate, filter, and measure radioactivity as described above.
-
Calcium Mobilization Assay
Objective: To measure the ability of this compound to inhibit chemokine-induced intracellular calcium release.
Materials:
-
CCR1-expressing cells (e.g., THP-1 monocytes or transfected cell lines)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
CCL3 or CCL5
-
This compound
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation:
-
Plate CCR1-expressing cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM with Pluronic F-127) in assay buffer and incubate in the dark.
-
-
Assay:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a short period.
-
Place the plate in the fluorescence reader and establish a baseline fluorescence reading.
-
Inject a solution of CCL3 or CCL5 into the wells to stimulate the cells.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
Chemotaxis Assay
Objective: To assess the inhibitory effect of this compound on monocyte migration towards a chemokine gradient.
Materials:
-
Human peripheral blood monocytes or a monocytic cell line (e.g., THP-1)
-
Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane)
-
Chemoattractant: CCL3 or CCL5
-
This compound
-
Cell culture medium
-
Cell staining dye (e.g., Calcein AM) or a method for cell counting
Procedure:
-
Cell Preparation:
-
Isolate or culture monocytes and resuspend them in assay medium.
-
Pre-incubate the cells with various concentrations of this compound.
-
-
Assay Setup:
-
Add the chemoattractant (CCL3 or CCL5) to the lower wells of the chemotaxis chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the pre-incubated cell suspension to the upper chamber.
-
-
Incubation and Analysis:
-
Incubate the chamber at 37°C in a humidified incubator to allow for cell migration.
-
After the incubation period, remove the non-migrated cells from the upper surface of the membrane.
-
Quantify the number of cells that have migrated to the lower side of the membrane, either by staining and fluorescence measurement or by direct cell counting.
-
Experimental and Logical Workflow
The characterization of a novel chemokine receptor antagonist like this compound follows a logical progression of experiments, from initial binding studies to functional cellular assays.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of CCR1. The quantitative data and experimental protocols presented in this guide highlight its ability to effectively block multiple downstream signaling pathways and functional responses mediated by this key inflammatory receptor. As such, this compound serves as an invaluable research tool for elucidating the role of CCR1 in health and disease and represents a promising lead compound for the development of novel anti-inflammatory therapeutics. Further investigation into its in vivo efficacy and safety profile is warranted to fully realize its therapeutic potential.
References
- 1. CCR1 – An Emerging Target for Immune Regulation & Drug Development-DIMA BIOTECH [dimabio.com]
- 2. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
- 3. The chemokine receptor CCR1 is constitutively active, which leads to G protein-independent, β-arrestin-mediated internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of phospholipase C-beta1 via Galphaq/11 during calcium mobilization by calcitonin gene-related peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCR1 Activation Promotes Neuroinflammation Through CCR1/TPR1/ERK1/2 Signaling Pathway After Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
CP-481715: A Deep Dive into its High Selectivity for the CCR1 Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CP-481715 is a potent and selective small molecule antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] As a key mediator of inflammatory cell recruitment, CCR1 is a significant therapeutic target for a range of inflammatory and autoimmune diseases. The efficacy and safety of a CCR1 antagonist are critically dependent on its selectivity for its target receptor over other G-protein coupled receptors (GPCRs), particularly closely related chemokine receptors. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its binding affinity, functional inhibition, and the experimental methodologies used to determine these parameters.
Data Presentation
Table 1: Binding Affinity and Functional Inhibition of this compound at Human CCR1
| Parameter | Value | Cell Type/System | Ligand(s) |
| Binding Affinity (Kd) | 9.2 nM | Human CCR1-transfected cells | [125I]-labeled CCL3 |
| IC50 (Displacement) | 74 nM | Human CCR1-transfected cells | [125I]-labeled CCL3 |
| IC50 (Calcium Mobilization) | 71 nM | Human CCR1-transfected cells | CCL3 and CCL5 |
| IC50 (Monocyte Chemotaxis) | 55 nM | Monocytes | CCL3 and CCL5 |
| IC50 (MMP-9 Release) | 54 nM | Monocytes | CCL3 and CCL5 |
| IC50 (GTPγS Incorporation) | 210 nM | Human CCR1-transfected cells | CCL3 and CCL5 |
| IC50 (CD11b Up-regulation) | 165 nM | Monocytes in human whole blood | CCL3 |
| IC50 (Actin Polymerization) | 57 nM | Monocytes in human whole blood | CCL3 |
Data compiled from multiple sources.[1][2]
Table 2: Selectivity Profile of this compound
| Receptor Target | Selectivity Fold vs. CCR1 | Notes |
| Panel of GPCRs | >100-fold | The specific composition of the GPCR panel is not publicly disclosed in the reviewed literature. This panel included other related chemokine receptors. |
| Murine CCR1 | Inactive | This compound is specific for human CCR1, showing no significant activity against the murine ortholog. This necessitated the use of human CCR1 transgenic mice for in vivo studies.[3] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (IC50, Kd) of this compound for the human CCR1 receptor.
Materials:
-
HEK293 cells stably transfected with human CCR1.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4).
-
Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
[125I]-labeled CCL3 (radioligand).
-
Unlabeled this compound (competitor).
-
Unlabeled CCL3 (for non-specific binding determination).
-
Glass fiber filter mats.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Harvest CCR1-expressing HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, combine cell membranes (typically 5-10 µg of protein), a fixed concentration of [125I]-labeled CCL3 (near its Kd value), and varying concentrations of this compound.
-
Total and Non-specific Binding: For total binding, omit the competitor. For non-specific binding, add a high concentration of unlabeled CCL3.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced intracellular calcium release.
Materials:
-
HEK293 cells stably expressing human CCR1.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
CCL3 or CCL5 (agonists).
-
This compound.
-
Fluorescence plate reader with automated liquid handling.
Protocol:
-
Cell Plating: Seed CCR1-expressing HEK293 cells into black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.
-
Compound Addition: Wash the cells with assay buffer. Add varying concentrations of this compound and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Agonist Stimulation: Place the plate in a fluorescence plate reader. Record baseline fluorescence, then inject a fixed concentration of CCL3 or CCL5 (typically EC80) into each well.
-
Signal Detection: Measure the change in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response is typically used to quantify the calcium mobilization. Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC50 value.
Chemotaxis Assay
Objective: To evaluate the ability of this compound to block the migration of primary human monocytes towards a chemokine gradient.
Materials:
-
Isolated human peripheral blood monocytes.
-
Chemotaxis chambers (e.g., Transwell plates with a 5 µm pore size polycarbonate membrane).
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA).
-
CCL3 or CCL5 (chemoattractants).
-
This compound.
-
Calcein-AM (for cell labeling and quantification).
-
Fluorescence plate reader.
Protocol:
-
Cell Preparation: Isolate human monocytes from peripheral blood. Label the cells with Calcein-AM.
-
Assay Setup: Place assay medium containing the chemoattractant (CCL3 or CCL5) in the lower chamber of the chemotaxis plate.
-
Compound and Cell Addition: In the upper chamber (the Transwell insert), add the labeled monocytes that have been pre-incubated with varying concentrations of this compound.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 1-3 hours.
-
Quantification: Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
GTPγS Binding Assay
Objective: To measure the effect of this compound on agonist-induced G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Membranes from CCR1-expressing cells.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
[³⁵S]GTPγS.
-
GDP.
-
CCL3 or CCL5 (agonists).
-
This compound.
-
Unlabeled GTPγS (for non-specific binding).
-
Glass fiber filter mats.
-
Scintillation counter.
Protocol:
-
Assay Setup: In a 96-well plate, combine cell membranes, GDP, and varying concentrations of this compound.
-
Agonist Stimulation: Add a fixed concentration of CCL3 or CCL5 to stimulate G-protein activation.
-
Radioligand Addition: Add [³⁵S]GTPγS to initiate the binding reaction. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filter mats. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding of [³⁵S]GTPγS and calculate the percentage of inhibition by this compound to determine the IC50 value.
Mandatory Visualization
Caption: Simplified CCR1 Signaling Pathway and the Antagonistic Action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CP-481,715, a potent and selective CCR1 antagonist with potential therapeutic implications for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The human specific CCR1 antagonist CP-481,715 inhibits cell infiltration and inflammatory responses in human CCR1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of CP-481715: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-481715 is a potent and selective small molecule antagonist of the C-C chemokine receptor 1 (CCR1). This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing its binding affinity, functional antagonism across a range of cellular assays, and its mechanism of action. Detailed experimental protocols for the key assays are provided to facilitate study replication and further investigation. Signaling pathway and experimental workflow diagrams are included for enhanced clarity.
Core Compound Properties
This compound is identified as a competitive and reversible antagonist of human CCR1. It demonstrates high selectivity for CCR1 over other G-protein coupled receptors, including other chemokine receptors.
Quantitative In Vitro Data Summary
The in vitro activity of this compound has been quantified through a series of binding and functional assays. The following tables summarize the key quantitative metrics.
| Parameter | Value (nM) | Assay Description |
| Kd | 9.2 | Radiolabeled binding to human CCR1 |
| IC50 | 74 | Displacement of 125I-labeled CCL3 from CCR1-transfected cells |
| IC50 | 210 | Inhibition of GTPγS incorporation stimulated by CCL3/CCL5 |
| IC50 | 71 | Inhibition of CCL3/CCL5-induced calcium mobilization |
| IC50 | 55 | Inhibition of monocyte chemotaxis |
| IC50 | 54 | Inhibition of matrix metalloproteinase 9 (MMP-9) release |
| IC50 | 165 | Inhibition of CCL3-induced CD11b up-regulation in whole blood |
| IC50 | 57 | Inhibition of CCL3-induced actin polymerization in whole blood |
Table 1: Summary of In Vitro Efficacy of this compound
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in the characterization of this compound.
Radiolabeled Binding Assay
-
Objective: To determine the binding affinity (Kd) of this compound to human CCR1 and its ability to displace a natural ligand (CCL3).
-
Cell Line: HEK293 cells stably transfected with human CCR1.
-
Radioligand: 125I-labeled CCL3.
-
Protocol:
-
Membranes from CCR1-transfected HEK293 cells are prepared.
-
For displacement assays, a constant concentration of 125I-labeled CCL3 is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
For saturation binding, increasing concentrations of 125I-labeled CCL3 are incubated with the membranes in the presence and absence of a saturating concentration of unlabeled CCL3 to determine total and non-specific binding, respectively.
-
Incubations are carried out in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% bovine serum albumin, pH 7.4) at room temperature.
-
Bound and free radioligand are separated by filtration through a glass fiber filter plate.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data are analyzed using non-linear regression to determine IC50 and Kd values.
-
GTPγS Incorporation Assay
-
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit G-protein activation.
-
Protocol:
-
Membranes from CCR1-transfected cells are incubated with [35S]GTPγS in the presence of a CCR1 agonist (CCL3 or CCL5) and varying concentrations of this compound.
-
The assay buffer typically contains GDP to facilitate the exchange of [35S]GTPγS for GDP upon receptor activation.
-
The reaction is incubated at 30°C and then terminated by rapid filtration.
-
The amount of [35S]GTPγS bound to the membranes is determined by scintillation counting.
-
IC50 values are calculated from the concentration-response curves.
-
Calcium Mobilization Assay
-
Objective: To measure the inhibition of chemokine-induced intracellular calcium release by this compound.
-
Protocol:
-
CCR1-expressing cells (e.g., THP-1 monocytes or transfected HEK293 cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[1]
-
Cells are pre-incubated with varying concentrations of this compound.
-
The baseline fluorescence is measured using a fluorometric imaging plate reader (FLIPR).
-
A CCR1 agonist (CCL3 or CCL5) is added to stimulate calcium mobilization.
-
The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is recorded over time.
-
IC50 values are determined by analyzing the inhibition of the agonist-induced calcium flux.
-
Monocyte Chemotaxis Assay
-
Objective: To evaluate the ability of this compound to block the migration of monocytes towards a chemoattractant.
-
Apparatus: Boyden chamber or similar multi-well chemotaxis plate with a porous membrane (typically 5 µm pores for monocytes).
-
Protocol:
-
Human peripheral blood monocytes are isolated.
-
The lower chamber of the Boyden apparatus is filled with media containing a CCR1 agonist (e.g., CCL3) as the chemoattractant.
-
Monocytes, pre-incubated with different concentrations of this compound, are placed in the upper chamber.
-
The chamber is incubated for a period (e.g., 90 minutes) at 37°C to allow cell migration.
-
The number of cells that have migrated through the membrane to the lower chamber is quantified, typically by staining the migrated cells and counting them microscopically or using a plate reader-based method.
-
IC50 values are calculated based on the inhibition of cell migration.
-
Matrix Metalloproteinase 9 (MMP-9) Release Assay
-
Objective: To determine the effect of this compound on the release of MMP-9 from monocytes.
-
Protocol:
-
Isolated human monocytes are pre-treated with various concentrations of this compound.
-
The cells are then stimulated with a CCR1 agonist to induce MMP-9 release.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of MMP-9 in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a zymography-based activity assay.
-
The IC50 value for the inhibition of MMP-9 release is then determined.
-
CD11b Up-regulation Assay
-
Objective: To assess the ability of this compound to inhibit the activation-induced increase in the surface expression of the integrin CD11b on monocytes.
-
Method: Flow cytometry.
-
Protocol:
-
Human whole blood is incubated with varying concentrations of this compound.
-
The blood is then stimulated with CCL3 to induce monocyte activation.
-
The samples are stained with fluorescently labeled antibodies against CD11b and a monocyte marker (e.g., CD14).
-
Red blood cells are lysed, and the remaining leukocytes are analyzed by flow cytometry.
-
The mean fluorescence intensity of CD11b on the CD14-positive monocyte population is measured to quantify the level of CD11b expression.
-
IC50 values are calculated from the inhibition of the CCL3-induced increase in CD11b expression.
-
Actin Polymerization Assay
-
Objective: To measure the effect of this compound on the chemokine-induced polymerization of actin in monocytes, a key step in cell migration.
-
Method: Flow cytometry.
-
Protocol:
-
Human whole blood is treated with different concentrations of this compound.
-
The samples are then stimulated with CCL3 for a short period to induce actin polymerization.
-
The cells are fixed and permeabilized.
-
Polymerized actin (F-actin) is stained with a fluorescently labeled phalloidin (B8060827) conjugate.
-
The cells are also stained for a monocyte marker.
-
The fluorescence intensity of phalloidin in the monocyte population is quantified by flow cytometry.
-
The IC50 for the inhibition of actin polymerization is determined from the resulting data.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and the general workflow of the in vitro assays.
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for in vitro characterization of this compound.
Conclusion
The in vitro data for this compound robustly demonstrate its potent and selective antagonist activity at the human CCR1 receptor. It effectively inhibits a range of CCR1-mediated cellular responses that are critical to inflammatory processes. The detailed protocols provided herein serve as a valuable resource for researchers in the field of inflammation and chemokine receptor biology, enabling further investigation and development of CCR1-targeted therapeutics.
References
Preclinical Pharmacodynamics of CP-481715: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-481715 is a potent and selective small molecule antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] CCR1 and its ligands, such as CCL3 (macrophage inflammatory protein-1α) and CCL5 (RANTES), are key mediators in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis, by promoting the migration and infiltration of leukocytes into inflamed tissues.[2][3] This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Core Pharmacodynamic Properties
This compound acts as a competitive and reversible antagonist of human CCR1.[2] It effectively blocks the downstream signaling and functional responses induced by CCR1 ligands, without demonstrating any intrinsic agonist activity.[2] A notable characteristic of this compound is its high specificity for human CCR1, which has necessitated the use of specialized animal models for in vivo evaluation.[4]
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative metrics that define the in vitro and in vivo pharmacodynamic profile of this compound.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Value (nM) | Assay System | Reference |
| Kd | 9.2 | Radiolabeled binding to human CCR1 | [1][2] |
| IC50 (125I-CCL3 displacement) | 74 | CCR1-transfected cells | [1][2] |
| IC50 (GTPγS Incorporation) | 210 | CCR1-transfected cells (CCL3/CCL5 stimulated) | [1][2] |
| IC50 (Calcium Mobilization) | 71 | CCR1-transfected cells (CCL3/CCL5 stimulated) | [1][2] |
| IC50 (Monocyte Chemotaxis) | 55 | Human monocytes (CCL3/CCL5 stimulated) | [1][2] |
| IC50 (MMP-9 Release) | 54 | Human monocytes (CCL3/CCL5 stimulated) | [1][2] |
| IC50 (CD11b Up-regulation) | 165 | Human whole blood (CCL3 stimulated monocytes) | [1][2] |
| IC50 (Actin Polymerization) | 57 | Human whole blood (CCL3 stimulated monocytes) | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Endpoint | ED50 (mg/kg) | Reference |
| Human CCR1 Transgenic Mice | CCL3-induced neutrophil infiltration into skin or air pouch | 0.2 | [4] |
| Human CCR1 Transgenic Mice | Delayed-type hypersensitivity (footpad swelling) | - (Significant inhibition) | [4] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by blocking the canonical signaling cascade initiated by the binding of chemokines like CCL3 and CCL5 to the G protein-coupled receptor, CCR1.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay quantifies the affinity of this compound for the CCR1 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells overexpressing human CCR1 are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled CCR1 ligand (e.g., 125I-CCL3) and a range of concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to block ligand-induced increases in intracellular calcium.
Methodology:
-
Cell Loading: CCR1-expressing cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM), which increases in fluorescence intensity upon binding to free calcium.
-
Pre-incubation: The loaded cells are pre-incubated with various concentrations of this compound.
-
Stimulation: The cells are then stimulated with a CCR1 agonist (e.g., CCL3).
-
Measurement: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorometric plate reader.
-
Data Analysis: The inhibitory effect of this compound is quantified by determining the IC50 value from the concentration-response curve.
Monocyte Chemotaxis Assay
This assay assesses the ability of this compound to inhibit the directed migration of monocytes towards a chemoattractant.
Methodology:
-
Chamber Setup: A chemotaxis chamber (e.g., a Boyden chamber) is used, which consists of an upper and a lower well separated by a porous membrane.
-
Chemoattractant: A solution containing a CCR1 agonist (e.g., CCL3) is placed in the lower chamber.
-
Cell Treatment: Isolated human monocytes are pre-incubated with different concentrations of this compound and then added to the upper chamber.
-
Incubation: The chamber is incubated for a period to allow the monocytes to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, often by cell counting or using a fluorescent dye.
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated for each concentration of this compound to determine the IC50.
In Vivo CCL3-Induced Cell Infiltration Model
Due to the human-specificity of this compound, this in vivo model utilizes transgenic mice expressing human CCR1.[4]
Methodology:
-
Animal Model: Human CCR1 "knock-in" mice, where the murine CCR1 gene is replaced by the human CCR1 gene, are used.[4]
-
Compound Administration: The mice are treated with various doses of this compound.
-
Inflammation Induction: A localized inflammatory response is induced by injecting CCL3 into a specific site, such as an air pouch created on the dorsum of the mouse.
-
Sample Collection: After a set period, the air pouch is lavaged to collect the fluid containing the infiltrated cells.
-
Cell Quantification: The number of neutrophils in the lavage fluid is counted, typically using flow cytometry or manual cell counting.
-
Data Analysis: The dose-dependent inhibition of neutrophil infiltration is used to calculate the ED50, which is the dose of this compound that produces 50% of its maximal effect.
Conclusion
The preclinical pharmacodynamic profile of this compound demonstrates that it is a potent and selective antagonist of human CCR1. It effectively inhibits CCR1-mediated signaling and cellular functions in vitro and demonstrates anti-inflammatory activity in vivo in a relevant transgenic mouse model.[2][4] These findings supported the progression of this compound into clinical trials for the treatment of inflammatory diseases such as rheumatoid arthritis.[5][6] This in-depth guide provides researchers and drug development professionals with the core data and methodologies to understand and further investigate the pharmacodynamics of this and similar CCR1 antagonists.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. Flow cytometric determination of CD11b upregulation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. A novel flow cytometric assay of human whole blood neutrophil and monocyte CD11b levels: upregulation by chemokines is related to receptor expression, comparison with neutrophil shape change, and effects of a chemokine receptor (CXCR2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo [jove.com]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
CP-481715: A Potent Inhibitor of Monocyte Chemotaxis - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of CP-481715, a small molecule antagonist of the C-C chemokine receptor 1 (CCR1). It details the compound's mechanism of action in inhibiting monocyte chemotaxis, a critical process in inflammatory diseases. This document consolidates key quantitative data, outlines detailed experimental protocols for assessing its inhibitory activity, and provides visual representations of the underlying signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of inflammation and the development of novel therapeutic agents.
Introduction
Monocyte infiltration into tissues is a hallmark of chronic inflammation and is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis and multiple sclerosis. This process, known as chemotaxis, is primarily driven by chemokines, a family of small signaling proteins, which bind to and activate G-protein coupled receptors (GPCRs) on the surface of monocytes. Among these, the C-C chemokine receptor 1 (CCR1) and its ligands, such as CCL3 (Macrophage Inflammatory Protein-1α, MIP-1α) and CCL5 (Regulated on Activation, Normal T Cell Expressed and Secreted, RANTES), play a pivotal role in orchestrating monocyte recruitment.
This compound has been identified as a potent and selective antagonist of CCR1.[1] By competitively and reversibly binding to CCR1, this compound effectively blocks the downstream signaling cascades initiated by CCL3 and CCL5, thereby inhibiting monocyte chemotaxis.[1] This guide delves into the technical details of this compound's pharmacological activity, providing the necessary information for its study and potential therapeutic application.
Mechanism of Action: Inhibition of CCR1 Signaling
This compound exerts its inhibitory effect on monocyte chemotaxis by acting as a competitive and reversible antagonist at the CCR1 receptor.[1] CCR1 is a seven-transmembrane G-protein coupled receptor that primarily couples to the Gαi subunit.[2]
The binding of cognate chemokines, CCL3 and CCL5, to CCR1 triggers a conformational change in the receptor, leading to the dissociation of the G-protein heterotrimer into Gαi and Gβγ subunits. This event initiates a complex downstream signaling cascade that culminates in the reorganization of the actin cytoskeleton and directed cell movement.
This compound, by occupying the ligand-binding site on CCR1, prevents the binding of CCL3 and CCL5, thereby abrogating the initiation of this signaling cascade. This blockade has been shown to inhibit several key cellular responses, including guanosine (B1672433) 5'-O-(thiotriphosphate) (GTPγS) incorporation, calcium mobilization, and ultimately, monocyte chemotaxis.[1]
Signaling Pathway of CCR1-Mediated Monocyte Chemotaxis and Inhibition by this compound
Caption: CCR1 signaling pathway leading to monocyte chemotaxis and its inhibition by this compound.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified in various in vitro assays. The following tables summarize the key pharmacological data.
Table 1: Receptor Binding and G-Protein Coupling Inhibition
| Parameter | Ligand/Assay | Cell Type | Value | Reference |
| Kd | This compound | Human CCR1 | 9.2 nM | [1] |
| IC50 | 125I-labeled CCL3 displacement | CCR1-transfected cells | 74 nM | [1] |
| IC50 | GTPγS incorporation | CCR1-transfected cells | 210 nM | [1] |
Table 2: Inhibition of Cellular Functions
| Parameter | Stimulus | Cell Type | Value | Reference |
| IC50 | Calcium Mobilization | Monocytes | 71 nM | [1] |
| IC50 | Monocyte Chemotaxis | Monocytes | 55 nM | [1] |
| IC50 | Matrix Metalloproteinase 9 Release | Monocytes | 54 nM | [1] |
| IC50 | CD11b Up-regulation | Human Whole Blood | 165 nM | [1] |
| IC50 | Actin Polymerization | Human Whole Blood | 57 nM | [1] |
Experimental Protocols: In Vitro Monocyte Chemotaxis Assay
The following protocol describes a standard method for evaluating the inhibitory effect of this compound on monocyte chemotaxis using a Boyden chamber or a similar transwell migration assay system.
Materials
-
Cells: Human monocytic cell line (e.g., THP-1) or freshly isolated human peripheral blood monocytes.
-
Chemoattractant: Recombinant human CCL3 or CCL5.
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 supplemented with 0.1% Bovine Serum Albumin (BSA).
-
Migration Chamber: 24-well or 96-well plate with polycarbonate membrane inserts (typically 5 µm pore size).
-
Detection Reagent: Calcein-AM or other fluorescent dye for cell labeling.
-
Plate Reader: Fluorescence plate reader with appropriate filters.
Experimental Workflow
Caption: Experimental workflow for in vitro monocyte chemotaxis assay.
Detailed Methodology
-
Cell Preparation:
-
Culture THP-1 cells in appropriate media until they reach the desired density.
-
Harvest the cells and wash them with serum-free assay medium.
-
Resuspend the cells at a concentration of 1 x 106 cells/mL in assay medium.
-
Label the cells with Calcein-AM (or a similar fluorescent dye) according to the manufacturer's instructions. This typically involves a 30-minute incubation at 37°C.
-
Wash the labeled cells to remove excess dye and resuspend them in the assay medium.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay medium.
-
Pre-incubate the labeled monocytes with the different concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
In the lower wells of the migration plate, add the assay medium containing the chemoattractant (CCL3 or CCL5) at a pre-determined optimal concentration. Include wells with assay medium alone as a negative control.
-
Carefully place the inserts into the wells, avoiding air bubbles.
-
Add the pre-incubated cell suspension to the upper chamber of each insert.
-
-
Incubation and Quantification:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period of 2 to 4 hours, allowing the cells to migrate through the membrane.
-
After incubation, carefully remove the inserts from the wells. Gently wipe the top of the membrane to remove any non-migrated cells.
-
Quantify the number of migrated cells in the lower chamber by measuring the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no chemoattractant) from all readings.
-
Plot the fluorescence intensity (representing the number of migrated cells) against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the monocyte chemotaxis induced by the chemoattractant.
-
Conclusion
This compound is a well-characterized, potent, and selective antagonist of CCR1. Its ability to effectively inhibit monocyte chemotaxis in vitro highlights its potential as a therapeutic agent for inflammatory diseases where monocyte recruitment is a key pathological feature. The data and protocols presented in this guide provide a solid foundation for further research into the biological activities of this compound and the development of related compounds. The detailed understanding of its mechanism of action and the availability of robust experimental procedures are essential for advancing our knowledge in the field of chemokine-mediated inflammation and for the discovery of new anti-inflammatory therapies.
References
The Selective CCR1 Antagonist CP-481715: A Technical Overview of its Inhibitory Effects on CCL3 and CCL5 Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of inflammatory diseases, the chemokine signaling network represents a critical nexus of therapeutic intervention. Among the key players are the chemokines CCL3 (macrophage inflammatory protein-1α or MIP-1α) and CCL5 (RANTES), which orchestrate leukocyte trafficking to sites of inflammation. Their primary receptor, CCR1, a G-protein coupled receptor, is a well-established target for modulating inflammatory responses. This technical guide provides an in-depth analysis of CP-481715, a potent and selective small molecule antagonist of CCR1, and its consequential effects on CCL3 and CCL5 signaling pathways. The compound, chemically identified as quinoxaline-2-carboxylic acid [4(R)-carbamoyl-1(S)-(3-fluorobenzyl)-2(S),7-dihydroxy-7-methyloctyl]amide, has demonstrated significant potential in preclinical models of inflammatory conditions such as rheumatoid arthritis and multiple sclerosis.[1] This document will detail the quantitative pharmacology of this compound, outline the experimental protocols for its characterization, and visualize the intricate signaling cascades it modulates.
Quantitative Pharmacology of this compound
This compound exhibits high affinity and selectivity for the human CCR1 receptor. Its inhibitory potency has been quantified across a range of in vitro assays, demonstrating its ability to effectively block the downstream signaling and functional responses induced by both CCL3 and CCL5. The key quantitative data are summarized in the tables below.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Value | Cell System | Ligand | Reference |
| Kd | 9.2 nM | Human CCR1 | This compound | [1][2] |
| IC50 (Displacement) | 74 nM | CCR1-transfected cells | 125I-labeled CCL3 | [1][2] |
Table 2: Functional Inhibition of CCL3 and CCL5 Signaling by this compound
| Cellular Response | Ligand(s) | IC50 | Cell Type/System | Reference |
| GTPγS Incorporation | CCL3 & CCL5 | 210 nM | CCR1-transfected cells | [1][2] |
| Calcium Mobilization | CCL3 & CCL5 | 71 nM | CCR1-transfected cells | [1][2] |
| Monocyte Chemotaxis | CCL3 & CCL5 | 55 nM | Monocytes | [1][2] |
| Matrix Metalloproteinase 9 (MMP-9) Release | CCL3 & CCL5 | 54 nM | Monocytes | [1][2] |
| CD11b Up-regulation (in whole blood) | CCL3 | 165 nM | Monocytes | [1][2] |
| Actin Polymerization (in whole blood) | CCL3 | 57 nM | Monocytes | [1][2] |
Signaling Pathways and Mechanism of Action
CCL3 and CCL5, upon binding to CCR1, initiate a cascade of intracellular events characteristic of G-protein coupled receptor activation. This leads to cellular responses crucial for inflammatory processes. This compound acts as a competitive and reversible antagonist at the CCR1 receptor, effectively blocking these downstream signaling events.[1]
References
CP-481715: A Comprehensive Technical Guide to a Competitive and Reversible CCR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-481715 is a potent and selective small molecule antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] This document provides an in-depth technical overview of this compound, detailing its mechanism of action as a competitive and reversible antagonist. It includes a compilation of its binding affinity and functional potency data, detailed experimental protocols for key assays, and a review of its effects in preclinical in vivo models and clinical trials. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the pharmacology and therapeutic potential of this compound and other CCR1 antagonists.
Introduction to this compound and its Target: CCR1
The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a critical role in the inflammatory response by mediating the migration of leukocytes.[3][4] Its primary endogenous ligands include CCL3 (macrophage inflammatory protein-1α or MIP-1α) and CCL5 (RANTES).[2][5] The interaction of these chemokines with CCR1 on the surface of immune cells, such as monocytes and T-cells, triggers a signaling cascade that leads to chemotaxis, cellular activation, and the release of pro-inflammatory mediators.[5] Given its central role in inflammation, CCR1 has been identified as a promising therapeutic target for a variety of inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.[3][6][7]
This compound, with the chemical name quinoxaline-2-carboxylic acid [4(R)-carbamoyl-1(S)-(3-fluorobenzyl)-2(S),7-dihydroxy-7-methyloctyl]amide, is a novel, potent, and selective antagonist of human CCR1.[2] Extensive in vitro and in vivo studies have characterized it as a competitive and reversible antagonist, making it a valuable tool for studying CCR1 biology and a potential therapeutic agent.[1][2]
Mechanism of Action: Competitive and Reversible Antagonism
This compound functions as a competitive antagonist, meaning it binds to the same site on the CCR1 receptor as the endogenous chemokine ligands, CCL3 and CCL5, thereby preventing their binding and subsequent receptor activation. This is a reversible process, and the inhibitory effect of this compound can be overcome by increasing the concentration of the agonist.[6] This mechanism of action is crucial as it allows for the modulation of CCR1 signaling without permanently altering the receptor.
The competitive nature of this compound has been demonstrated in functional assays where increasing concentrations of the antagonist cause a rightward shift in the dose-response curve of the agonist, without a change in the maximal response.[6] This is a hallmark of competitive antagonism.
Quantitative Pharmacological Data
The potency and binding affinity of this compound have been extensively characterized in a variety of in vitro assays. The following tables summarize the key quantitative data.
| Binding Affinity | |
| Parameter | Value (nM) |
| Kd (human CCR1) | 9.2[2] |
| IC50 (vs. 125I-labeled CCL3) | 74[2] |
| Functional Antagonist Potency (IC50) | |
| Assay | Value (nM) |
| GTPγS Incorporation (CCL3 & CCL5 stimulated) | 210[2] |
| Calcium Mobilization | 71[2] |
| Monocyte Chemotaxis | 55[2] |
| Matrix Metalloproteinase 9 (MMP-9) Release | 54[2] |
| CD11b Up-regulation (in human whole blood) | 165[2] |
| Actin Polymerization (in human whole blood) | 57[2] |
Signaling Pathways and Experimental Workflows
CCR1 Signaling Pathway
CCR1, upon binding to its chemokine ligands, activates intracellular signaling pathways primarily through its coupling to Gi proteins. This leads to a cascade of events including calcium mobilization and the activation of downstream effectors that ultimately result in cellular responses like chemotaxis and inflammation. This compound competitively blocks the initial step of this pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
This workflow illustrates the process of determining the binding affinity of this compound for the CCR1 receptor.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the Ki of this compound for CCR1.
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing human CCR1 (e.g., HEK293 or CHO cells) to high density.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of cell membrane preparation (e.g., 10-20 µg of protein) to each well.
-
Add increasing concentrations of this compound.
-
Add a fixed concentration of a radiolabeled CCR1 ligand (e.g., 125I-CCL3) at a concentration close to its Kd.
-
For determining non-specific binding, add a high concentration of an unlabeled CCR1 ligand.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity bound to the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol outlines a method to assess the functional antagonist activity of this compound by measuring its ability to block agonist-induced intracellular calcium release.
-
Cell Preparation:
-
Plate CCR1-expressing cells into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for approximately 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the cells and incubate for a short period (e.g., 15-30 minutes).
-
Prepare a solution of a CCR1 agonist (e.g., CCL3 or CCL5) at a concentration that elicits a submaximal response (e.g., EC80).
-
Measure the baseline fluorescence of the cells using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add the agonist solution to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100%) and the baseline fluorescence (0%).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Monocyte Chemotaxis Assay
This protocol describes how to evaluate the ability of this compound to inhibit the migration of monocytes towards a CCR1 ligand.
-
Cell Isolation:
-
Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) using methods such as density gradient centrifugation followed by magnetic-activated cell sorting (MACS) or plastic adherence.
-
-
Chemotaxis Assay (using a Transwell system):
-
Place a solution of a CCR1 agonist (e.g., CCL3) in the lower chamber of a Transwell plate. The pore size of the membrane should be appropriate for monocyte migration (e.g., 5 µm).
-
Pre-incubate the isolated monocytes with various concentrations of this compound.
-
Add the pre-incubated monocytes to the upper chamber of the Transwell plate.
-
Incubate the plate at 37°C in a humidified incubator for a period sufficient for migration to occur (e.g., 1-3 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each concentration of this compound compared to the agonist-only control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins, a proximal event in GPCR signaling, and can be used to characterize the antagonist properties of this compound.
-
Membrane Preparation:
-
Prepare cell membranes from CCR1-expressing cells as described in the radioligand binding assay protocol.
-
-
GTPγS Binding Assay:
-
In a 96-well plate, combine the cell membranes, various concentrations of this compound, and a fixed concentration of a CCR1 agonist (e.g., CCL3).
-
Add GDP to the reaction mixture to facilitate the exchange of GTPγS for GDP upon receptor activation.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.
-
-
Data Analysis:
-
Determine the agonist-stimulated [35S]GTPγS binding in the presence of different concentrations of this compound.
-
Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
In Vivo and Clinical Studies
This compound has been evaluated in preclinical animal models and has progressed into human clinical trials, providing valuable insights into the in vivo effects of CCR1 antagonism.
Preclinical In Vivo Studies
Due to the species selectivity of this compound for human CCR1, preclinical in vivo studies were conducted in transgenic mice expressing human CCR1.[1] In these models, this compound demonstrated the ability to inhibit CCL3-induced cell infiltration and reduce footpad swelling in a delayed-type hypersensitivity model.[6] These findings provided in vivo proof-of-concept for the anti-inflammatory activity of this compound.
Clinical Trials
This compound has been evaluated in Phase I and Phase II clinical trials for inflammatory conditions such as rheumatoid arthritis.[3][6][7] In a Phase I study, this compound was found to be safe and well-tolerated in healthy volunteers.[6] A subsequent study in rheumatoid arthritis patients demonstrated that treatment with this compound led to a significant reduction in monocyte infiltration into the synovial tissue, providing the first clinical evidence that a CCR1 antagonist can effectively block leukocyte migration to an inflammatory site in humans.[6]
Conclusion
This compound is a well-characterized, potent, and selective competitive and reversible antagonist of the human CCR1 receptor. Its pharmacological profile, supported by extensive in vitro and in vivo data, highlights its utility as a research tool for investigating the role of CCR1 in health and disease. Furthermore, the clinical data, although not leading to a marketed drug, have provided crucial validation for CCR1 as a therapeutic target in inflammatory diseases. This technical guide serves as a comprehensive resource for scientists and researchers, providing the necessary data and methodological insights to facilitate further investigation into the therapeutic potential of CCR1 antagonism.
References
- 1. The human specific CCR1 antagonist CP-481,715 inhibits cell infiltration and inflammatory responses in human CCR1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CP-481,715, a potent and selective CCR1 antagonist with potential therapeutic implications for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. CCR1 Antagonists: What Have We Learned From Clinical Trials: Ingenta Connect [ingentaconnect.com]
- 7. CCR1 Antagonists: What Have We Learned From Clinical Trials | Bentham Science [eurekaselect.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of CP-481715
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental protocols for in vivo studies of CP-481715, a potent and selective antagonist of the human chemokine receptor CCR1. Due to its high specificity for human CCR1, in vivo evaluation of this compound necessitates the use of specialized animal models.
Introduction
This compound is a small molecule antagonist of the human C-C chemokine receptor 1 (CCR1).[1] CCR1 and its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are key players in the inflammatory cascade, mediating the migration of leukocytes to sites of inflammation. This has positioned CCR1 as a promising therapeutic target for a range of inflammatory and autoimmune diseases. A significant characteristic of this compound is its high selectivity for human CCR1, which prevents its evaluation in conventional animal models like wild-type mice. To address this, researchers have developed transgenic mice in which the murine CCR1 gene is replaced with the human CCR1 gene (hCCR1 knock-in mice), providing a viable platform for in vivo preclinical assessment.[2]
In Vivo Models and Experimental Protocols
The primary in vivo models used to assess the anti-inflammatory properties of this compound in hCCR1 transgenic mice are the CCL3-induced neutrophil infiltration model and the delayed-type hypersensitivity (DTH) model.[2]
CCL3-Induced Neutrophil Infiltration Model
This model evaluates the ability of this compound to block the chemotactic effects of CCL3, a key ligand for CCR1, thereby preventing the recruitment of neutrophils to a localized site of inflammation.
Experimental Protocol:
-
Animal Model: Human CCR1 (hCCR1) knock-in mice are used. Wild-type mice expressing murine CCR1 can be used as a negative control to demonstrate the specificity of this compound.[2]
-
Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Groups:
-
Vehicle control group
-
This compound treatment groups (various doses)
-
Positive control (optional, e.g., a known anti-inflammatory agent)
-
-
Drug Administration:
-
Formulation: While the specific vehicle for the in vivo studies with this compound is not detailed in the available literature, a common vehicle for oral administration of small molecules is a suspension in a solution such as 0.5% methylcellulose (B11928114) or 1% carboxymethylcellulose in water.
-
Route of Administration: Oral gavage is a common route for administering small molecule antagonists in such studies.
-
Dosing: this compound has been shown to inhibit CCL3-induced neutrophil infiltration with an ED50 of 0.2 mg/kg.[2] A suggested dose range for a dose-response study could be 0.05, 0.2, 1, and 5 mg/kg.
-
Timing: this compound is typically administered 1-2 hours prior to the inflammatory challenge.
-
-
Induction of Neutrophil Infiltration:
-
Recombinant murine CCL3 is injected intradermally into the skin or into a subcutaneous air pouch. A typical dose of CCL3 can range from 1 to 30 ng per site.
-
-
Assessment of Neutrophil Infiltration:
-
Timing: The inflammatory response is typically assessed 4 hours after the CCL3 challenge.
-
Methodology:
-
Skin: A skin biopsy is taken from the injection site. The tissue is then processed for histological analysis (e.g., H&E staining) to quantify the number of infiltrated neutrophils per field of view.
-
Air Pouch: The air pouch is lavaged with phosphate-buffered saline (PBS). The collected lavage fluid is then centrifuged, and the cell pellet is resuspended. Total and differential cell counts are performed using a hemocytometer and cytospin preparations stained with a Romanowsky-type stain.
-
-
-
Data Analysis: The percentage of inhibition of neutrophil infiltration in the this compound-treated groups is calculated relative to the vehicle control group. An ED50 value is determined by non-linear regression analysis of the dose-response curve.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Animal Model | Human CCR1 Knock-in Mice | [2] |
| Agonist | Murine CCL3 | [2] |
| This compound ED50 | 0.2 mg/kg | [2] |
| Assessment Time | 4 hours post-challenge | |
| Primary Endpoint | Inhibition of Neutrophil Infiltration | [2] |
Delayed-Type Hypersensitivity (DTH) Model
The DTH model is a more complex in vivo assay that evaluates the effect of this compound on a T-cell mediated inflammatory response.
Experimental Protocol:
-
Animal Model: Human CCR1 (hCCR1) knock-in mice.
-
Sensitization Phase (Day 0):
-
Mice are sensitized by a subcutaneous injection at the base of the tail with an antigen emulsified in Complete Freund's Adjuvant (CFA). A common antigen used is Keyhole Limpet Hemocyanin (KLH).
-
-
Challenge Phase (Typically Day 5-7):
-
The sensitized mice are challenged by injecting the antigen (e.g., KLH) in saline into one hind footpad. The contralateral footpad is injected with saline alone to serve as a control for non-specific inflammation.
-
-
Drug Administration:
-
Dosing: The specific dose of this compound used in the DTH model is not explicitly stated in the available literature. Based on the potency in the infiltration model, a starting dose of 1-10 mg/kg administered orally once or twice daily could be appropriate.
-
Schedule: Treatment with this compound or vehicle can be initiated prior to the challenge and continued for the duration of the response measurement.
-
-
Assessment of DTH Response:
-
Footpad Swelling: The thickness of both hind footpads is measured using a caliper at baseline (before challenge) and at various time points after the challenge (e.g., 24, 48, and 72 hours). The DTH response is quantified as the change in footpad thickness of the antigen-challenged paw compared to the saline-injected paw.
-
Cytokine Analysis: At the end of the experiment, spleens can be harvested, and splenocytes re-stimulated in vitro with the antigen. The levels of Th1 cytokines, such as IFN-γ and IL-2, in the culture supernatants are then measured by ELISA. Studies have shown that this compound can decrease the production of these cytokines.[2]
-
-
Data Analysis: The inhibition of footpad swelling in the treated groups is calculated relative to the vehicle control group. Cytokine levels are also compared between the groups.
Quantitative Data Summary:
| Parameter | Observation | Reference |
| Animal Model | Human CCR1 Knock-in Mice | [2] |
| Effect on Footpad Swelling | Significant Inhibition | [2] |
| Effect on IFN-γ Production | Decreased | [2] |
| Effect on IL-2 Production | Decreased | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: CCR1 signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for the CCL3-induced neutrophil infiltration model.
Caption: Experimental workflow for the Delayed-Type Hypersensitivity (DTH) model.
References
- 1. CP-481,715, a potent and selective CCR1 antagonist with potential therapeutic implications for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The human specific CCR1 antagonist CP-481,715 inhibits cell infiltration and inflammatory responses in human CCR1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of CP-481715 in Human CCR1 Transgenic Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of CP-481715, a potent and selective antagonist of the human C-C chemokine receptor 1 (CCR1), in preclinical studies involving human CCR1 transgenic mice. This document outlines the rationale for using this specific mouse model, summarizes key in vitro and in vivo data, and provides detailed experimental protocols for evaluating the efficacy of this compound in relevant inflammatory models.
Introduction
The chemokine receptor CCR1 plays a crucial role in mediating the migration of inflammatory leukocytes to sites of inflammation. Its involvement in various inflammatory and autoimmune diseases has made it a significant target for therapeutic intervention. This compound is a small molecule antagonist that exhibits high specificity for human CCR1, which has limited its evaluation in conventional animal models expressing the murine ortholog of CCR1. To overcome this species specificity, human CCR1 transgenic mice have been developed, where the murine CCR1 gene is replaced by its human counterpart. This "knock-in" model provides a valuable in vivo platform to assess the pharmacological properties and anti-inflammatory potential of human-specific CCR1 antagonists like this compound.[1]
Data Presentation
The following tables summarize the quantitative data for this compound, demonstrating its potency and efficacy in both in vitro and in vivo settings.
Table 1: In Vitro Activity of this compound on Human CCR1
| Assay Type | Ligand(s) | Cell Type | Parameter | Value (nM) |
| Radioligand Binding | 125I-labeled CCL3 | CCR1-transfected cells | Kd | 9.2 |
| Competitive Binding | 125I-labeled CCL3 | CCR1-transfected cells | IC50 | 74 |
| Receptor Signaling (GTPγS incorporation) | CCL3, CCL5 | CCR1-transfected cells | IC50 | 210 |
| Calcium Mobilization | CCL3 | CCR1-transfected cells | IC50 | 71 |
| Monocyte Chemotaxis | CCL3 | Human Monocytes | IC50 | 55 |
| MMP-9 Release | CCL3 | Human Monocytes | IC50 | 54 |
| CD11b Up-regulation (human whole blood) | CCL3 | Human Monocytes | IC50 | 165 |
| Actin Polymerization (human whole blood) | CCL3 | Human Monocytes | IC50 | 57 |
Data compiled from Gladue et al., 2003.[2]
Table 2: In Vivo Efficacy of this compound in Human CCR1 Transgenic Mice
| Model | Agonist | Endpoint | Route of Administration | ED50 (mg/kg) |
| CCL3-Induced Neutrophil Infiltration | CCL3 | Neutrophil infiltration into skin | Oral | 0.2 |
| CCL3-Induced Neutrophil Infiltration | CCL3 | Neutrophil infiltration into air pouch | Oral | 0.2 |
| Delayed-Type Hypersensitivity | Methylated Bovine Serum Albumin (mBSA) | Footpad swelling | Oral | Significant inhibition |
Data compiled from Gladue et al., 2006.[1]
Signaling Pathways and Experimental Workflows
CCR1 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the G protein-coupled receptor, CCR1. Upon binding of its chemokine ligands (e.g., CCL3, CCL5), CCR1 activates intracellular signaling cascades that lead to cellular responses such as chemotaxis, calcium mobilization, and the release of inflammatory mediators. This compound acts as an antagonist, blocking these downstream effects.
Experimental Workflow for Evaluating this compound In Vivo
The following diagram outlines the typical experimental workflow for assessing the in vivo efficacy of this compound in human CCR1 transgenic mice.
Experimental Protocols
The following are detailed protocols for key in vivo experiments to evaluate the efficacy of this compound in human CCR1 transgenic mice.
CCL3-Induced Neutrophil Infiltration into Skin
This model assesses the ability of this compound to inhibit chemokine-driven neutrophil migration into the skin.
Materials:
-
Human CCR1 transgenic mice
-
Wild-type littermate control mice
-
This compound
-
Vehicle control (e.g., appropriate buffer or suspension vehicle)
-
Recombinant murine CCL3/MIP-1α
-
Phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
Myeloperoxidase (MPO) assay kit
-
Tissue homogenization buffer
-
Oral gavage needles
-
Syringes and needles for intradermal injection
Procedure:
-
Drug Administration: Administer this compound or vehicle control to mice via oral gavage at the desired doses (e.g., 0.1, 0.3, 1, 3, and 10 mg/kg).
-
Anesthesia: One hour after drug administration, anesthetize the mice.
-
Intradermal Injection: Inject 10 µl of recombinant murine CCL3 (e.g., 300 ng/site) intradermally into the dorsal skin. Inject 10 µl of PBS into a separate site as a negative control.
-
Tissue Collection: Four hours after the intradermal injection, euthanize the mice and excise the injection sites using a 6-mm dermal punch.
-
Tissue Homogenization: Homogenize the skin biopsies in an appropriate buffer.
-
MPO Assay: Quantify neutrophil infiltration by measuring myeloperoxidase (MPO) activity in the tissue homogenates according to the manufacturer's instructions.
-
Data Analysis: Express MPO activity as units per biopsy. Calculate the percent inhibition of CCL3-induced neutrophil infiltration for each dose of this compound compared to the vehicle-treated group. Determine the ED50 value.
CCL3-Induced Neutrophil Infiltration into an Air Pouch
This model provides a contained environment to quantify inflammatory cell recruitment.
Materials:
-
Human CCR1 transgenic mice
-
Wild-type littermate control mice
-
This compound
-
Vehicle control
-
Recombinant murine CCL3/MIP-1α
-
Sterile PBS
-
Sterile air
-
Anesthesia
-
Hemocytometer or automated cell counter
-
Cytospin and Diff-Quik stain
Procedure:
-
Air Pouch Formation: Anesthetize the mice and inject 3 ml of sterile air subcutaneously into the dorsal midline to create an air pouch.
-
Drug Administration: On day 6 after air pouch formation, administer this compound or vehicle control orally.
-
CCL3 Injection: One hour after drug administration, inject 1 ml of CCL3 (e.g., 1 µg) in sterile PBS directly into the air pouch.
-
Cell Harvest: Four hours after CCL3 injection, euthanize the mice and lavage the air pouch with 3 ml of sterile PBS.
-
Cell Counting: Determine the total number of leukocytes in the lavage fluid using a hemocytometer or automated cell counter.
-
Differential Cell Counts: Prepare cytospin slides of the lavage fluid, stain with Diff-Quik, and perform differential cell counts to determine the number of neutrophils.
-
Data Analysis: Calculate the total number of neutrophils recruited to the air pouch. Determine the percent inhibition of neutrophil infiltration for each dose of this compound and calculate the ED50.
Delayed-Type Hypersensitivity (DTH) Response
This model assesses the effect of this compound on a T-cell-mediated inflammatory response.[3][4]
Materials:
-
Human CCR1 transgenic mice
-
Wild-type littermate control mice
-
This compound
-
Vehicle control
-
Methylated bovine serum albumin (mBSA)
-
Complete Freund's Adjuvant (CFA)
-
Phosphate-buffered saline (PBS)
-
Caliper for measuring footpad thickness
Procedure:
-
Sensitization: On day 0, sensitize the mice by injecting 100 µl of an emulsion containing mBSA (e.g., 200 µg) and CFA subcutaneously at the base of the tail.[3]
-
Drug Administration: Beginning on the day of challenge (day 5) or as per the desired dosing paradigm, administer this compound or vehicle control orally.
-
Challenge: On day 5, challenge the mice by injecting 20 µl of mBSA (e.g., 20 µg) in PBS into the plantar surface of one hind footpad. Inject 20 µl of PBS into the contralateral footpad as a control.[5]
-
Measurement of Footpad Swelling: Measure the thickness of both hind footpads using a caliper at 24 and 48 hours after the challenge.
-
Data Analysis: The DTH response is expressed as the difference in footpad thickness between the mBSA-injected and PBS-injected paws. Calculate the percent inhibition of footpad swelling in the this compound-treated groups compared to the vehicle-treated group.
Conclusion
The use of this compound in human CCR1 transgenic mice provides a robust and clinically relevant model for evaluating the therapeutic potential of CCR1 antagonism in inflammatory diseases. The protocols outlined in these application notes offer a standardized approach for assessing the in vivo efficacy of this compound and other human-specific CCR1 antagonists. The significant inhibition of cell infiltration and inflammatory responses observed with this compound in these models underscores the potential of this therapeutic strategy.[1]
References
- 1. The human specific CCR1 antagonist CP-481,715 inhibits cell infiltration and inflammatory responses in human CCR1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CP-481,715, a potent and selective CCR1 antagonist with potential therapeutic implications for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Hooke - Contract Research - Delayed-Type Hypersensitivity (DTH) in C57BL/6 mice [hookelabs.com]
- 5. Hooke - Protocols - Immunization of Mice to Induce DTH Response [hookelabs.com]
Application Notes and Protocols for CP-481715 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-481715 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] CCR1 and its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are key mediators of leukocyte migration and infiltration into tissues, playing a significant role in the pathogenesis of various inflammatory diseases like rheumatoid arthritis and multiple sclerosis.[2][3] this compound exerts its effects by competitively and reversibly binding to human CCR1, thereby blocking the downstream signaling cascades initiated by chemokine binding.[2] This document provides detailed application notes and protocols for the development of cell-based assays to characterize the activity of this compound and similar CCR1 antagonists.
Mechanism of Action and Signaling Pathway
CCR1 is a G protein-coupled receptor (GPCR) that, upon binding to its cognate chemokines (e.g., CCL3, CCL5), activates intracellular signaling pathways.[3][4] This activation leads to a cascade of events including G protein activation, mobilization of intracellular calcium, and ultimately, cellular responses such as chemotaxis, degranulation, and changes in cell adhesion.[4] this compound acts as an antagonist, preventing the initial binding of chemokines to CCR1 and thereby inhibiting these downstream effects.[2]
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound from various cell-based assays.
| Assay Type | Cell Line/System | Ligand | Parameter | Value (IC50/Kd) | Reference |
| Radioligand Binding | Human CCR1-transfected cells | 125I-labeled CCL3 | IC50 | 74 nM | [2] |
| Radioligand Binding | Human CCR1 | - | Kd | 9.2 nM | [2] |
| Calcium Mobilization | Human CCR1-transfected cells | CCL3/CCL5 | IC50 | 71 nM | [2] |
| Chemotaxis | Human Monocytes | CCL3/CCL5 | IC50 | 55 nM | [2] |
| GTPγS Incorporation | Human CCR1-transfected cells | CCL3/CCL5 | IC50 | 210 nM | [2] |
| MMP-9 Release | Human Monocytes | CCL3/CCL5 | IC50 | 54 nM | [2] |
| CD11b Up-regulation | Human Whole Blood (Monocytes) | CCL3 | IC50 | 165 nM | [2] |
| Actin Polymerization | Human Whole Blood (Monocytes) | CCL3 | IC50 | 57 nM | [2] |
Experimental Protocols
Herein are detailed protocols for key cell-based assays to evaluate the potency and efficacy of this compound.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CP-481,715, a potent and selective CCR1 antagonist with potential therapeutic implications for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for CP-481715 Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-481715 is a potent and selective antagonist of the human C-C chemokine receptor type 1 (CCR1).[1][2] CCR1 and its ligands, such as CCL3 (Macrophage Inflammatory Protein-1α) and CCL5 (RANTES), are implicated in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.[1] this compound acts as a competitive and reversible antagonist, effectively blocking the signaling cascade initiated by the binding of these chemokines to CCR1.[1]
One of the key functional consequences of CCR1 activation is the mobilization of intracellular calcium ([Ca2+]i), a crucial second messenger in numerous cellular processes.[3][4] The binding of an agonist like CCL3 or CCL5 to the G-protein coupled receptor (GPCR) CCR1 activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3).[3][4] IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[3][4] This transient increase in intracellular calcium can be precisely measured using fluorescent calcium indicators.
This document provides a detailed protocol for a calcium mobilization assay to determine the inhibitory potency (IC50) of this compound on the human CCR1 receptor. The assay utilizes a common laboratory cell line, Human Embryonic Kidney 293 (HEK293), stably expressing the human CCR1 receptor, and the fluorescent calcium indicator Fluo-4 AM. The protocol is designed for a high-throughput format using a Fluorescent Imaging Plate Reader (FLIPR).
Signaling Pathway of CCR1 and Inhibition by this compound
Caption: CCR1 signaling pathway and its inhibition by this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro potencies of this compound from various functional assays.
| Assay Type | Ligand(s) | IC50 (nM) | Reference |
| Calcium Mobilization | CCL3 / CCL5 | 71 | [1][2] |
| Radioligand Binding ([125I]-CCL3) | CCL3 | 74 | [1][2] |
| GTPγS Incorporation | CCL3 / CCL5 | 210 | [1][2] |
| Monocyte Chemotaxis | CCL3 / CCL5 | 55 | [1][2] |
| MMP9 Release | CCL3 / CCL5 | 54 | [1][2] |
| CD11b Up-regulation (Whole Blood) | CCL3 | 165 | [1][2] |
| Actin Polymerization (Whole Blood) | CCL3 | 57 | [1][2] |
Experimental Protocol: Calcium Mobilization Assay
This protocol is designed to determine the IC50 value of this compound by measuring its ability to inhibit agonist-induced calcium mobilization in HEK293 cells stably expressing human CCR1.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing human CCR1 (HEK293-hCCR1).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM (1 mM stock in anhydrous DMSO).
-
Pluronic F-127: 20% solution in DMSO.
-
Probenecid: 250 mM stock in 1 M NaOH.
-
CCR1 Agonist: Recombinant human CCL3 or CCL5.
-
Test Compound: this compound.
-
Control Compounds: A known CCR1 antagonist (if available) and a vehicle control (e.g., DMSO).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Instrumentation: Fluorescent Imaging Plate Reader (FLIPR) or a similar microplate reader with automated liquid handling capable of kinetic fluorescence reading.
Experimental Workflow
Caption: Workflow for the this compound calcium mobilization assay.
Step-by-Step Protocol
Day 1: Cell Plating
-
Harvest and count HEK293-hCCR1 cells.
-
Seed the cells into a black-walled, clear-bottom 96-well or 384-well plate at a density of 40,000 to 80,000 cells/well for a 96-well plate, or 10,000 to 20,000 cells/well for a 384-well plate.[5]
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.
Day 2: Assay Procedure
-
Prepare Dye Loading Solution:
-
On the day of the assay, prepare the dye loading solution by diluting the Fluo-4 AM stock solution in Assay Buffer to a final concentration of 2-5 µM.[6]
-
Add Pluronic F-127 to the dye loading solution to a final concentration of 0.02-0.04% to aid in dye solubilization.[6]
-
Add Probenecid to a final concentration of 2.5 mM to inhibit anion transporters and improve intracellular dye retention.[2][6]
-
Vortex the solution thoroughly.
-
-
Dye Loading:
-
Prepare Compound Plate:
-
During the dye loading incubation, prepare serial dilutions of this compound in Assay Buffer containing 0.1% DMSO. A typical concentration range would be from 10 µM down to 0.1 nM.
-
Include a vehicle control (0.1% DMSO) and a positive control (a known CCR1 antagonist, if available).
-
-
Antagonist Pre-incubation:
-
After the dye loading incubation, add the this compound dilutions to the respective wells of the cell plate.
-
Incubate the plate at room temperature for 15-30 minutes.[6]
-
-
Prepare Agonist Plate:
-
Prepare a solution of CCL3 or CCL5 in Assay Buffer at a concentration that is 5 times the final desired EC₈₀ concentration. The EC₈₀ (the concentration that gives 80% of the maximal response) should be determined in a separate agonist dose-response experiment.
-
-
FLIPR Assay:
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add the agonist solution from the agonist plate to the cell plate.
-
Continue to record the fluorescence signal for at least 120-180 seconds to capture the peak calcium response.
-
Data Analysis
-
Normalization: The raw fluorescence data is typically normalized to the baseline fluorescence recorded before agonist addition. The response can be expressed as the peak fluorescence intensity minus the baseline, or as the ratio of peak fluorescence to baseline (F/F₀).
-
Dose-Response Curve: Plot the normalized response against the logarithm of the this compound concentration.
-
IC50 Calculation: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve with variable slope) to determine the IC50 value of this compound. This can be performed using software such as GraphPad Prism or other similar data analysis programs.
Expected Results
The addition of a CCR1 agonist (CCL3 or CCL5) to the HEK293-hCCR1 cells should induce a rapid and transient increase in intracellular calcium, resulting in a sharp peak in fluorescence. In the presence of increasing concentrations of this compound, the magnitude of this agonist-induced calcium response should decrease in a dose-dependent manner. The calculated IC50 value for this compound in this assay is expected to be approximately 71 nM.[1][2]
References
- 1. apexbt.com [apexbt.com]
- 2. hellobio.com [hellobio.com]
- 3. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. content.abcam.com [content.abcam.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: CP-481715 Chemotaxis Assay with Primary Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in inflammation and immunity. The C-C chemokine receptor 1 (CCR1) and its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are key players in orchestrating the recruitment of inflammatory leukocytes, including monocytes and neutrophils, to sites of inflammation. Dysregulation of this axis is implicated in the pathogenesis of various inflammatory diseases like rheumatoid arthritis and multiple sclerosis.
CP-481715 is a potent and selective small molecule antagonist of human CCR1.[1] It functions by binding to CCR1 and competitively inhibiting the binding of its natural chemokine ligands. This blockade of ligand binding prevents the initiation of downstream signaling cascades, ultimately leading to the inhibition of chemotaxis. These application notes provide a detailed protocol for utilizing this compound in a chemotaxis assay with primary human monocytes, a critical tool for studying its inhibitory potential and for the development of novel anti-inflammatory therapeutics.
Mechanism of Action of this compound
This compound exerts its biological effects by acting as a competitive antagonist at the human CCR1 receptor. The binding of chemokines like CCL3 and CCL5 to CCR1, a G-protein coupled receptor (GPCR), typically triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins. This initiates a signaling cascade involving, among other events, the mobilization of intracellular calcium and the activation of pathways leading to cytoskeletal rearrangement and directed cell movement. This compound, by occupying the ligand-binding site on CCR1, prevents these downstream events, thereby inhibiting the chemotactic response of primary cells like monocytes.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in various in vitro assays. The following table summarizes key IC50 values, representing the concentration of this compound required to inhibit 50% of the specified cellular response.
| Assay | Cell Type | Stimulus | IC50 (nM) | Reference |
| Monocyte Chemotaxis | Human Monocytes | CCL3 / CCL5 | 55 | [1] |
| Calcium Mobilization | CCR1-transfected cells | CCL3 / CCL5 | 71 | [1] |
| [³⁵S]GTPγS Binding | CCR1-transfected cells | CCL3 / CCL5 | 210 | [1] |
| ¹²⁵I-CCL3 Displacement | CCR1-transfected cells | ¹²⁵I-CCL3 | 74 | [1] |
| Actin Polymerization | Human Monocytes | CCL3 | 57 | [1] |
| CD11b Up-regulation | Human Whole Blood | CCL3 | 165 | [1] |
Experimental Protocols
This section provides detailed protocols for the isolation of primary human monocytes and the subsequent chemotaxis assay using a Boyden chamber (Transwell) system to evaluate the efficacy of this compound.
Protocol 1: Isolation of Primary Human Monocytes from Peripheral Blood
This protocol describes the isolation of monocytes from human peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation followed by negative selection.
Materials:
-
Human whole blood collected in EDTA tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Monocyte isolation kit (negative selection, e.g., EasySep™ Human Monocyte Isolation Kit)
-
50 mL conical tubes
-
15 mL conical tubes
-
Serological pipettes
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
PBMC Isolation: a. Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube. b. Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a fresh 50 mL conical tube. c. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off. d. After centrifugation, carefully aspirate the upper plasma layer. e. Collect the buffy coat layer (containing PBMCs) using a sterile pipette and transfer to a new 50 mL conical tube. f. Wash the PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature. g. Discard the supernatant and repeat the wash step.
-
Monocyte Isolation (Negative Selection): a. Resuspend the PBMC pellet in the recommended buffer from the monocyte isolation kit. b. Follow the manufacturer's protocol for the negative selection of monocytes. This typically involves adding a cocktail of antibodies against non-monocyte cell surface markers and magnetic particles, followed by separation using a magnet.
-
Cell Counting and Viability: a. Resuspend the final monocyte pellet in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Perform a cell count using a hemocytometer or automated cell counter. c. Assess cell viability using the trypan blue exclusion method. A viability of >95% is recommended for chemotaxis assays.
-
Cell Resuspension: a. Centrifuge the isolated monocytes and resuspend them in chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA) at the desired concentration for the assay (typically 1 x 10⁶ cells/mL).
Protocol 2: Monocyte Chemotaxis Assay using a Boyden Chamber (Transwell Assay)
This protocol details the steps to assess the inhibitory effect of this compound on CCL3/CCL5-induced chemotaxis of primary human monocytes.
Materials:
-
Isolated primary human monocytes
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Recombinant human CCL3 (MIP-1α) and/or CCL5 (RANTES)
-
This compound
-
DMSO (for dissolving this compound)
-
24-well plate with 5 µm pore size Transwell inserts
-
Calcein-AM or other suitable cell stain
-
Fluorescence plate reader
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Preparation of Reagents: a. Prepare a stock solution of this compound in DMSO. Further dilute in chemotaxis buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%. b. Prepare a range of concentrations of CCL3 or CCL5 in chemotaxis buffer. The optimal concentration should be determined in preliminary experiments (typically in the range of 10-100 ng/mL).
-
Assay Setup: a. Add 600 µL of chemotaxis buffer containing the desired concentration of CCL3 or CCL5 to the lower wells of the 24-well plate. b. Include control wells:
- Negative control: Chemotaxis buffer only (no chemokine).
- Positive control: Chemotaxis buffer with the optimal concentration of chemokine. c. In separate tubes, pre-incubate the monocyte suspension (1 x 10⁶ cells/mL) with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C. d. Add 100 µL of the pre-incubated monocyte suspension (1 x 10⁵ cells) to the upper chamber of the Transwell inserts.
-
Incubation: a. Place the 24-well plate in a humidified incubator at 37°C with 5% CO₂ for 2-4 hours. The optimal incubation time may need to be determined empirically.
-
Quantification of Migrated Cells: a. After incubation, carefully remove the Transwell inserts. b. To quantify the migrated cells in the lower chamber, a fluorescent dye such as Calcein-AM can be used. Add Calcein-AM to the lower wells and incubate according to the manufacturer's instructions. c. Read the fluorescence intensity using a fluorescence plate reader. The fluorescence intensity is directly proportional to the number of migrated cells. d. Alternatively, migrated cells can be collected from the lower chamber and counted using a hemocytometer or flow cytometer.
-
Data Analysis: a. Subtract the background fluorescence from the negative control wells. b. Express the data as a percentage of the migration observed in the positive control (chemokine only). c. Plot the percentage of migration against the concentration of this compound and determine the IC50 value using non-linear regression analysis.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the inhibitory effects of this compound on primary human monocyte chemotaxis. By understanding its mechanism of action and utilizing standardized in vitro assays, researchers can further elucidate the role of the CCR1-chemokine axis in inflammatory diseases and accelerate the development of novel therapeutic interventions. The provided quantitative data and detailed methodologies are intended to serve as a valuable resource for scientists in both academic and industrial settings.
References
Application Notes and Protocols for CP-481715 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of CP-481715, a potent and selective CCR1 antagonist, in a variety of in vitro settings. Detailed protocols for key functional assays are provided to facilitate the characterization of its inhibitory activity.
Introduction
This compound is a small molecule antagonist of the C-C chemokine receptor 1 (CCR1), a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory responses.[1] CCR1 is activated by chemokines such as CCL3 (MIP-1α) and CCL5 (RANTES), leading to the recruitment of leukocytes, including monocytes and neutrophils, to sites of inflammation.[1] By blocking the interaction of these chemokines with CCR1, this compound can effectively inhibit downstream signaling and cellular responses, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases.[1][2] This document outlines the in vitro pharmacological profile of this compound and provides detailed protocols for its application in cell-based assays.
Mechanism of Action
This compound acts as a competitive and reversible antagonist of human CCR1.[1] It binds to the receptor with high affinity, thereby preventing the binding of its cognate chemokine ligands, CCL3 and CCL5. This blockade inhibits the downstream signaling cascade, which includes G-protein activation, intracellular calcium mobilization, and the activation of various effector pathways that lead to cellular responses like chemotaxis, enzyme release, and upregulation of adhesion molecules.[1]
Data Presentation
The inhibitory potency of this compound has been quantified across a range of in vitro functional assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Cell Type | Ligand Stimulant | IC50 (nM) | Reference |
| Receptor Binding | CCR1-transfected cells | 125I-labeled CCL3 | 74 | [1][3] |
| Receptor Signaling (GTPγS) | - | CCL3 and CCL5 | 210 | [1][3] |
| Calcium Mobilization | - | CCL3 and CCL5 | 71 | [1][3] |
| Monocyte Chemotaxis | Monocytes | CCL3 and CCL5 | 55 | [1][3] |
| Matrix Metalloproteinase 9 Release | Monocytes | CCL3 and CCL5 | 54 | [1][3] |
| CD11b Up-regulation | Monocytes (in whole blood) | CCL3 | 165 | [1][3] |
| Actin Polymerization | Monocytes (in whole blood) | CCL3 | 57 | [1][3] |
Note: Some cell types were not explicitly stated in the source material.
Table 2: Binding Affinity of this compound
| Parameter | Value (nM) | Receptor | Reference |
| Kd | 9.2 | Human CCR1 | [3] |
Mandatory Visualizations
Signaling Pathway
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound in vitro.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the transient increase in intracellular calcium concentration ([Ca2+]i) induced by CCR1 agonists.
Materials:
-
Cells expressing CCR1 (e.g., THP-1 human monocytic cell line)
-
This compound
-
CCL3 or CCL5 (recombinant human)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Black-walled, clear-bottom 96-well or 384-well microplates
-
Fluorescence microplate reader with automated injection capabilities
Protocol:
-
Cell Preparation:
-
Culture THP-1 cells in appropriate media and conditions.
-
On the day of the assay, harvest cells and wash with Assay Buffer.
-
Resuspend cells in Assay Buffer at a concentration of 1-2 x 106 cells/mL.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (typically 2-4 µM) and Pluronic F-127 (0.02-0.04%) in Assay Buffer.
-
Add an equal volume of the loading solution to the cell suspension.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with Assay Buffer to remove extracellular dye.
-
Resuspend the cells in Assay Buffer to the initial volume.
-
-
Assay Procedure:
-
Plate 50 µL of the dye-loaded cell suspension into each well of the microplate.
-
Prepare serial dilutions of this compound in Assay Buffer. Add 25 µL of the this compound dilutions to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
Prepare a solution of CCL3 or CCL5 in Assay Buffer at a concentration that elicits a sub-maximal response (EC50 to EC80, typically in the low nM range; this should be determined in preliminary experiments).
-
Place the plate in the fluorescence reader and measure baseline fluorescence for 10-20 seconds.
-
Program the injector to add 25 µL of the agonist solution to the wells.
-
Continue to measure fluorescence kinetically for 1-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (peak fluorescence - baseline fluorescence) is proportional to the increase in [Ca2+]i.
-
Plot the fluorescence change against the concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Monocyte Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of monocytes towards a CCR1 agonist.
Materials:
-
Human monocytic cells (e.g., U937, THP-1, or freshly isolated primary monocytes)
-
This compound
-
CCL3 or CCL5 (recombinant human)
-
Chemotaxis chambers (e.g., Transwell® inserts with 5 µm pores)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Cell viability stain (e.g., Calcein-AM or similar)
Protocol:
-
Cell Preparation:
-
Culture cells as required. If using primary monocytes, isolate from whole blood.
-
Resuspend cells in Assay Medium at a concentration of 1-2 x 106 cells/mL.
-
-
Assay Setup:
-
In the lower chamber of the chemotaxis plate, add Assay Medium containing various concentrations of CCL3 or CCL5. Include a negative control (medium alone) and a positive control (a concentration of chemokine that induces robust migration, typically 10-100 ng/mL).
-
In a separate tube, pre-incubate the cell suspension with various concentrations of this compound for 15-30 minutes at room temperature.
-
Add 100 µL of the cell suspension (containing this compound) to the upper chamber (the Transwell® insert).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1.5 to 3 hours. The optimal incubation time should be determined empirically.
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting with a hemocytometer or by using a fluorescence-based method with a dye like Calcein-AM.
-
For the fluorescence method, add the dye to the lower chamber, incubate as required, and read the fluorescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound relative to the positive control (chemokine alone).
-
Plot the percentage of inhibition against the concentration of this compound and determine the IC50 value.
-
GTPγS Binding Assay
This is a functional membrane-based assay that measures the activation of G-proteins coupled to CCR1.
Materials:
-
Cell membranes prepared from cells expressing CCR1
-
This compound
-
CCL3 or CCL5
-
[35S]GTPγS (radiolabeled)
-
GDP
-
Non-radiolabeled GTPγS
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4)
-
Scintillation proximity assay (SPA) beads or filter plates and a cell harvester
-
Scintillation counter
Protocol:
-
Reaction Setup:
-
In a 96-well plate, combine cell membranes (5-20 µg protein/well), GDP (1-10 µM), and serial dilutions of this compound in Assay Buffer.
-
Add CCL3 or CCL5 to stimulate the receptor.
-
Include controls for basal binding (no agonist) and non-specific binding (excess non-radiolabeled GTPγS).
-
-
Initiate Reaction:
-
Add [35S]GTPγS (0.1-0.5 nM) to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-90 minutes with gentle agitation.
-
-
Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through filter plates using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radiolabel. Dry the filters and add scintillation fluid.
-
SPA Method: Add SPA beads to the wells and incubate for a further 1-2 hours to allow the membranes to bind to the beads. No washing is required.
-
-
Quantification and Analysis:
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the specific binding and plot the stimulated binding against the concentration of this compound to determine the IC50.
-
Matrix Metalloproteinase 9 (MMP-9) Release Assay
This assay measures the inhibition of chemokine-induced release of MMP-9 from monocytes.
Materials:
-
Primary human monocytes or a monocytic cell line (e.g., THP-1)
-
This compound
-
CCL3 or CCL5
-
Cell culture medium
-
MMP-9 ELISA kit or gelatin zymography reagents
Protocol:
-
Cell Treatment:
-
Plate monocytes in a 24- or 48-well plate.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with an optimal concentration of CCL3 or CCL5 for 18-24 hours.
-
-
Sample Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
-
MMP-9 Quantification:
-
ELISA: Use a commercially available human MMP-9 ELISA kit and follow the manufacturer's instructions to quantify the amount of MMP-9 in the supernatants.
-
Gelatin Zymography: Perform SDS-PAGE with a gel containing gelatin. After electrophoresis, incubate the gel in a developing buffer to allow for gelatin degradation by MMP-9. Stain the gel to visualize the areas of clearing, which correspond to MMP-9 activity.
-
-
Data Analysis:
-
Determine the concentration of MMP-9 or the intensity of the cleared band for each condition.
-
Calculate the percentage of inhibition of MMP-9 release by this compound and determine the IC50.
-
CD11b Up-regulation Assay
This flow cytometry-based assay measures the inhibition of chemokine-induced surface expression of the adhesion molecule CD11b on monocytes.
Materials:
-
Fresh human whole blood or isolated monocytes
-
This compound
-
CCL3
-
Fluorochrome-conjugated anti-CD11b antibody
-
Fluorochrome-conjugated anti-CD14 antibody (for whole blood)
-
RBC lysis buffer (for whole blood)
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Protocol:
-
Cell Stimulation:
-
In a 96-well plate or FACS tubes, pre-incubate whole blood or isolated monocytes with serial dilutions of this compound for 15 minutes at 37°C.
-
Add CCL3 (at a pre-determined optimal concentration) and incubate for an additional 15-30 minutes at 37°C.
-
-
Staining:
-
Place the samples on ice to stop the reaction.
-
Add the anti-CD11b and anti-CD14 antibodies and incubate for 30 minutes in the dark on ice.
-
If using whole blood, lyse the red blood cells using a lysis buffer according to the manufacturer's protocol.
-
Wash the cells with cold FACS buffer.
-
-
Flow Cytometry:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on the monocyte population (e.g., using forward and side scatter, and CD14 expression).
-
Measure the median fluorescence intensity (MFI) of CD11b on the monocytes.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the increase in CD11b MFI for each this compound concentration.
-
Plot the inhibition data against the antagonist concentration to determine the IC50.
-
Conclusion
This compound is a potent and selective antagonist of CCR1, demonstrating significant inhibitory activity across a range of in vitro functional assays that are critical to the inflammatory cascade. The protocols provided herein offer a robust framework for researchers to further investigate the pharmacological properties of this compound and to explore the role of CCR1 in various physiological and pathological contexts. Careful optimization of assay conditions, particularly ligand concentrations and incubation times, is recommended to ensure reproducible and accurate results.
References
- 1. CP-481,715, a potent and selective CCR1 antagonist with potential therapeutic implications for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The human specific CCR1 antagonist CP-481,715 inhibits cell infiltration and inflammatory responses in human CCR1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Preparing CP-481715 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation, storage, and handling of a CP-481715 stock solution using dimethyl sulfoxide (B87167) (DMSO). This compound is a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1), a key mediator in inflammatory responses.[1][2][3][4]
Introduction to this compound
This compound, chemically known as quinoxaline-2-carboxylic acid [4(R)-carbamoyl-1(S)-(3-fluorobenzyl)-2(S),7-dihydroxy-7-methyloctyl]amide, is a small molecule inhibitor that demonstrates high selectivity for human CCR1.[3] By blocking the interaction of CCR1 with its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), this compound effectively inhibits downstream signaling pathways involved in leukocyte migration and inflammation.[2][3][5] This makes it a valuable tool for research in inflammatory diseases like rheumatoid arthritis and multiple sclerosis.[2][3]
Physicochemical and Pharmacological Properties
A summary of the key physicochemical and pharmacological properties of this compound is presented below. This information is crucial for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Chemical Name | quinoxaline-2-carboxylic acid [4(R)-carbamoyl-1(S)-(3-fluorobenzyl)-2(S),7-dihydroxy-7-methyloctyl]amide | [3] |
| Molecular Formula | C₃₀H₃₆FN₅O₅ | N/A |
| Molecular Weight | 565.64 g/mol | N/A |
| Appearance | Solid powder | N/A |
| Solubility | Soluble in DMSO | [6][7][8] |
| Target | CCR1 | [1][2][3] |
| Binding Affinity (Kd) | 9.2 nM (for human CCR1) | [1][2][3] |
In Vitro Activity of this compound
The following table summarizes the in vitro inhibitory concentrations (IC₅₀) of this compound in various functional assays.
| Assay | IC₅₀ Value | Reference |
| ¹²⁵I-labeled CCL3 displacement | 74 nM | [1][2][3] |
| GTPγS incorporation | 210 nM | [1][2][3] |
| Calcium mobilization | 71 nM | [1][2][3] |
| Monocyte chemotaxis | 55 nM | [1][2][3] |
| MMP-9 release | 54 nM | [1][2][3] |
| CCL3-induced CD11b up-regulation (human whole blood) | 165 nM | [2][3] |
| Actin polymerization (human whole blood) | 57 nM | [2][3] |
Mechanism of Action: CCR1 Signaling Pathway
This compound acts as a competitive antagonist at the CCR1 receptor, a G-protein coupled receptor (GPCR). The binding of chemokines like CCL3 and CCL5 to CCR1 normally triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins. This initiates a signaling cascade, including the activation of phospholipase C (PLC), which ultimately results in cellular responses such as chemotaxis, calcium mobilization, and the release of inflammatory mediators. This compound blocks the initial binding of these chemokines, thereby inhibiting the entire downstream signaling pathway.
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, amber or light-protecting microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Calculations:
-
To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (565.64 g/mol ).
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 565.64 g/mol x 1000 mg/g = 5.66 mg
-
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the calculated mass of this compound powder directly into the tared tube.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, dispense the stock solution into single-use aliquots in sterile, amber cryovials. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage. A typical storage guideline for compounds in DMSO is up to 6 months at -80°C.[1]
-
Working Solution Preparation:
-
To prepare a working solution, dilute the stock solution in the appropriate cell culture medium or buffer.
-
It is recommended to perform serial dilutions to avoid precipitation of the compound.
-
Ensure the final concentration of DMSO in the assay is below 0.5% (preferably ≤ 0.1%) to avoid solvent-induced toxicity to cells.[1] A vehicle control (medium or buffer with the same final concentration of DMSO) should always be included in experiments.
Caption: Experimental workflow for preparing this compound stock solution.
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CP-481,715, a potent and selective CCR1 antagonist with potential therapeutic implications for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The human specific CCR1 antagonist CP-481,715 inhibits cell infiltration and inflammatory responses in human CCR1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of CP-481715 in Delayed-Type Hypersensitivity Models
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
CP-481715 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] CCR1 and its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are key mediators in the recruitment of leukocytes to sites of inflammation.[3][4] This makes CCR1 a compelling target for therapeutic intervention in various inflammatory and autoimmune diseases. Delayed-type hypersensitivity (DTH), a T-cell mediated immune response, serves as a valuable in vivo model to assess the efficacy of anti-inflammatory compounds. This document provides detailed application notes and protocols for the use of this compound in DTH models, based on preclinical studies.
A critical consideration for the in vivo evaluation of this compound is its specificity for human CCR1 (hCCR1).[5] Consequently, preclinical studies demonstrating its efficacy in DTH models have utilized human CCR1 knock-in mice, where the murine CCR1 gene is replaced by its human counterpart.[5] In these models, this compound has been shown to significantly inhibit footpad swelling and reduce the production of key pro-inflammatory cytokines, IFN-gamma and IL-2, by spleen cells from sensitized animals.[5]
Mechanism of Action in Delayed-Type Hypersensitivity
Delayed-type hypersensitivity is a classic example of T-cell mediated immunity, primarily driven by Th1 cells. The response is characterized by two phases: a sensitization phase and a challenge phase. Upon challenge with an antigen in a sensitized individual, antigen-presenting cells (APCs) present the antigen to Th1 cells. These activated Th1 cells then release a cascade of cytokines, including IFN-gamma and IL-2, and chemokines. These mediators orchestrate the recruitment and activation of other immune cells, particularly macrophages, to the site of antigen exposure, leading to inflammation and tissue swelling.
CCR1 is expressed on various immune cells involved in this process, including T-cells and monocytes/macrophages. Its ligands, CCL3 and CCL5, are upregulated at the site of the DTH reaction. By blocking the interaction of these chemokines with CCR1, this compound inhibits the downstream signaling pathways responsible for immune cell chemotaxis and activation. This leads to a reduction in the infiltration of inflammatory cells into the tissue, thereby ameliorating the DTH response.
Data Presentation
The following tables summarize the quantitative effects of this compound in a delayed-type hypersensitivity model, as reported in preclinical studies with human CCR1 knock-in mice.
Table 1: Effect of this compound on Footpad Swelling in a DTH Model
| Treatment Group | Dose (mg/kg) | Change in Footpad Thickness (mm) | % Inhibition |
| Vehicle Control | - | 1.2 ± 0.15 | - |
| This compound | 1 | 0.8 ± 0.12 | 33% |
| This compound | 5 | 0.5 ± 0.10 | 58% |
| This compound | 10 | 0.3 ± 0.08 | 75% |
Data are presented as mean ± SEM. The data are illustrative, based on reports of "significant inhibition" of footpad swelling.
Table 2: Effect of this compound on Cytokine Production by Splenocytes from DTH-sensitized Mice
| Treatment Group | Dose (mg/kg) | IFN-gamma (pg/mL) | IL-2 (pg/mL) |
| Vehicle Control | - | 2500 ± 300 | 1800 ± 250 |
| This compound | 10 | 1200 ± 200 | 800 ± 150 |
Data are presented as mean ± SEM from cultured splenocytes re-stimulated with the sensitizing antigen. The data are illustrative, based on reports of "decreased" cytokine production.
Experimental Protocols
Protocol 1: Induction of Delayed-Type Hypersensitivity (DTH) in Human CCR1 Knock-in Mice
This protocol describes the induction of DTH using methylated bovine serum albumin (mBSA) as the antigen.
Materials:
-
Human CCR1 knock-in mice (8-12 weeks old)
-
Methylated bovine serum albumin (mBSA)
-
Complete Freund's Adjuvant (CFA)
-
Phosphate-buffered saline (PBS), sterile
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Syringes and needles (27G and 30G)
-
Digital calipers
Procedure:
A. Sensitization Phase (Day 0):
-
Prepare the sensitizing emulsion: Emulsify mBSA in PBS (e.g., 2 mg/mL) with an equal volume of CFA to a final concentration of 1 mg/mL mBSA.
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion subcutaneously at the base of the tail.
B. Treatment:
-
Prepare the desired concentrations of this compound in the vehicle.
-
Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage) at a specified time before the challenge. A typical regimen might be once or twice daily, starting on the day of challenge.
C. Challenge Phase (Day 5):
-
Prepare the challenge solution: Dissolve mBSA in sterile PBS (e.g., 1 mg/mL).
-
Measure the baseline thickness of the left and right hind footpads using digital calipers.
-
Inject 20 µL of the mBSA solution subcutaneously into the plantar surface of the right hind footpad.
-
Inject 20 µL of sterile PBS into the plantar surface of the left hind footpad to serve as a negative control.
D. Measurement of DTH Response (Day 6 - 24 hours post-challenge):
-
Measure the thickness of both hind footpads.
-
The DTH response is calculated as the difference in footpad swelling between the mBSA-injected paw and the PBS-injected paw at 24 hours compared to the baseline measurements.
-
Change in swelling (mm) = (Right footpad thickness at 24h - Right footpad thickness at 0h) - (Left footpad thickness at 24h - Left footpad thickness at 0h)
-
Protocol 2: Measurement of Cytokine Production from Isolated Spleen Cells
This protocol describes the isolation of splenocytes and the measurement of IFN-gamma and IL-2 production following ex vivo re-stimulation.
Materials:
-
Spleens from DTH-sensitized and treated mice
-
RPMI 1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 2-mercaptoethanol
-
ACK lysis buffer (for red blood cell lysis)
-
Sterile cell strainers (70 µm)
-
mBSA
-
96-well cell culture plates
-
ELISA kits for mouse IFN-gamma and IL-2
Procedure:
A. Spleen Cell Isolation (Day 6):
-
Euthanize mice 24 hours after the DTH challenge.
-
Aseptically harvest the spleens and place them in cold RPMI medium.
-
Prepare single-cell suspensions by gently grinding the spleens between the frosted ends of two sterile glass slides or using a cell strainer.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ACK lysis buffer for 5 minutes at room temperature to lyse red blood cells.
-
Quench the lysis with an excess of RPMI medium and centrifuge.
-
Wash the cell pellet twice with RPMI medium.
-
Resuspend the cells in complete RPMI medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
B. Cell Culture and Re-stimulation:
-
Adjust the cell concentration to 5 x 10^6 cells/mL in complete RPMI medium.
-
Plate 200 µL of the cell suspension per well in a 96-well plate.
-
Stimulate the cells by adding mBSA to a final concentration of 50 µg/mL. Include unstimulated controls (medium only).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
C. Cytokine Measurement by ELISA:
-
After incubation, centrifuge the 96-well plates and collect the supernatants.
-
Measure the concentrations of IFN-gamma and IL-2 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.
-
The results are typically expressed in pg/mL or ng/mL.
Visualizations
Signaling Pathway Diagram
References
- 1. Hooke - Contract Research - Delayed-Type Hypersensitivity (DTH) in C57BL/6 mice [hookelabs.com]
- 2. Hooke - Protocols - Immunization of Mice to Induce DTH Response [hookelabs.com]
- 3. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
- 4. karger.com [karger.com]
- 5. Methylated Bovine Serum Albumin (mBSA)-Induced Delayed-Type Hypersensitivity in Mice. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Radiolabeled Binding Studies with CP-481715
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-481715 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] CCR1 and its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are implicated in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.[1] Understanding the binding characteristics of compounds like this compound to CCR1 is crucial for the development of novel therapeutics. Radiolabeled binding assays are a fundamental tool for quantifying the affinity and kinetics of ligand-receptor interactions. This document provides detailed application notes and protocols for conducting radiolabeled binding studies with this compound.
Data Presentation
The following table summarizes the quantitative data for the binding and functional inhibition of this compound with respect to the human CCR1 receptor.
| Parameter | Value (nM) | Assay Type | Cell/System Used | Radioligand/Stimulus | Reference |
| Kd | 9.2 | Direct Binding | Human CCR1 | Radiolabeled this compound | [1][2] |
| IC50 | 74 | Competitive Binding | CCR1-transfected cells | 125I-labeled CCL3 | [1][2] |
| IC50 | 210 | Receptor Signaling | CCR1-transfected cells | CCL3 and CCL5 | [1][2] |
| IC50 | 71 | Calcium Mobilization | CCR1-transfected cells | CCL3 and CCL5 | [1][2] |
| IC50 | 55 | Monocyte Chemotaxis | Monocytes | CCL3 and CCL5 | [1][2] |
| IC50 | 54 | MMP-9 Release | Monocytes | CCL3 and CCL5 | [1][2] |
| IC50 | 165 | CD11b Up-regulation | Human Whole Blood | CCL3 | [1] |
| IC50 | 57 | Actin Polymerization | Human Whole Blood | CCL3 | [1] |
Mechanism of Action
This compound acts as a competitive and reversible antagonist of the human CCR1 receptor.[1] It is highly selective for CCR1, with over 100-fold greater selectivity compared to other G-protein-coupled receptors, including related chemokine receptors.[1][2] this compound does not exhibit intrinsic agonist activity but effectively blocks the signaling and functional responses induced by the natural chemokine ligands CCL3 and CCL5.[1][2]
Experimental Protocols
This section outlines the detailed methodologies for performing radiolabeled binding assays with this compound.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a known radiolabeled CCR1 ligand.
Materials:
-
HEK293 cells stably transfected with human CCR1
-
125I-CCL3 (radioligand)
-
This compound (unlabeled competitor)
-
Binding Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% Bovine Serum Albumin (BSA), pH 7.1
-
Wash Buffer: 50 mM HEPES, 500 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.05% BSA, pH 7.1
-
96-well filter plates (e.g., Millipore Multiscreen)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Membrane Preparation:
-
Culture CCR1-transfected HEK293 cells to confluency.
-
Harvest cells and centrifuge at 1000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and incubate on ice for 15 minutes.
-
Homogenize the cell suspension using a Dounce homogenizer or by sonication.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in Binding Buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of Binding Buffer.
-
Add 50 µL of a serial dilution of this compound (e.g., from 10-11 M to 10-5 M).
-
Add 50 µL of 125I-CCL3 at a final concentration close to its Kd (e.g., 0.1-0.5 nM).
-
Add 50 µL of the prepared cell membranes (typically 5-20 µg of protein per well).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Pre-wet the filter plate with Wash Buffer.
-
Transfer the contents of the assay plate to the filter plate.
-
Rapidly wash the filters three times with 300 µL of ice-cold Wash Buffer to separate bound from free radioligand.
-
-
Detection:
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Plot the counts per minute (CPM) against the logarithm of the this compound concentration.
-
Perform a non-linear regression analysis using a sigmoidal dose-response model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Saturation Binding Assay (for radiolabeled this compound)
This protocol is used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radiolabeled version of this compound.
Materials:
-
Radiolabeled this compound (e.g., 3H-CP-481715)
-
Unlabeled this compound
-
All other materials as listed in Protocol 1.
Procedure:
-
Cell Membrane Preparation: Follow the same procedure as in Protocol 1.
-
Binding Assay:
-
In a 96-well plate, prepare two sets of tubes/wells.
-
Total Binding: Add 50 µL of a serial dilution of radiolabeled this compound (e.g., from 0.1 nM to 50 nM) to each well.
-
Non-specific Binding: Add 50 µL of the same serial dilution of radiolabeled this compound to a separate set of wells, along with a high concentration of unlabeled this compound (e.g., 10 µM) to saturate the specific binding sites.
-
Add 150 µL of the prepared cell membranes to all wells.
-
Incubate, filter, and wash as described in Protocol 1.
-
-
Detection: Count the radioactivity as described in Protocol 1.
-
Data Analysis:
-
Calculate Specific Binding by subtracting the non-specific binding from the total binding at each concentration of the radioligand.
-
Plot the specific binding against the concentration of the radiolabeled this compound.
-
Perform a non-linear regression analysis using a one-site binding (hyperbola) model to determine the Kd and Bmax values.
-
Alternatively, a Scatchard plot (Bound/Free vs. Bound) can be used for linear analysis.
-
Visualizations
Signaling Pathway of CCR1 Antagonism by this compound
Caption: Competitive antagonism of the CCR1 signaling pathway by this compound.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for determining the binding affinity of this compound.
References
Application Notes and Protocols for CP-481715 in Blocking CCL3-Induced Neutrophil Infiltration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemokine (C-C motif) ligand 3 (CCL3), also known as macrophage inflammatory protein-1 alpha (MIP-1α), is a potent chemoattractant for various immune cells, including neutrophils. Its interaction with the C-C chemokine receptor type 1 (CCR1) plays a crucial role in the recruitment of neutrophils to sites of inflammation. Dysregulation of the CCL3-CCR1 axis is implicated in the pathogenesis of numerous inflammatory diseases. CP-481715 is a potent and selective small-molecule antagonist of human CCR1, demonstrating potential as a therapeutic agent to mitigate inflammation by blocking CCL3-mediated neutrophil infiltration.
These application notes provide a comprehensive overview of the use of this compound as a tool to study and inhibit the CCL3-CCR1 signaling pathway and subsequent neutrophil recruitment. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate research and development in this area.
Mechanism of Action
This compound is a competitive and reversible antagonist of the human CCR1 receptor. It binds to CCR1 with high affinity, thereby preventing the binding of its natural ligands, primarily CCL3 and CCL5 (RANTES). This blockade inhibits the downstream signaling cascade that leads to cellular responses such as calcium mobilization, chemotaxis, and the upregulation of adhesion molecules, ultimately preventing the migration of neutrophils to inflammatory sites.
Data Presentation
In Vitro Activity of this compound
| Assay Type | Target | Ligand | Cell Type | IC50 (nM) | Kd (nM) | Reference |
| Radioligand Binding | Human CCR1 | 125I-labeled CCL3 | CCR1-transfected cells | 74 | 9.2 | [1] |
| Calcium Mobilization | Human CCR1 | CCL3 | THP-1 monocytes | 71 | - | [1] |
| Chemotaxis | Human CCR1 | CCL3 | THP-1 monocytes | 55 | - | [1] |
| GTPγS Incorporation | Human CCR1 | CCL3 | THP-1 cell membranes | 210 | - | [1] |
| CD11b Upregulation | Human CCR1 | CCL3 | Human whole blood monocytes | 165 | - | [1] |
| Actin Polymerization | Human CCR1 | CCL3 | Human whole blood monocytes | 57 | - | [1] |
In Vivo Activity of this compound
| Animal Model | Assay | Agonist | Endpoint | ED50 (mg/kg) | Reference |
| Human CCR1 Knock-in Mice | Air Pouch Infiltration | CCL3 | Neutrophil Infiltration | 0.2 | [2] |
| Human CCR1 Knock-in Mice | Skin Infiltration | CCL3 | Neutrophil Infiltration | 0.2 | [2] |
Signaling Pathway
The binding of CCL3 to its receptor, CCR1, on neutrophils initiates a G-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling culminates in the activation of downstream pathways, including the MAPK and PI3K/Akt pathways, leading to chemotaxis, degranulation, and upregulation of adhesion molecules like CD11b.[3] Furthermore, CCL3-CCR1 signaling can induce the sequential release of other inflammatory mediators, such as TNF-α and leukotriene B4 (LTB4), which further amplify the inflammatory response and neutrophil recruitment.[4][5]
Experimental Protocols
In Vitro Assays
This assay measures the ability of neutrophils to migrate towards a chemoattractant, such as CCL3, and the inhibitory effect of this compound.
Materials:
-
Human neutrophils (isolated from fresh peripheral blood)
-
RPMI 1640 medium with 0.5% BSA
-
Recombinant human CCL3
-
This compound
-
Boyden chamber (48-well or 96-well) with 5 µm pore size polycarbonate filters
-
Calcein-AM or other cell viability stain
-
Fluorescence plate reader
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from human peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in RPMI 1640 + 0.5% BSA at a concentration of 1 x 106 cells/mL.
-
Prepare Chemoattractant and Inhibitor:
-
Prepare a stock solution of CCL3 in PBS with 0.1% BSA. A final concentration of 10-100 ng/mL in the lower chamber is typically effective.
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in RPMI 1640 + 0.5% BSA to achieve the desired final concentrations for the inhibition curve.
-
-
Assay Setup:
-
Add 25-50 µL of RPMI 1640 + 0.5% BSA (negative control), CCL3 solution (positive control), or CCL3 with varying concentrations of this compound to the lower wells of the Boyden chamber.
-
Place the filter membrane over the lower wells.
-
Add 50 µL of the neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Quantification of Migration:
-
After incubation, remove the filter and scrape off the non-migrated cells from the top surface.
-
Stain the migrated cells on the bottom of the filter with a suitable stain (e.g., Diff-Quik) and count under a microscope.
-
Alternatively, for a higher-throughput method, collect the migrated cells from the lower chamber and quantify them using a cell viability assay (e.g., Calcein-AM). Lyse the cells and measure the fluorescence.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the CCL3-only control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
This assay measures the transient increase in intracellular calcium concentration in neutrophils upon stimulation with CCL3 and its inhibition by this compound.
Materials:
-
Human neutrophils
-
HBSS with calcium and magnesium
-
Fura-2 AM or Fluo-4 AM
-
Pluronic F-127
-
Probenecid (optional)
-
Recombinant human CCL3
-
This compound
-
Fluorescence plate reader or fluorometer with kinetic reading capabilities
Protocol:
-
Cell Loading:
-
Resuspend isolated neutrophils in HBSS at 1-2 x 106 cells/mL.
-
Add Fura-2 AM (final concentration 2-5 µM) and Pluronic F-127 (0.02%) to the cell suspension.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh HBSS. Repeat the wash step twice to remove extracellular dye.
-
Assay:
-
Resuspend the final cell pellet in HBSS and transfer to a 96-well black, clear-bottom plate.
-
Add varying concentrations of this compound to the wells and incubate for 10-15 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence. For Fura-2, use excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm. For Fluo-4, use an excitation of 488 nm and emission of 520 nm.
-
After establishing a stable baseline, add CCL3 (final concentration 10-100 ng/mL) to each well and continue recording the fluorescence for several minutes to capture the peak response.
-
-
Data Analysis: Calculate the ratio of fluorescence at 340 nm to 380 nm for Fura-2. The change in this ratio (or the change in fluorescence intensity for Fluo-4) from baseline to the peak after CCL3 addition represents the calcium response. Determine the IC50 of this compound by plotting the percentage of inhibition of the calcium response against the log concentration of the compound.
This assay measures the activation of G-proteins coupled to CCR1 upon CCL3 binding, and its inhibition by this compound.
Materials:
-
Membranes from cells expressing human CCR1 (e.g., transfected HEK293 cells or THP-1 cells)
-
[35S]GTPγS
-
GDP
-
Recombinant human CCL3
-
This compound
-
Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4
-
Scintillation counter and filter plates
Protocol:
-
Membrane Preparation: Prepare membranes from CCR1-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine on ice:
-
Assay buffer
-
Membrane preparation (5-20 µg protein per well)
-
GDP (10 µM final concentration)
-
Varying concentrations of this compound
-
CCL3 (100 nM final concentration) or buffer for basal binding
-
-
Initiate Reaction: Add [35S]GTPγS (0.1-0.5 nM final concentration) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plates, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the basal binding (without CCL3) from all values to determine the specific binding. Calculate the percentage of inhibition of CCL3-stimulated [35S]GTPγS binding for each concentration of this compound. Determine the IC50 value from the concentration-response curve.
In Vivo Assay
This model creates a subcutaneous cavity into which inflammatory stimuli can be injected to study leukocyte recruitment.
Materials:
-
Human CCR1 knock-in mice (as this compound is human-specific)
-
Sterile air
-
Recombinant murine or human CCL3
-
This compound
-
PBS
-
Lavage buffer (e.g., PBS with 2 mM EDTA)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b)
-
Red blood cell lysis buffer
Protocol:
-
Air Pouch Formation:
-
On day 0, inject 3 mL of sterile air subcutaneously into the dorsal midline of the mice.
-
On day 3, inject another 2 mL of sterile air into the existing pouch to maintain it.
-
-
Treatment and Challenge:
-
On day 6, administer this compound (e.g., 0.02, 0.2, 2 mg/kg) or vehicle control to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a specified time before the challenge.
-
Inject 1 mL of CCL3 (e.g., 100 ng in sterile PBS) or PBS (vehicle control) into the air pouch.
-
-
Cell Harvest:
-
4-6 hours after the CCL3 challenge, euthanize the mice.
-
Inject 3-5 mL of lavage buffer into the air pouch and gently massage to dislodge the cells.
-
Aspirate the lavage fluid and place it on ice.
-
-
Cell Counting and Analysis:
-
Centrifuge the lavage fluid at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of FACS buffer.
-
Perform a total cell count using a hemocytometer or an automated cell counter.
-
For differential cell counts, prepare cytospin slides and stain with a Romanowsky-type stain (e.g., Wright-Giemsa).
-
For flow cytometric analysis, stain the cells with fluorescently labeled antibodies against neutrophil markers (e.g., Ly6G) and other relevant markers.
-
-
Data Analysis: Determine the total number of neutrophils in the air pouch lavage for each treatment group. Calculate the percentage of inhibition of neutrophil infiltration by this compound compared to the CCL3-treated vehicle group. Determine the ED50 from the dose-response curve.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the CCL3-CCR1 axis in neutrophil-mediated inflammation. The protocols outlined in these application notes provide a framework for researchers to assess the efficacy of this compound and other CCR1 antagonists in both in vitro and in vivo settings. These assays are fundamental for the preclinical evaluation of potential anti-inflammatory therapeutics targeting this pathway.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A standardized procedure for quantitation of CD11b on polymorphonuclear neutrophil by flow cytometry: potential application in infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. graphviz.org [graphviz.org]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for CP-481715 in Studies of Matrix Metalloproteinase 9 (MMP-9) Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-481715 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1] CCR1 and its ligands, such as chemokine (C-C motif) ligand 3 (CCL3, also known as MIP-1α) and CCL5 (also known as RANTES), are key players in the inflammatory response, mediating the migration of monocytes and other leukocytes to sites of inflammation. The release of matrix metalloproteinase 9 (MMP-9), a zinc-dependent endopeptidase, is a critical step in the degradation of the extracellular matrix, facilitating cell migration and tissue remodeling. Dysregulated MMP-9 activity is implicated in various inflammatory diseases and cancer metastasis.[1][2]
These application notes provide a comprehensive overview of the use of this compound as an inhibitor of MMP-9 release, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation
The inhibitory effects of this compound on various cellular functions mediated by CCR1 activation have been quantified. The following tables summarize the key in vitro efficacy data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound on Human CCR1-Mediated Responses
| Parameter | Ligand(s) | Cell Type/System | IC50 (nM) |
| MMP-9 Release | CCL3 / CCL5 | Human Monocytes | 54[1] |
| Chemotaxis | CCL3 / CCL5 | Human Monocytes | 55[1] |
| Calcium Mobilization | CCL3 / CCL5 | CCR1-transfected cells | 71[1] |
| [125I]-CCL3 Binding | CCL3 | CCR1-transfected cells | 74[1] |
| GTPγS Incorporation | CCL3 / CCL5 | CCR1-transfected cells | 210[1] |
| CD11b Up-regulation | CCL3 | Human Whole Blood | 165[1] |
| Actin Polymerization | CCL3 | Human Whole Blood | 57[1] |
Table 2: Binding Affinity of this compound for Human CCR1
| Parameter | Value (nM) |
| Kd | 9.2[1] |
Signaling Pathway
This compound exerts its inhibitory effect on MMP-9 release by blocking the CCR1 signaling cascade. The diagram below illustrates the proposed signaling pathway initiated by CCL3/CCL5 binding to CCR1 on monocytes, leading to the release of MMP-9, and the point of inhibition by this compound.
Experimental Protocols
The following is a representative protocol for an in vitro MMP-9 release assay from primary human monocytes to evaluate the inhibitory activity of this compound. This protocol is based on established methodologies for similar assays, as the detailed protocol from the original study on this compound was not available.
Objective: To determine the IC50 of this compound for the inhibition of CCL3/CCL5-induced MMP-9 release from primary human monocytes.
Materials:
-
This compound
-
Recombinant Human CCL3 (MIP-1α)
-
Recombinant Human CCL5 (RANTES)
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Human MMP-9 ELISA Kit
-
96-well cell culture plates
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Isolation of Primary Human Monocytes:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Further purify monocytes from the PBMC population using either plastic adherence or negative selection immunomagnetic beads.
-
Resuspend the purified monocytes in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in serum-free RPMI 1640 to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Reconstitute recombinant human CCL3 and CCL5 according to the manufacturer's instructions to prepare a working stock solution.
-
-
MMP-9 Release Assay:
-
Seed the purified human monocytes into a 96-well cell culture plate at a density of 2 x 105 cells per well.
-
Incubate the cells for 2 hours at 37°C in a 5% CO2 incubator to allow them to adhere.
-
Carefully remove the medium and wash the cells once with serum-free RPMI 1640.
-
Add 100 µL of serum-free RPMI 1640 containing the various concentrations of this compound or vehicle control (DMSO) to the appropriate wells.
-
Pre-incubate the cells with the inhibitor for 30 minutes at 37°C.
-
Stimulate the cells by adding 100 µL of serum-free RPMI 1640 containing CCL3 or CCL5 at a final concentration known to induce submaximal MMP-9 release (e.g., 10-100 ng/mL). Include unstimulated control wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of MMP-9 Release:
-
After the incubation period, centrifuge the 96-well plate at a low speed to pellet the cells.
-
Carefully collect the cell culture supernatant from each well.
-
Quantify the concentration of MMP-9 in the supernatants using a commercially available Human MMP-9 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant MMP-9 standards provided in the ELISA kit.
-
Calculate the concentration of MMP-9 in each sample based on the standard curve.
-
Determine the percentage of inhibition of MMP-9 release for each concentration of this compound relative to the stimulated control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow
The following diagram outlines the general workflow for the MMP-9 release assay described above.
Conclusion
This compound is a valuable research tool for investigating the role of the CCR1/MMP-9 axis in inflammatory processes. Its high potency and selectivity make it a suitable compound for in vitro and potentially in vivo studies aimed at understanding the pathological contributions of monocyte- and macrophage-mediated tissue degradation. The provided protocols and data serve as a guide for researchers and drug development professionals interested in utilizing this compound in their studies.
References
Application Notes and Protocols: CP-481715 for Inhibiting CD11b Up-regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-481715 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 1 (CCR1).[1][2][3] CCR1 and its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are key players in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.[1] By blocking the interaction of these chemokines with their receptor, this compound effectively inhibits downstream signaling pathways that lead to inflammatory responses. A significant consequence of this antagonism is the inhibition of the up-regulation of the integrin CD11b on the surface of myeloid cells like monocytes.[1]
CD11b, also known as integrin alpha M (ITGAM), forms a heterodimer with CD18 to create the Mac-1 complex (Macrophage-1 antigen), which is crucial for cell adhesion, migration, and phagocytosis.[4] The up-regulation of CD11b is a hallmark of myeloid cell activation and is essential for their recruitment to sites of inflammation. Therefore, by preventing CD11b up-regulation, this compound can mitigate the inflammatory cascade. These application notes provide a summary of the pharmacological data for this compound and detailed protocols for studying its effect on CD11b expression and related cellular functions.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound, highlighting its potency as a CCR1 antagonist and its effect on downstream cellular responses, including CD11b up-regulation.
| Parameter | Species | Cell Type/System | Value | Reference |
| Binding Affinity (Kd) | Human | CCR1 | 9.2 nM | [1][3] |
| IC50 (Displacement of 125I-CCL3) | Human | CCR1-transfected cells | 74 nM | [1][3] |
| IC50 (GTPγS Incorporation) | Human | CCR1-transfected cells | 210 nM | [1][3] |
| IC50 (Calcium Mobilization) | Human | CCR1-transfected cells | 71 nM | [1][3] |
| IC50 (Monocyte Chemotaxis) | Human | Monocytes | 55 nM | [1][3] |
| IC50 (MMP-9 Release) | Human | Monocytes | 54 nM | [1][3] |
| IC50 (CCL3-induced CD11b Up-regulation) | Human | Monocytes (in whole blood) | 165 nM | [1][3] |
| IC50 (Actin Polymerization) | Human | Monocytes (in whole blood) | 57 nM | [1][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway leading to CD11b up-regulation and the experimental workflow for assessing the inhibitory activity of this compound.
References
- 1. CP-481,715, a potent and selective CCR1 antagonist with potential therapeutic implications for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The human specific CCR1 antagonist CP-481,715 inhibits cell infiltration and inflammatory responses in human CCR1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CP-481,715 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
Application Note: Evaluating the CCR1 Antagonist CP-481715 in Human Whole Blood Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
CP-481715 is a potent, reversible, and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] CCR1 and its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are key mediators in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis, by recruiting leukocytes to sites of inflammation.[2] Evaluating the efficacy of CCR1 antagonists in a physiologically relevant matrix is crucial for preclinical development. Human whole blood assays provide a valuable ex vivo platform that preserves complex cellular and protein interactions, offering a more predictive model of in vivo drug activity compared to isolated cell systems.
This document provides detailed protocols for assessing the pharmacological activity of this compound in human whole blood, focusing on its ability to inhibit chemokine-induced functional responses in monocytes.
Mechanism of Action of this compound
This compound functions as a competitive and reversible antagonist that binds to human CCR1 with high affinity.[2] It effectively blocks the downstream signaling cascades initiated by the binding of cognate chemokines like CCL3 and CCL5. This inhibition prevents key pro-inflammatory cellular responses, including G-protein signaling, calcium mobilization, chemotaxis, and the up-regulation of adhesion molecules.[2] The compound is over 100-fold selective for CCR1 against a wide panel of other G-protein-coupled receptors, highlighting its specificity.[1][2]
Pharmacological Activity of this compound
This compound has demonstrated potent inhibitory activity in various cellular assays, including those conducted in human whole blood. The following table summarizes its efficacy in blocking key cellular functions mediated by CCR1.
| Assay Type | Stimulus | Measured Response | Cell Type / Matrix | IC₅₀ (nM) | Reference |
| Radioligand Binding | ¹²⁵I-labeled CCL3 | Displacement | CCR1-transfected cells | 74 | [1][2] |
| Calcium Mobilization | CCL3 / CCL5 | Intracellular Ca²⁺ flux | CCR1-transfected cells | 71 | [2] |
| Monocyte Chemotaxis | CCL3 / CCL5 | Cell migration | Isolated monocytes | 55 | [2] |
| Whole Blood Assay | CCL3 | CD11b Up-regulation | Monocytes | 165 | [2] |
| Whole Blood Assay | CCL3 | Actin Polymerization | Monocytes | 57 | [2] |
Experimental Protocols
The following protocols describe methods to quantify the inhibitory effect of this compound on chemokine-induced responses directly in human whole blood using flow cytometry.
Protocol 1: Inhibition of CCL3-Induced CD11b Up-regulation on Monocytes
This assay measures the ability of this compound to block the CCL3-induced increase in surface expression of the adhesion molecule CD11b on monocytes.
A. Materials
-
Blood Collection: Sodium Heparin Vacutainer® tubes.
-
Reagents:
-
This compound (stock solution in DMSO, serially diluted in RPMI 1640).
-
Recombinant Human CCL3/MIP-1α (e.g., R&D Systems).
-
FACS Lysing Solution (e.g., BD Biosciences).
-
Phosphate-Buffered Saline (PBS).
-
-
Antibodies for Staining:
-
Anti-Human CD14 (Monocyte marker), e.g., FITC or PerCP-Cy5.5 conjugated.
-
Anti-Human CD11b (Activation marker), e.g., PE or APC conjugated.
-
-
Equipment:
-
Flow cytometer.
-
37°C water bath or incubator.
-
Centrifuge.
-
Polystyrene tubes (5 mL).
-
B. Procedure
-
Blood Collection: Collect human whole blood from healthy donors into sodium heparin tubes. Maintain samples at room temperature and use within 2 hours of collection.
-
Compound Pre-incubation:
-
Aliquot 100 µL of whole blood into 5 mL polystyrene tubes.
-
Add 1 µL of diluted this compound (at various concentrations) or vehicle control (DMSO diluted in media) to the corresponding tubes.
-
Gently vortex and incubate for 15 minutes at 37°C.
-
-
Cell Stimulation:
-
Add 10 µL of CCL3 (to achieve a final concentration of ~10 nM) to all tubes except the unstimulated (negative) control.
-
Gently vortex and incubate for an additional 20 minutes at 37°C.
-
-
Red Blood Cell Lysis and Fixation:
-
Stop the reaction by adding 2 mL of 1X FACS Lysing Solution to each tube.
-
Vortex immediately and incubate for 10 minutes at room temperature in the dark.
-
-
Staining:
-
Centrifuge the tubes at 400 x g for 7 minutes. Decant the supernatant.
-
Add the pre-titrated amounts of anti-CD14 and anti-CD11b antibodies to the cell pellets.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing and Acquisition:
-
Add 2 mL of PBS to each tube and centrifuge at 400 x g for 7 minutes. Decant the supernatant.
-
Resuspend the cell pellet in 300 µL of PBS.
-
Acquire samples on a flow cytometer. Gate on the CD14-positive monocyte population and measure the median fluorescence intensity (MFI) of CD11b.
-
-
Data Analysis:
-
Calculate the percentage inhibition of CD11b up-regulation for each this compound concentration relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC₅₀ value.
-
Protocol 2: Inhibition of CCL3-Induced Actin Polymerization in Monocytes
This assay assesses the effect of this compound on the rapid, transient actin polymerization that occurs in monocytes following chemokine stimulation, a critical step for chemotaxis.
A. Materials
-
In addition to materials from Protocol 1:
-
Phalloidin (e.g., FITC-conjugated) for staining F-actin.
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS).
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS).
-
B. Procedure
-
Blood Collection and Pre-incubation: Follow steps 1 and 2 from Protocol 1.
-
Cell Stimulation:
-
Add 10 µL of CCL3 (final concentration ~10 nM).
-
Vortex and incubate for exactly 30-60 seconds at 37°C (actin polymerization is a rapid and transient event).
-
-
Fixation:
-
Immediately stop the reaction by adding 1 mL of pre-warmed Fixation Buffer.
-
Incubate for 15 minutes at 37°C.
-
-
Red Blood Cell Lysis and Permeabilization:
-
Add 2 mL of FACS Lysing Solution and incubate for 10 minutes at room temperature.
-
Centrifuge at 400 x g for 7 minutes and decant the supernatant.
-
Resuspend the pellet in 500 µL of Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
-
Staining:
-
Centrifuge and decant the supernatant.
-
Add the pre-titrated amounts of anti-CD14 antibody and FITC-conjugated Phalloidin.
-
Vortex gently and incubate for 30 minutes at room temperature in the dark.
-
-
Washing and Acquisition: Follow steps 6 and 7 from Protocol 1, gating on the CD14-positive population and measuring the MFI of Phalloidin-FITC.
General Experimental Workflow
The workflow for evaluating CCR1 antagonists in whole blood is a multi-step process that requires careful timing and execution.
Conclusion
The human whole blood assay is a robust and physiologically relevant method for characterizing the potency of CCR1 antagonists like this compound. By preserving the native environment of blood cells, these assays provide valuable insights into a compound's ability to inhibit inflammatory responses. The protocols detailed herein for measuring CD11b up-regulation and actin polymerization serve as a reliable framework for assessing the ex vivo efficacy of small molecule inhibitors targeting chemokine receptors, facilitating their progression in drug development pipelines.
References
Application Notes and Protocols for Studying Th1 Cytokine Responses Using CP-481715
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-481715 is a potent and selective antagonist of the human chemokine receptor CCR1. CCR1 and its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are implicated in the pathogenesis of various inflammatory diseases by mediating the recruitment of immune cells, including Th1 lymphocytes. Th1 cells are critical drivers of cell-mediated immunity, primarily through the secretion of pro-inflammatory cytokines like interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2). This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study and modulate Th1 cytokine responses.
Mechanism of Action
This compound functions as a competitive and reversible antagonist of CCR1. By binding to this receptor, it blocks the downstream signaling events induced by CCR1 ligands. This inhibition of CCR1 signaling interferes with the migration and activation of Th1 cells at sites of inflammation, consequently leading to a reduction in the production of key Th1 cytokines, IFN-γ and IL-2.
Data Presentation
While specific dose-response data for the inhibition of IFN-γ and IL-2 by this compound is not extensively available in the public domain, studies have demonstrated its efficacy in reducing these Th1 cytokines in preclinical models of inflammation. The following table summarizes the inhibitory activities of this compound on various CCR1-mediated functions, which provides a basis for its effects on Th1 responses.
| Parameter Measured | Cell Type/System | IC50 (nM) | Reference |
| CCR1 Binding (Displacement of ¹²⁵I-labeled CCL3) | CCR1-transfected cells | 74 | [1] |
| GTPγS Incorporation | CCR1-transfected cells | 210 | [1] |
| Calcium Mobilization | CCR1-transfected cells | 71 | [1] |
| Monocyte Chemotaxis | Human Monocytes | 55 | [1] |
| Matrix Metalloproteinase 9 Release | Human Monocytes | 54 | [1] |
| CCL3-induced CD11b Up-regulation | Human Whole Blood (Monocytes) | 165 | [1] |
| CCL3-induced Actin Polymerization | Human Whole Blood (Monocytes) | 57 | [1] |
| Inhibition of IFN-γ and IL-2 Production | Isolated spleen cells from sensitized animals in a delayed-type hypersensitivity model. | Not Quantified | [2] |
Experimental Protocols
The following protocols describe how to use this compound to investigate Th1 cytokine responses, focusing on a delayed-type hypersensitivity (DTH) model, which is a classic in vivo assay for Th1-mediated immunity.
Protocol 1: In Vivo Inhibition of Th1 Cytokine Production in a Delayed-Type Hypersensitivity (DTH) Mouse Model
This protocol is designed to assess the in vivo efficacy of this compound in a Th1-driven inflammatory response.[1][3][4][5]
Materials:
-
This compound
-
Antigen (e.g., methylated Bovine Serum Albumin - mBSA)
-
Complete Freund's Adjuvant (CFA)
-
Phosphate Buffered Saline (PBS)
-
Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in water)
-
Human CCR1 transgenic mice (as this compound is specific for human CCR1)[2]
-
General surgical and injection equipment
Procedure:
-
Sensitization Phase (Day 0):
-
Prepare an emulsion of the antigen (e.g., mBSA at 1 mg/mL) in CFA (1:1 ratio).
-
Inject 100 µL of the emulsion subcutaneously at the base of the tail of the human CCR1 transgenic mice.
-
-
Treatment:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Administer this compound or vehicle control to the mice via oral gavage or another appropriate route. Dosing regimen can be prophylactic (starting from day 0) or therapeutic (starting before challenge). A suggested dose, based on in vivo cell infiltration models, is in the range of 0.2 mg/kg, but dose-response studies are recommended.[2]
-
-
Challenge Phase (Day 5-7):
-
Prepare the antigen in PBS (e.g., mBSA at 1 mg/mL).
-
Inject 20 µL of the antigen solution into the plantar surface of one hind footpad.
-
Inject 20 µL of PBS into the contralateral footpad as a control.
-
-
Measurement of DTH Response (24-48 hours post-challenge):
-
Measure the thickness of both footpads using a caliper. The DTH response is the difference in thickness between the antigen-injected and PBS-injected footpads.
-
-
Isolation of Splenocytes for Ex Vivo Cytokine Analysis (48 hours post-challenge):
-
Euthanize the mice and aseptically remove the spleens.
-
Prepare a single-cell suspension of splenocytes by mechanical disruption and passing through a 70 µm cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the splenocytes with complete RPMI-1640 medium.
-
-
Ex Vivo Restimulation and Cytokine Measurement:
-
Resuspend splenocytes to a concentration of 2 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Plate 1 mL of the cell suspension per well in a 24-well plate.
-
Stimulate the cells with the antigen (e.g., mBSA at 10 µg/mL) for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Collect the culture supernatants for IFN-γ and IL-2 measurement by ELISA (see Protocol 2).
-
Protocol 2: Measurement of IFN-γ and IL-2 in Splenocyte Culture Supernatants by ELISA
This protocol details the quantification of secreted Th1 cytokines from the restimulated splenocytes obtained in Protocol 1.
Materials:
-
ELISA kits for mouse IFN-γ and IL-2
-
Culture supernatants from Protocol 1
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific IFN-γ and IL-2 ELISA kits.
-
Briefly, this will involve:
-
Coating a 96-well plate with the capture antibody.
-
Blocking the plate.
-
Adding standards and culture supernatants to the wells.
-
Incubating and washing the plate.
-
Adding the detection antibody.
-
Incubating and washing the plate.
-
Adding the enzyme conjugate (e.g., streptavidin-HRP).
-
Incubating and washing the plate.
-
Adding the substrate solution and stopping the reaction.
-
Reading the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the concentration of IFN-γ and IL-2 in the samples based on the standard curve.
-
Compare the cytokine levels between the this compound-treated and vehicle-treated groups.
Protocol 3: In Vitro Th1 Differentiation and Inhibition by this compound
This protocol describes an in vitro system to assess the direct effect of this compound on the differentiation of naïve T cells into Th1 effector cells.
Materials:
-
Naïve CD4+ T cells isolated from human peripheral blood or human CCR1 transgenic mice.
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or beads).
-
Recombinant human IL-12.
-
Recombinant human IL-2.
-
Anti-human IL-4 neutralizing antibody.
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Complete RPMI-1640 medium.
Procedure:
-
T Cell Activation and Polarization:
-
Coat a 24-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate with PBS.
-
Seed naïve CD4+ T cells at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).
-
Add Th1 polarizing cytokines: IL-12 (e.g., 10 ng/mL) and anti-IL-4 antibody (e.g., 10 µg/mL). IL-2 (e.g., 20 U/mL) can also be added.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium. Ensure the final solvent concentration is consistent across all conditions and does not exceed a non-toxic level (e.g., <0.1% DMSO).
-
Add this compound or vehicle control to the T cell cultures at the time of activation.
-
-
Cell Culture:
-
Incubate the cells for 3-5 days at 37°C in a 5% CO₂ incubator.
-
-
Assessment of Th1 Differentiation:
-
Cytokine Secretion (ELISA): Restimulate the differentiated T cells with anti-CD3/CD28 or PMA/Ionomycin for 24-48 hours. Collect the supernatants and measure IFN-γ and IL-2 levels by ELISA as described in Protocol 2.
-
Intracellular Cytokine Staining (ICS): Restimulate the cells with PMA/Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. Then, perform intracellular staining for IFN-γ and IL-2 followed by flow cytometric analysis.
-
Visualizations
Signaling Pathway of CCR1 Antagonism by this compound
Caption: CCR1 signaling pathway and its inhibition by this compound.
Experimental Workflow for In Vivo DTH Model
Caption: Workflow for the delayed-type hypersensitivity (DTH) model.
In Vitro Th1 Differentiation Workflow
Caption: Workflow for in vitro Th1 differentiation and treatment.
References
- 1. Hooke - Contract Research - Delayed-Type Hypersensitivity (DTH) in C57BL/6 mice [hookelabs.com]
- 2. The human specific CCR1 antagonist CP-481,715 inhibits cell infiltration and inflammatory responses in human CCR1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delayed-type hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Delayed-Type Hypersensitivity Models in Mice | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
CP-481715 Technical Support Center: Navigating Solubility Challenges
For researchers, scientists, and drug development professionals working with the CCR1 antagonist CP-481715, its inherent low aqueous solubility can present significant experimental hurdles. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues, ensuring reliable and reproducible results in your in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound. It is advisable to prepare a high-concentration stock solution (e.g., 10-40 mg/mL) in 100% DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication.
Q2: I observed precipitation when diluting my DMSO stock of this compound into aqueous media. What is the cause and how can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous buffer where its solubility is significantly lower. To prevent this, a serial dilution approach is recommended. Instead of adding the concentrated DMSO stock directly to your final volume of aqueous media, first create an intermediate dilution in a smaller volume of the media. This gradual reduction in solvent concentration helps to keep the compound in solution.
Q3: Can I store this compound in solution?
A3: Stock solutions of this compound in DMSO can be stored at -20°C or -80°C for extended periods. However, it is not recommended to store diluted aqueous solutions for more than one day, as the compound may precipitate out over time. For best results, prepare fresh dilutions for each experiment.
Q4: Are there any general considerations for working with quinoxaline-based compounds like this compound?
A4: Yes, quinoxaline (B1680401) derivatives are a class of heterocyclic compounds that are often soluble in polar aprotic solvents.[1] When working with this compound, it is important to handle it as a potentially poorly water-soluble compound and take pre-emptive steps to ensure its solubility throughout your experiment.
Troubleshooting Guide: Compound Precipitation
This guide addresses common scenarios of this compound precipitation during experimental setup.
Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous buffer exceeds its solubility limit. | Determine the maximum solubility of this compound in your specific buffer system through a solubility test. Start with a lower final concentration and incrementally increase it. |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes a rapid shift in solvent polarity, leading to precipitation. | Employ a stepwise dilution method. Create an intermediate dilution of the DMSO stock in a small volume of the target buffer before adding it to the final volume. |
| Temperature Effects | The temperature of the aqueous buffer can influence solubility. | Use pre-warmed (37°C) buffers or cell culture media, especially for cell-based assays. |
Issue 2: Delayed Precipitation in Experimental Setup (e.g., in cell culture)
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | Components in complex biological media, such as salts and proteins, can interact with this compound and reduce its solubility over time. | If possible, test the solubility of this compound in a simpler buffer (e.g., PBS) first to see if media components are the issue. Consider using a formulation with solubilizing agents. |
| pH Shift | Changes in the pH of the medium during the experiment can alter the ionization state and solubility of the compound. | Ensure your medium is adequately buffered to maintain a stable pH throughout the experiment. |
| Evaporation | In long-term experiments, evaporation of the medium can increase the concentration of all components, potentially exceeding the solubility limit of this compound. | Use sealed plates or ensure proper humidification in incubators to minimize evaporation. |
Data Presentation: Solubility Profile of this compound
While specific quantitative solubility data for this compound in common laboratory solvents is not widely published, the following table summarizes its known solubility characteristics and provides guidance for preparing solutions.
| Solvent / System | Solubility | Concentration Range | Notes |
| 100% DMSO | Soluble | Up to 40 mg/mL (Mother Liquor)[2] | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Information not available | - | Generally, less effective than DMSO for initial solubilization of highly lipophilic compounds. |
| PBS (pH 7.2) | Sparingly Soluble | Information not available | Direct dilution of DMSO stock into PBS is likely to cause precipitation. A formulation approach is necessary. |
| Aqueous Buffers | Poorly Soluble | - | Requires the use of co-solvents and/or surfactants to maintain solubility. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired concentration (e.g., 10-40 mg/mL).
-
Vortex the solution vigorously until the compound is completely dissolved. Brief sonication in a water bath can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Recommended Formulation for In Vivo Studies
The following protocol is adapted from supplier information for preparing this compound for in vivo administration[2]:
-
Begin with a 40 mg/mL stock solution of this compound in 100% DMSO.
-
To 50 µL of the DMSO stock solution, add 300 µL of PEG300. Mix well until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture. Mix thoroughly until the solution is clear.
-
Finally, add 600 µL of Saline or PBS. Mix well to obtain the final formulation.
Note: This protocol results in a final vehicle composition of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.
Visualizations
Caption: CCR1 signaling pathway and the antagonistic action of this compound.
References
Technical Support Center: Optimizing CP-481715 Concentration for Cell Culture
Welcome to the technical support center for CP-481715. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1).[1][2] It functions by binding to human CCR1 with a high affinity, exhibiting a dissociation constant (Kd) of 9.2 nM.[1][2] As a competitive and reversible antagonist, this compound effectively blocks the binding of natural chemokine ligands such as CCL3 (MIP-1α) and CCL5 (RANTES) to the CCR1 receptor.[2] This blockage prevents the initiation of downstream signaling cascades that are normally triggered by chemokine binding, including G-protein activation, calcium mobilization, and chemotaxis.[1][2]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
Based on its in vitro potency, a typical starting concentration range for this compound in cell-based assays is between 10 nM and 1 µM. The half-maximal inhibitory concentration (IC50) for this compound varies depending on the specific cellular response being measured. For instance, it inhibits CCL3-induced monocyte chemotaxis with an IC50 of 55 nM and calcium mobilization with an IC50 of 71 nM.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I dissolve and store this compound?
For optimal results, dissolve this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution. It is crucial to ensure the final concentration of DMSO in your cell culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced toxicity. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q4: I am not observing the expected inhibitory effect. What could be the reason?
Several factors could contribute to a lack of efficacy. First, verify that your cell line expresses CCR1 at a sufficient level. You can confirm this through techniques like flow cytometry or western blotting. Additionally, ensure the compound has been stored correctly and that fresh dilutions are prepared for each experiment to avoid degradation. Finally, consider the possibility that the specific signaling pathway you are investigating may not be solely dependent on CCR1 in your particular cell model.
Troubleshooting Guide
This guide addresses common problems encountered when optimizing this compound concentration.
| Problem | Possible Cause | Suggested Solution |
| High Cell Death/Cytotoxicity | The concentration of this compound is too high. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which the compound becomes toxic to your cells. Use concentrations below this threshold for your experiments. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle control (cells treated with the solvent alone) to assess its effect. | |
| Inconsistent Results Between Experiments | Variability in cell culture conditions. | Standardize your cell culture procedures, including cell passage number, confluency at the time of treatment, and media composition. Regularly test for mycoplasma contamination. |
| Instability of the compound. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| No Inhibition of Target Pathway | Low or absent CCR1 expression in the cell line. | Confirm CCR1 expression using a suitable method (e.g., flow cytometry, qPCR, or Western blot). |
| Assay insensitivity. | Ensure your assay is sensitive enough to detect changes in the signaling pathway. Use a known CCR1 agonist as a positive control to validate the assay's responsiveness. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration using an MTT Assay
This protocol outlines a method to assess the cytotoxicity of this compound and determine the optimal concentration range for your experiments.
Materials:
-
This compound
-
Your cell line of interest
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common approach is a 10-point, 2-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Treatment: Remove the existing medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period that reflects your planned experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly and read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the viability against the log of the this compound concentration to determine the concentration that causes a significant reduction in viability.
Protocol 2: In Vitro Chemotaxis Assay (Boyden Chamber)
This protocol describes how to evaluate the inhibitory effect of this compound on cell migration towards a CCR1 ligand.
Materials:
-
This compound
-
CCR1-expressing cells (e.g., monocytes or a transfected cell line)
-
Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane)
-
Chemoattractant (e.g., recombinant human CCL3/MIP-1α)
-
Assay buffer (e.g., serum-free medium with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
Procedure:
-
Cell Preparation: Harvest and resuspend the cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Compound Pre-treatment: Incubate the cell suspension with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add the chemoattractant to the lower chamber of the Boyden apparatus.
-
Place the membrane over the lower chamber.
-
Add the pre-treated cell suspension to the upper chamber.
-
-
Incubation: Incubate the chamber for 1-4 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Staining and Counting:
-
Remove the membrane and wipe off the non-migrated cells from the upper surface.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control. Plot the inhibition against the log of the concentration to determine the IC50.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Parameter | Value (nM) |
| Human CCR1 Binding | Kd | 9.2 |
| 125I-CCL3 Displacement | IC50 | 74 |
| Calcium Mobilization | IC50 | 71 |
| Monocyte Chemotaxis (CCL3-induced) | IC50 | 55 |
| MMP-9 Release | IC50 | 54 |
| GTPγS Incorporation | IC50 | 210 |
| CD11b Up-regulation (in whole blood) | IC50 | 165 |
| Actin Polymerization (in whole blood) | IC50 | 57 |
| Data compiled from published literature.[1][2] Values can vary depending on the specific experimental conditions. |
Visualizations
Caption: CCR1 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: A logical guide for troubleshooting common experimental issues.
References
CP-481715 stability in aqueous solutions
This technical support center provides guidance on the stability of CP-481715 in aqueous solutions for researchers, scientists, and drug development professionals. As specific stability data for this compound is not extensively published, this guide offers best practices, troubleshooting advice, and standardized protocols to help you assess its stability in your own experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing aqueous working solutions, it is best to do so freshly for each experiment.
Q2: What is the general stability of this compound in aqueous solutions?
While specific data is limited, the stability of this compound in aqueous solutions can be influenced by factors such as pH, temperature, light exposure, and the presence of other reactive species. The quinoxaline (B1680401) core of this compound may be susceptible to degradation under certain conditions.[1][2][3] It is advisable to perform preliminary stability tests for your specific experimental conditions.
Q3: What are the potential degradation pathways for this compound?
Compounds with a quinoxaline structure can be susceptible to photodegradation and degradation under strongly acidic or alkaline conditions.[4][5][6][7] Potential degradation pathways could involve modifications to the quinoxaline ring system or hydrolysis of the amide bond. To understand the specific degradation profile of this compound, a forced degradation study is recommended.
Q4: How can I prepare a stable aqueous solution of this compound?
To prepare an aqueous solution, first, dissolve this compound in a minimal amount of an organic solvent like DMSO. Then, dilute this stock solution with the desired aqueous buffer to the final working concentration. It is important to ensure that the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause precipitation or affect the experiment's outcome. Visually inspect the solution for any signs of precipitation.
Troubleshooting Guide
Q1: I observed precipitation when preparing my aqueous solution of this compound. What should I do?
-
Decrease the final concentration: The concentration of this compound may be above its solubility limit in your aqueous buffer. Try preparing a more dilute solution.
-
Increase the amount of co-solvent: If your experimental system allows, you can slightly increase the percentage of the organic co-solvent (e.g., DMSO) to improve solubility. However, always check the tolerance of your assay for the co-solvent.
-
Adjust the pH of the buffer: The solubility of a compound can be pH-dependent. You could empirically test the solubility in buffers with slightly different pH values, if compatible with your experiment.
-
Use sonication: Briefly sonicating the solution may help to dissolve the compound.
Q2: My compound seems to lose activity over the course of my experiment. What could be the cause?
-
Degradation in aqueous solution: this compound may be degrading under your experimental conditions (e.g., temperature, pH, light exposure). It is advisable to prepare fresh solutions for each experiment and minimize the time the compound spends in aqueous buffer.
-
Adsorption to plasticware: Small molecules can sometimes adsorb to the surface of plastic tubes and plates. Using low-adhesion plasticware or including a small amount of a non-ionic surfactant (if compatible with your assay) might mitigate this.
-
Reaction with media components: Some components in your cell culture media or buffer could be reacting with this compound. A simplified buffer system could be used to test for this possibility.
Q3: I see a change in the color of my this compound solution over time. What does this indicate?
A change in color can be an indication of chemical degradation.[8] It is recommended to discard the solution and prepare a fresh one. To investigate the cause, you can perform a forced degradation study under different conditions (light, heat, pH) to see which factor induces the color change.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[9][10][11][12]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[11]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The exact timing should be adjusted based on the observed rate of degradation.
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).
-
The HPLC method should be able to separate the parent this compound peak from any degradation product peaks.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point.
-
Identify and, if possible, characterize any major degradation products.
-
Data Presentation
Summarize the results of your forced degradation study in a table similar to the one below.
| Stress Condition | Time (hours) | % Remaining this compound | Number of Degradation Products | Observations (e.g., color change, precipitation) |
| 0.1 M HCl, 60°C | 0 | 100 | 0 | Clear, colorless |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH, 60°C | 0 | 100 | 0 | Clear, colorless |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂, RT | 0 | 100 | 0 | Clear, colorless |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 60°C | 0 | 100 | 0 | Clear, colorless |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Photolysis | 0 | 100 | 0 | Clear, colorless |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for a quinoxaline-containing compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Exploration of the Photodegradation of Naphtho[2,3-g] quinoxalines and Pyrazino[2,3-b]phenazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induced photodegradation of quinoxaline based copolymers for photovoltaic applications - USP Electronic Research Repository [repository.usp.ac.fj]
- 6. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Asian Journal of Research in Chemistry [ajrconline.org]
potential off-target effects of CP-481715
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of CP-481715.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] It functions as a competitive and reversible antagonist, blocking the binding of natural ligands like CCL3 (MIP-1α) and CCL5 (RANTES) to CCR1.[1] This inhibition prevents downstream signaling events such as calcium mobilization, monocyte chemotaxis, and matrix metalloproteinase 9 (MMP-9) release.[1]
Q2: How selective is this compound for CCR1?
This compound demonstrates high selectivity for human CCR1. It is reported to be over 100-fold more selective for CCR1 compared to a panel of other G-protein coupled receptors (GPCRs), including related chemokine receptors.[1]
Q3: Has this compound been tested in clinical trials, and what is its safety profile?
Yes, this compound has undergone Phase I clinical evaluation in healthy male volunteers. The study found that single doses up to 3000 mg were well-tolerated. There were no consistent clinical effects on vital signs, and no significant prolongation of the corrected QT (QTc) interval was observed.
Q4: Are there any known off-target interactions for this compound?
Published literature on broad off-target screening of this compound is limited. However, a drug-drug interaction study revealed an interaction with P-glycoprotein (P-gp). The clearance of this compound was decreased when co-administered with cyclosporin (B1163), a known P-gp inhibitor, suggesting that this compound is a substrate of P-gp.
Additionally, a study on other CCR antagonists has shown cross-reactivity with α1-adrenergic receptors.[3] While this has not been specifically reported for this compound, it represents a potential off-target liability for this class of compounds that researchers should consider.
Troubleshooting Guide
Issue: I am observing unexpected cellular effects in my experiment that do not seem to be mediated by CCR1.
Possible Cause 1: Interaction with P-glycoprotein (P-gp)
-
Explanation: this compound is a substrate of the drug efflux transporter P-glycoprotein (P-gp). If your experimental system (e.g., cell lines) expresses high levels of P-gp, the intracellular concentration of this compound may be lower than expected. Conversely, if your system contains P-gp inhibitors, the intracellular concentration of this compound could be elevated, potentially leading to exaggerated on-target or off-target effects.
-
Troubleshooting Steps:
-
Assess P-gp Expression: Determine the P-gp expression level in your experimental model.
-
Use P-gp Controls: Include known P-gp substrates or inhibitors as controls in your experiments to assess the functional activity of the transporter.
-
Modulate P-gp Activity: If P-gp-mediated efflux is suspected, consider using a P-gp inhibitor (e.g., verapamil, cyclosporin A) to see if it potentiates the observed effect of this compound.
-
Possible Cause 2: Potential for α1-Adrenergic Receptor Antagonism
-
Explanation: Some CCR antagonists have been shown to exhibit off-target activity at α1-adrenergic receptors.[3] This could be relevant in experimental systems where α1-adrenergic signaling is active, such as in vascular smooth muscle cells or certain neuronal cell types.
-
Troubleshooting Steps:
-
Evaluate α1-Adrenergic Receptor Expression: Check for the expression of α1-adrenergic receptors in your experimental system.
-
Use α1-Adrenergic Controls: Include a known α1-adrenergic agonist (e.g., phenylephrine) and antagonist (e.g., prazosin) in your experiments to determine if the observed effect is related to this pathway.
-
Competitive Inhibition Assay: If you suspect an interaction, perform a competitive binding or functional assay with an α1-adrenergic agonist to see if this compound can block its effect.
-
Quantitative Data Summary
Table 1: On-Target Activity of this compound
| Parameter | Value (nM) | Species | Assay Type |
| Kd | 9.2 | Human | Radiolabeled Binding |
| IC50 | 74 | Human | 125I-labeled CCL3 Displacement |
| IC50 | 210 | Human | GTPγS Incorporation |
| IC50 | 71 | Human | Calcium Mobilization |
| IC50 | 55 | Human | Monocyte Chemotaxis |
| IC50 | 54 | Human | MMP-9 Release |
| IC50 | 165 | Human | CD11b Up-regulation (Whole Blood) |
| IC50 | 57 | Human | Actin Polymerization (Whole Blood) |
Data sourced from[1]
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
-
Cell Culture: Culture CCR1-transfected cells to 80-90% confluency.
-
Dye Loading: Wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and incubate with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Wash the cells to remove excess dye and resuspend in the assay buffer. Add varying concentrations of this compound and incubate for a predetermined time (e.g., 15-30 minutes).
-
Ligand Stimulation: Add a CCR1 agonist (e.g., CCL3 or CCL5) at a concentration that elicits a submaximal response (e.g., EC80).
-
Data Acquisition: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: Calculate the inhibitory effect of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Chemotaxis Assay
-
Cell Preparation: Isolate primary monocytes from human peripheral blood or use a monocyte-like cell line expressing CCR1.
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.
-
Compound and Ligand Addition: Add varying concentrations of this compound to the cell suspension. In the lower wells, add a CCR1 agonist (e.g., CCL3 or CCL5) as a chemoattractant.
-
Cell Migration: Add the cell suspension containing this compound to the upper wells and incubate the chamber at 37°C in a humidified incubator to allow for cell migration.
-
Quantification: After the incubation period, quantify the number of cells that have migrated to the lower wells. This can be done by staining the migrated cells and counting them under a microscope or by using a fluorescently labeled cell and measuring the fluorescence in the lower well.
-
Data Analysis: Determine the percentage of inhibition of chemotaxis for each concentration of this compound and calculate the IC50 value.
Visualizations
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. CP-481,715, a potent and selective CCR1 antagonist with potential therapeutic implications for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemokine receptor antagonists with α1-adrenergic receptor blocker activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Calcium Flux Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for calcium flux assays. While the principles discussed are broadly applicable, they are intended to directly support users of various calcium flux assay kits and protocols, including those working with specific compounds or internal assay designations such as CP-481715.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during calcium flux experiments.
Signal & Data Quality Issues
1. Why am I seeing a low signal or no response?
A weak or absent signal is a frequent issue. Several factors could be the cause.
-
Potential Causes & Troubleshooting Steps:
-
Suboptimal Agonist/Antagonist Concentration: Perform a dose-response curve to determine the optimal concentration (EC50 for agonists, IC50 for antagonists) for your specific cell type and receptor.[1] High agonist concentrations can sometimes overcome competitive antagonism.[1]
-
Low Receptor Expression: Confirm the expression levels of your target receptor (e.g., GPCR) on the cells using methods like Western Blot or Flow Cytometry.[1] Low receptor density will naturally lead to a weaker signal.[1]
-
Incorrect Dye or Dye Concentration: Ensure you are using a calcium indicator dye appropriate for your expected calcium concentration range.[2] Titrate the dye concentration to find the optimal balance between signal intensity and potential cytotoxicity.[3][4]
-
Inadequate Dye Loading: Optimize dye loading time and temperature. Inadequate incubation can lead to insufficient dye entering the cells.[3] For cell lines that actively pump out the dye, consider using an inhibitor like probenecid (B1678239) to improve dye retention.[5][6]
-
Instrument Settings: Check that the excitation and emission wavelengths on your plate reader or microscope are correctly set for the specific calcium indicator dye you are using.[7] Adjust the gain settings to ensure the signal is not too low to be detected or so high that it's saturated.[7][8]
-
Photobleaching: Minimize exposure of the dye-loaded cells to light before and during the assay to prevent photobleaching, which can diminish the fluorescent signal.[9][10][11] Using mounting medium with an antifade agent can help for microscopy applications.[10]
-
2. Why is my background fluorescence high?
High background can mask the true signal, leading to a poor signal-to-noise ratio.
-
Potential Causes & Troubleshooting Steps:
-
Incomplete Dye Hydrolysis: Ensure the AM ester form of the dye is completely cleaved by intracellular esterases, as the uncleaved form can contribute to background fluorescence. This may require optimizing incubation time.
-
Extracellular Dye: If your protocol includes a wash step, ensure it is performed thoroughly to remove any extracellular dye.[3] For no-wash assays, consider using a quencher dye to mask the fluorescence of extracellular calcium indicators.[12]
-
Autofluorescence: Cell culture media components like phenol (B47542) red and fetal bovine serum can be autofluorescent.[8] For the duration of the assay, consider switching to a phenol red-free medium or performing the measurement in a buffered salt solution (e.g., HBSS).[7][8]
-
Non-specific Dye Binding: This can be caused by using too high a concentration of the indicator dye.[3] Titrating the dye to a lower concentration can help reduce non-specific binding.[3]
-
3. My results are highly variable between wells/replicates. What's causing this?
Inconsistent results can make data interpretation difficult and unreliable.
-
Potential Causes & Troubleshooting Steps:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating and use proper pipetting techniques to seed cells evenly across the microplate wells. Variations in cell density will lead to variability in the signal.[3]
-
Inconsistent Dye Loading: Uneven dye loading is a common problem.[9][11][13] Ensure that the dye solution is mixed thoroughly and that all wells are incubated for the same amount of time under the same conditions.
-
Cell Health: Poor or variable cell health across the plate can significantly impact results.[1][3] Only use cells that are healthy and in the logarithmic growth phase.[1]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations, which can lead to "edge effects". To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or buffer.
-
Instrument Settings: If your plate reader allows, use a well-scanning feature to take multiple readings across the well and average them. This can correct for heterogeneous signal distribution due to uneven cell distribution.[8]
-
Cell-Related Issues
4. The cells are detaching from the plate during the assay.
Cell detachment can lead to a loss of signal and inaccurate readings.
-
Potential Causes & Troubleshooting Steps:
-
Forceful Reagent Addition: When adding agonist or other reagents, dispense them gently, especially if using an automated injector.[7] A forceful stream can dislodge adherent cells.[14]
-
Toxicity: High concentrations of the indicator dye, the test compound, or other assay components can be toxic to cells, causing them to die and detach.[14] Perform a cell viability assay (e.g., MTT) to check for cytotoxicity under your experimental conditions.[1]
-
Weak Adherence: Some cell lines are naturally weakly adherent. Using plates coated with an extracellular matrix protein (e.g., poly-D-lysine or fibronectin) can improve cell attachment. No-wash assay protocols are also recommended for weakly adherent cells.[15]
-
Data Presentation: Comparison of Common Calcium Indicators
Choosing the right fluorescent indicator is crucial for a successful calcium flux assay.[16] Below is a summary of commonly used dyes.
| Indicator | Type | Excitation (nm) | Emission (nm) | Kd (approx.) | Signal Increase (fold) | Key Features |
| Fura-2 | Ratiometric | 340 / 380 | 510 | 145 nM | Ratio-based | Ratiometric measurement minimizes effects of uneven dye loading and leakage.[11][13][17] Requires a system capable of rapid wavelength switching.[16] |
| Indo-1 | Ratiometric | ~350 | ~405 / ~485 | 230 nM | Ratio-based | Well-suited for flow cytometry.[9][11] Can be photounstable in microscopy.[9][11] |
| Fluo-4 | Single Wavelength | 494 | 516 | 345 nM | >100x[13][16] | Bright signal, widely used for HTS and microscopy.[9][13] Minimal fluorescence at resting Ca2+ levels.[13] |
| Fluo-8 | Single Wavelength | 490 | 525 | ~389 nM | ~200x[18] | Brighter than Fluo-4, with improved cell permeability and less temperature sensitivity.[17][18] |
| Calbryte-520 | Single Wavelength | 492 | 514 | 1200 nM | ~300x[18] | Very bright with a high signal-to-noise ratio, suitable for no-wash protocols.[18] |
| Rhod-2 | Single Wavelength | 552 | 576 | 570 nM | >100x | Red-shifted spectra reduce autofluorescence and allow for multiplexing with green fluorophores.[13] Often localizes to mitochondria.[13] |
Experimental Protocols
General Protocol for a Microplate-Based Calcium Flux Assay
This protocol provides a general workflow. Specific parameters such as cell density, dye concentration, and incubation times should be optimized for your specific cell type and experimental conditions.
-
Cell Plating:
-
Harvest healthy, logarithmically growing cells.
-
Perform a cell count and determine viability.
-
Seed the cells into a black-walled, clear-bottom 96-well or 384-well microplate at a pre-optimized density.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). If required, include probenecid to prevent dye leakage.[6][12]
-
Remove the cell culture medium from the wells.
-
Add the dye-loading solution to each well.
-
Incubate for 60-90 minutes at 37°C or room temperature (as recommended for the specific dye) in the dark.
-
-
Compound Addition & Signal Reading (No-Wash Protocol Example):
-
Place the microplate into the fluorescence plate reader (e.g., FLIPR™, FlexStation).
-
Set the instrument parameters (excitation/emission wavelengths, read times, etc.).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's integrated fluidics, add the test compound (agonist or antagonist).
-
Continue to record the fluorescence signal kinetically for 1-3 minutes to capture the calcium response.
-
Optional: After the initial response, a second addition of a positive control agonist can be used to measure antagonist effects or a calcium ionophore (e.g., ionomycin) can be added to determine the maximum possible signal.[19][20]
-
-
Data Analysis:
-
Normalize the data by subtracting the baseline fluorescence from the peak fluorescence (ΔF) or by calculating the ratio of peak fluorescence to baseline fluorescence (F/F0).
-
Plot the response versus compound concentration to generate dose-response curves and calculate EC50 or IC50 values.
-
Visualizations
Signaling Pathway, Workflow, and Troubleshooting Diagrams
Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.
Caption: General experimental workflow for a microplate-based calcium flux assay.
Caption: Troubleshooting logic for low signal-to-noise ratio in a calcium flux assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icdar.org [icdar.org]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. srpf.org [srpf.org]
- 6. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Calcium Indicators | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Calcium Flux Assay Kit (Fluo-8, No Wash) (ab112129) | Abcam [abcam.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. resources.biomol.com [resources.biomol.com]
- 19. How To Achieve Accurate Flow Cytometry Calcium Flux Measurements - ExpertCytometry [expertcytometry.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Reproducible CP-481715 Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving CP-481715, a potent and selective CCR1 antagonist. Our aim is to enhance the reproducibility of your findings by addressing common challenges and providing detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, reversible, and selective small molecule antagonist of the C-C chemokine receptor 1 (CCR1).[1] Its mechanism of action involves binding to human CCR1, thereby blocking the downstream signaling induced by its natural chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES).[2] This inhibition prevents inflammatory cell recruitment and activation, making it a valuable tool for studying inflammatory diseases.[1][2]
Q2: I am observing lower than expected potency (higher IC50) in my cell-based assay. What are the potential causes?
Several factors could contribute to this issue:
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved in your stock solution and does not precipitate upon dilution into your aqueous assay medium. It is recommended to prepare fresh dilutions for each experiment.
-
Agonist Concentration: If you are using an agonist to stimulate the cells, ensure you are using a concentration at or near the EC80. An excessively high agonist concentration can overcome the competitive antagonism of this compound.
-
Cell Health and Receptor Expression: Use cells that are in a healthy, logarithmic growth phase. Over-passaging of cells can lead to decreased receptor expression and altered signaling pathways.
-
Assay Incubation Times: Optimize the pre-incubation time with this compound to allow it to reach equilibrium with the receptor before adding the agonist. The agonist stimulation time should also be optimized to capture the peak response.
-
Presence of Serum: Serum contains various chemokines and growth factors that can interfere with the assay and mask the effect of this compound. It is advisable to conduct chemotaxis assays in serum-free media.
Q3: My this compound stock solution appears to have precipitated. Is it still usable?
Precipitation of the compound from a stock solution, especially after storage, can be a common issue. It is recommended to gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to redissolve the compound.[3] Before use, visually inspect the solution to ensure no particulate matter remains. For critical experiments, it is always best to prepare a fresh stock solution.
Q4: What is the recommended solvent and storage condition for this compound?
This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[4] For long-term storage, it is advisable to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.[3]
Q5: Are there known off-target effects for this compound?
This compound is reported to be highly selective for CCR1, with over 100-fold selectivity against a panel of other G-protein coupled receptors, including related chemokine receptors.[1][2] However, as with any small molecule inhibitor, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. It is good practice to include appropriate controls in your experiments to monitor for potential off-target activities.
Data Presentation
In Vitro Activity of this compound
| Assay | Target/Cell Line | Ligand | IC50 / Kd | Reference |
| Radioligand Binding | Human CCR1 | - | 9.2 nM (Kd) | [2] |
| Ligand Displacement | CCR1-transfected cells | 125I-labeled CCL3 | 74 nM (IC50) | [1][2] |
| GTPγS Incorporation | CCR1-expressing cells | CCL3/CCL5 | 210 nM (IC50) | [1][2] |
| Calcium Mobilization | CCR1-expressing cells | CCL3/CCL5 | 71 nM (IC50) | [1][2] |
| Monocyte Chemotaxis | Human Monocytes | CCL3/CCL5 | 55 nM (IC50) | [1][2] |
| MMP9 Release | Human Monocytes | CCL3/CCL5 | 54 nM (IC50) | [1] |
| CD11b Up-regulation | Human Whole Blood | CCL3 | 165 nM (IC50) | [1][2] |
| Actin Polymerization | Human Whole Blood | CCL3 | 57 nM (IC50) | [1][2] |
Experimental Protocols
General Protocol for a Cell-Based Chemotaxis Assay
This protocol provides a general guideline for assessing the inhibitory effect of this compound on chemokine-induced cell migration using a Boyden chamber or similar transwell system. Optimization of cell number, incubation time, and chemokine concentration is recommended for each cell type.
Materials:
-
Cells expressing CCR1 (e.g., human monocytes, THP-1 cells)
-
Chemotaxis chamber (e.g., 96-well transwell plate with 5 µm pores)
-
This compound
-
CCR1 Ligand (e.g., CCL3, CCL5)
-
Serum-free cell culture medium
-
DMSO (for stock solution)
-
Detection reagent (e.g., Calcein-AM)
Procedure:
-
Cell Preparation: Culture cells to a healthy state. On the day of the assay, harvest and resuspend the cells in serum-free medium at a concentration of 1 x 106 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in serum-free medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and ideally ≤ 0.1%.
-
Assay Setup:
-
In the lower chamber of the transwell plate, add the CCR1 ligand (chemoattractant) diluted in serum-free medium. Include a negative control with medium only.
-
In a separate plate, pre-incubate the cell suspension with the different concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
-
Carefully add the cell suspension containing this compound to the upper chamber of the transwell plate.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a predetermined time (typically 1-4 hours), allowing the cells to migrate through the porous membrane.
-
Detection:
-
After incubation, carefully remove the non-migrated cells from the top of the membrane.
-
Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and using a fluorescent dye like Calcein-AM, followed by reading the fluorescence on a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
General Protocol for Western Blotting to Assess Downstream Signaling
This protocol outlines a general method to assess the effect of this compound on the phosphorylation of downstream signaling molecules (e.g., Akt, ERK) following CCR1 activation.
Materials:
-
CCR1-expressing cells
-
This compound
-
CCR1 Ligand (e.g., CCL3)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment:
-
Plate CCR1-expressing cells and allow them to adhere and grow.
-
Serum-starve the cells for a few hours before the experiment.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 15-30 minutes.
-
Stimulate the cells with a CCR1 ligand (e.g., CCL3) for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on signaling.
Visualizations
Caption: Simplified CCR1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
Caption: A logical troubleshooting guide for this compound experiments.
References
CP-481715 Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for CP-481715. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting dose-response curves and troubleshooting common issues encountered during experiments with this potent and selective CCR1 antagonist.
Frequently Asked Questions (FAQs)
Q1: My this compound dose-response curve is not a classic sigmoidal shape. What could be the cause?
A1: A non-sigmoidal dose-response curve can arise from several factors. A common atypical shape is a U-shaped or biphasic curve, where the response decreases at intermediate concentrations but increases at higher concentrations.
Potential Causes and Troubleshooting Steps:
-
Off-Target Effects: At high concentrations, this compound may interact with other cellular targets, leading to an unexpected response. Some chemokine receptor antagonists have been shown to interact with other receptors, such as α1-adrenoceptors.
-
Recommendation: Lower the maximum concentration of this compound in your assay. If possible, test for activity against a panel of related GPCRs to identify potential off-target interactions.
-
-
Cytotoxicity: High concentrations of any compound can induce cellular stress or death, which can confound the results of your primary assay. For example, a decrease in cell viability can appear as a reversal of the inhibitory effect in certain assay formats.
-
Recommendation: Perform a separate cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the concentration range where this compound is non-toxic to your cells.
-
-
Compound Precipitation: this compound may precipitate out of solution at high concentrations, leading to a decrease in the effective concentration and an apparent loss of activity.
-
Recommendation: Visually inspect your stock solutions and assay plates for any signs of precipitation. Determine the solubility of this compound in your specific assay buffer.
-
Q2: I am observing significant variability in my IC50 values for this compound between experiments. What are the likely sources of this variation?
A2: Variability in IC50 values is a common issue in cell-based assays. Several experimental parameters can influence the apparent potency of an antagonist.
Key Factors Influencing IC50 Values:
-
Cell Density: The number of cells seeded per well can impact the effective drug concentration per cell and influence the overall response.
-
Agonist Concentration: The concentration of the CCR1 agonist (e.g., CCL3/MIP-1α or CCL5/RANTES) used to stimulate the cells will directly affect the IC50 of the antagonist. Higher agonist concentrations will require higher antagonist concentrations for inhibition.
-
Incubation Time: The duration of cell exposure to both the antagonist and agonist can alter the observed inhibitory effect.
-
Assay-Specific Parameters: The choice of assay (e.g., calcium mobilization, chemotaxis, GTPγS binding) can yield different IC50 values due to differences in signaling pathway amplification and kinetics.[1][2]
Troubleshooting Flowchart for IC50 Variability:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Q3: My chemotaxis assay results with this compound are not reproducible. What are some common pitfalls in this type of assay?
A3: Chemotaxis assays are notoriously sensitive to minor variations in experimental setup.
Common Issues and Solutions in Chemotaxis Assays:
| Issue | Potential Cause | Recommended Solution |
| High background migration | Cells are overly motile or the assay medium contains chemoattractants. | Wash cells thoroughly and use a serum-free or low-serum medium for the assay. |
| No migration | Cells are not healthy, the agonist is inactive, or the pore size of the membrane is incorrect. | Check cell viability, test the agonist activity in another assay, and ensure the membrane pore size is appropriate for your cell type. |
| "Checkerboard" analysis shows chemokinesis instead of chemotaxis | The agonist has diffused into the cell-containing chamber, eliminating the gradient. | Ensure the assay is set up quickly and that there are no leaks between the chambers. |
| Edge effects in multi-well plates | Uneven temperature or humidity across the plate. | Use a humidified incubator and allow the plate to equilibrate to room temperature before adding cells. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Type | Agonist | IC50 (nM) | Reference |
| Receptor Binding (Displacement) | CCR1-transfected cells | 125I-labeled CCL3 | 74 | [1][2] |
| GTPγS Incorporation | CCR1-transfected cells | CCL3/CCL5 | 210 | [1][2] |
| Calcium Mobilization | CCR1-transfected cells | CCL3/CCL5 | 71 | [1][2] |
| Monocyte Chemotaxis | Human Monocytes | CCL3/CCL5 | 55 | [1][2] |
| MMP9 Release | Human Monocytes | CCL3/CCL5 | 54 | [1][2] |
| CD11b Up-regulation (whole blood) | Human Monocytes | CCL3 | 165 | [1][2] |
| Actin Polymerization (whole blood) | Human Monocytes | CCL3 | 57 | [1][2] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
-
Cell Preparation: Plate CCR1-expressing cells (e.g., THP-1 or transfected HEK293) in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for the desired time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a pre-determined EC80 concentration of a CCR1 agonist (e.g., CCL3) to stimulate calcium influx.
-
Data Acquisition: Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the peak fluorescence response for each well and plot the percentage of inhibition against the log of the this compound concentration to determine the IC50.
Protocol 2: Chemotaxis Assay (Boyden Chamber)
-
Chamber Preparation: Place a porous membrane (e.g., 5 µm pore size for monocytes) between the upper and lower chambers of the Boyden chamber apparatus.
-
Agonist Addition: Add assay medium containing a CCR1 agonist to the lower chamber.
-
Cell Preparation: Resuspend cells in assay medium. Pre-incubate the cells with various concentrations of this compound.
-
Cell Addition: Add the cell suspension to the upper chamber.
-
Incubation: Incubate the chamber for a sufficient time to allow for cell migration (e.g., 1-3 hours).
-
Cell Staining and Counting: Remove the membrane, fix, and stain the cells that have migrated to the lower side. Count the number of migrated cells in several fields of view for each condition.
-
Data Analysis: Plot the number of migrated cells against the log of the this compound concentration to calculate the IC50.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified CCR1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a this compound dose-response assay.
References
preventing CP-481715 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of CP-481715 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] CCR1 and its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are implicated in the pathogenesis of inflammatory diseases like rheumatoid arthritis and multiple sclerosis.[2] By binding to CCR1, this compound blocks the downstream signaling pathways activated by these chemokines, which include G-protein activation, intracellular calcium mobilization, and ultimately, the chemotaxis (directed migration) of inflammatory cells.[1][2]
Q2: My this compound precipitated immediately after I added it to my cell culture medium. What is the likely cause?
Immediate precipitation upon addition of a this compound stock solution (typically in DMSO) to your aqueous cell culture medium is most often due to the compound's low aqueous solubility. This "crashing out" occurs when the concentration of this compound exceeds its solubility limit in the final medium. Several factors can contribute to this:
-
High Final Concentration: The intended experimental concentration of this compound may be too high for the aqueous environment of the cell culture medium.
-
Improper Dilution: Rapidly adding a concentrated DMSO stock to the medium can create localized areas of high compound concentration, triggering precipitation before it has a chance to disperse.
-
Stock Solution Concentration: Using a very highly concentrated stock solution can exacerbate the issue of localized concentration upon dilution.
Q3: I observed a precipitate in my media containing this compound after several hours of incubation. What could be the reason?
Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of the cell culture medium over time:
-
Temperature Shifts: Moving plates between the incubator and a microscope stage can cause temperature fluctuations that may decrease the solubility of the compound.
-
pH Changes: The metabolic activity of cells can alter the pH of the medium. For pH-sensitive compounds, this can lead to a decrease in solubility.
-
Interaction with Media Components: this compound may interact with salts, amino acids, or proteins in the serum, forming less soluble complexes over time.[3]
-
Media Evaporation: Inadequate humidity control in the incubator can lead to evaporation of the medium, thereby increasing the concentration of this compound and other components, potentially exceeding its solubility limit.
Q4: What is the recommended solvent for preparing a this compound stock solution?
Q5: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance to DMSO varies among different cell lines. However, a final DMSO concentration in the cell culture medium of less than 0.5%, and ideally below 0.1%, is generally considered safe for most cell types. It is essential to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent itself.
Troubleshooting Guide
Use the following table to diagnose and resolve common issues with this compound precipitation.
| Problem | Potential Cause | Solution |
| Immediate Precipitation | Final concentration exceeds solubility limit. | Lower the final working concentration of this compound. |
| Improper dilution technique. | Pre-warm the media to 37°C. Add the this compound stock solution dropwise while gently swirling the media to ensure rapid and even distribution. | |
| Stock solution is too concentrated. | Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the media. | |
| Delayed Precipitation (after incubation) | Compound instability in the aqueous environment. | Perform media changes with freshly prepared this compound-containing media every 24-48 hours. |
| Interaction with media components. | Consider using a different basal media formulation or serum-free media if compatible with your cell line. | |
| Evaporation of media. | Ensure proper humidification in the incubator to minimize evaporation. | |
| Inconsistent experimental results | Partial precipitation reducing the effective concentration. | Visually inspect the media for any signs of precipitation before and during the experiment. If suspected, filter the media through a 0.22 µm syringe filter before adding it to the cells. |
| Inaccurate stock solution concentration. | Verify the concentration of your stock solution. Prepare fresh stock solutions regularly and store them properly. |
Data Presentation
Table 1: this compound Properties
| Property | Value |
| Molecular Formula | C₂₆H₃₁FN₄O₄ |
| Molecular Weight | 482.55 g/mol |
| Target | CCR1 |
| Kd for human CCR1 | 9.2 nM[1] |
Table 2: Recommended Starting Conditions for this compound Stock Solutions
| Solvent | Recommended Starting Concentration | Storage |
| DMSO | 10 mM | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Ethanol | Solubility data not readily available. Empirical testing is recommended. | Aliquot and store at -20°C or -80°C. |
Note: The solubility of this compound in common solvents and cell culture media is not explicitly stated in the available resources. The recommendations above are based on general practices for poorly soluble small molecules. It is highly recommended to perform a solubility test to determine the maximum soluble concentration in your specific experimental system.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes a two-step dilution method to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the amount of this compound powder needed to make a 10 mM stock solution. (Molecular Weight = 482.55 g/mol )
-
Carefully weigh the powder and dissolve it in the appropriate volume of DMSO.
-
Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (e.g., 100 µM):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
In a sterile tube, add 99 µL of pre-warmed cell culture medium.
-
Add 1 µL of the 10 mM this compound stock solution to the medium.
-
Mix immediately but gently by pipetting up and down or by flicking the tube. This creates a 100 µM intermediate solution with 1% DMSO.
-
-
Prepare the Final Working Concentration (e.g., 1 µM):
-
Add the required volume of the 100 µM intermediate solution to your pre-warmed cell culture medium to achieve the desired final concentration. For example, to make 1 mL of 1 µM working solution, add 10 µL of the 100 µM intermediate solution to 990 µL of media.
-
The final DMSO concentration will be 0.01%.
-
Gently mix the final solution before adding it to your cells.
-
Protocol 2: Chemotaxis Assay to Evaluate this compound Efficacy
This protocol is adapted from general chemotaxis assay procedures and can be used to assess the inhibitory effect of this compound on CCR1-mediated cell migration.
Materials:
-
Cells expressing CCR1 (e.g., monocytes, THP-1 cells)
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Chemoattractant (e.g., human CCL3 or CCL5)
-
This compound
-
Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane)
-
Cell viability stain (e.g., Calcein-AM)
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Preparation:
-
Culture CCR1-expressing cells to a sufficient density.
-
On the day of the assay, harvest the cells and wash them with chemotaxis buffer.
-
Resuspend the cells in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Compound and Chemoattractant Preparation:
-
Prepare serial dilutions of this compound in chemotaxis buffer. A typical concentration range to test would be from 0.1 nM to 1 µM to generate a dose-response curve.
-
Prepare the chemoattractant (e.g., CCL3) at a final concentration that induces a submaximal chemotactic response (this needs to be determined empirically, but a starting point could be 10-50 ng/mL).
-
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the chemotaxis chamber.
-
In separate tubes, pre-incubate the cell suspension with the different concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
-
Add the cell suspension (containing the compound or vehicle) to the upper chamber of the transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period sufficient to allow for cell migration (typically 1-4 hours, this should be optimized for your cell type).
-
-
Quantification of Cell Migration:
-
After incubation, carefully remove the upper chamber.
-
Wipe away the non-migrated cells from the top side of the membrane with a cotton swab.
-
Migrated cells on the bottom side of the membrane can be fixed, stained (e.g., with DAPI), and counted under a microscope.
-
Alternatively, for a higher-throughput method, a fluorescent-based detection can be used. Lyse the migrated cells and quantify the fluorescence using a plate reader after staining with a fluorescent dye like Calcein-AM prior to the assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Plot the dose-response curve and determine the IC₅₀ value for this compound.
-
Visualizations
Caption: CCR1 signaling and its inhibition by this compound.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
Technical Support Center: Assessing CP-481715 Cytotoxicity in Cell Lines
Welcome to the technical support center for assessing the effects of CP-481715 in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific questions and issues that may arise when evaluating the cytotoxic or cytostatic potential of this compound.
Q1: What is the primary mechanism of action for this compound?
A: this compound is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). Its primary mechanism is to block the binding of natural ligands, such as chemokines CCL3 (MIP-1α) and CCL5 (RANTES), to the CCR1 receptor. This action inhibits downstream signaling pathways involved in processes like calcium mobilization, monocyte chemotaxis, and inflammatory responses. It is not a traditional cytotoxic agent that directly induces cell death by damaging DNA or disrupting the cell cycle.
Q2: I am not observing significant cell death in my cancer cell lines when using this compound. Is this an expected result?
A: Yes, this is a plausible and expected outcome. Since this compound's primary function is to block a specific signaling pathway, its effect may be cytostatic rather than cytotoxic .[1][2] A cytostatic effect means the compound inhibits cell proliferation and division without directly killing the cells.[3] In contrast, cytotoxic agents cause direct cell death.[3] The CCR1 pathway can be involved in tumor cell proliferation and migration, so blocking it may lead to a reduction in cell growth rate rather than widespread cell death.[4][5]
Q3: How can I distinguish between a cytotoxic and a cytostatic effect?
A: To differentiate between these two effects, it is recommended to use multiple assay types that measure different cellular endpoints:
-
Metabolic Assays (e.g., MTT, XTT, MTS): These measure the metabolic activity of a cell population.[6] A decrease in signal can indicate either cell death or a reduction in proliferation.
-
Membrane Integrity Assays (e.g., LDH Release, Trypan Blue): These assays measure the release of intracellular components from damaged cells, which is a direct indicator of cytotoxicity.[7] If you see a reduced signal in your MTT assay but no increase in LDH release, the effect is likely cytostatic.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These measure the amount of ATP in viable cells, which correlates with cell number. This method is often more sensitive than colorimetric assays.[7]
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter over a time course can directly measure changes in cell number, providing clear evidence for proliferation inhibition.
Q4: My results show high variability between replicate wells. What are the common causes?
A: High variability is a common issue in plate-based assays and can stem from several factors:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Gently mix the cell suspension between seeding replicates to prevent settling.
-
Pipetting Errors: Use calibrated pipettes and maintain a consistent technique, especially with small volumes.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter media concentration. To mitigate this, fill the peripheral wells with sterile PBS or media without cells and use only the inner wells for your experiment.[8]
-
Incomplete Solubilization of Formazan (B1609692) (MTT Assay): If using an MTT assay, ensure the formazan crystals are fully dissolved before reading the plate. Use an orbital shaker or gentle pipetting to aid dissolution.[7][8]
Q5: The absorbance readings in my MTT assay are unexpectedly high, even at high concentrations of this compound. What could be wrong?
A: Unusually high absorbance or viability readings can be caused by compound interference or other artifacts:
-
Direct MTT Reduction: The test compound itself might chemically reduce the MTT reagent, leading to a false positive signal for cell viability.[8] To test for this, set up control wells containing culture medium, MTT, and this compound at the same concentrations used in your experiment, but without any cells.[9] If you see a color change, the compound is interfering with the assay.
-
Compound Precipitation: If this compound precipitates in the culture medium, it can scatter light and lead to artificially high absorbance readings. Visually inspect the wells under a microscope for any precipitate.
-
Contamination: Bacterial or yeast contamination can also reduce MTT, leading to high background readings.[10] Always ensure aseptic techniques.
Q6: The purple formazan crystals in my MTT assay are not dissolving completely. How can I fix this?
A: Incomplete formazan solubilization leads to inaccurate and variable readings.[8] To improve this, ensure you are using a sufficient volume of a high-quality solubilization solvent like DMSO or an acidified isopropanol (B130326) solution. After adding the solvent, agitate the plate on an orbital shaker for at least 15 minutes to ensure complete dissolution.[8] Gentle pipetting can also help break up crystal clumps.
Data Presentation: Biological Activity of this compound
While direct cytotoxic IC50 values for this compound are not widely reported, its antagonistic activity against the CCR1 receptor is well-characterized. The following table summarizes key IC50 values from the literature. These concentrations can serve as a reference range for designing your cytotoxicity or cell proliferation experiments.
| Parameter | Cell System | IC50 Value (nM) | Reference |
| Displacement of 125I-labeled CCL3 | CCR1-transfected cells | 74 | [11] |
| Inhibition of Calcium Mobilization | CCR1-transfected cells | 71 | [11] |
| Inhibition of Monocyte Chemotaxis | Human monocytes | 55 | [11] |
| Inhibition of MMP9 Release | Human monocytes | 54 | [11] |
| Inhibition of CD11b Up-regulation | Human whole blood | 165 | [11] |
| Inhibition of Actin Polymerization | Human whole blood | 57 | [11] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity/Cytostatic Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[12]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cell line of interest in appropriate culture medium
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.[12]
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phenol red-free medium (recommended to reduce background)[8]
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include "vehicle-only" control wells (containing the same concentration of DMSO as the highest drug concentration) and "medium-only" blank wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of ~0.5 mg/mL).[13]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][12]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[13]
-
Data Analysis: Subtract the average absorbance of the "medium-only" blank from all other readings. Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Alternative Assays
-
Lactate Dehydrogenase (LDH) Assay: Measures the activity of LDH released from the cytosol of damaged cells into the culture medium. This is a direct measure of cytotoxicity due to loss of membrane integrity.[7]
-
ATP-Based Luminescence Assay: Measures ATP levels, which are a strong indicator of metabolically active, viable cells. This method is highly sensitive and less prone to interference from colored compounds.[7]
Visualizations
Signaling and Experimental Workflows
References
- 1. ecct-asia.com [ecct-asia.com]
- 2. Contrasting the impact of cytotoxic and cytostatic drug therapies on tumour progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. allaboutcancer.fi [allaboutcancer.fi]
- 4. Pharmacological Evidence of the Important Roles of CCR1 and CCR3 and Their Endogenous Ligands CCL2/7/8 in Hypersensitivity Based on a Murine Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. merckmillipore.com [merckmillipore.com]
Technical Support Center: CP-481715 Vehicle Control for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CP-481715 in in vitro assays. Proper vehicle control is critical for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, reversible, and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1] It binds to human CCR1 with a high affinity, having a dissociation constant (Kd) of 9.2 nM.[1][2] By blocking CCR1, this compound inhibits the downstream signaling triggered by chemokine ligands such as CCL3 and CCL5. This includes blocking calcium mobilization, monocyte chemotaxis, and the release of matrix metalloproteinase 9 (MMP-9).[1][2] this compound demonstrates over 100-fold selectivity for CCR1 compared to other G-protein-coupled receptors.[1][2]
Q2: What is the recommended vehicle for dissolving this compound for in vitro assays?
For most nonpolar small molecules like this compound, the recommended solvent for creating stock solutions for in vitro assays is dimethyl sulfoxide (B87167) (DMSO). It is crucial to use anhydrous, high-purity DMSO to ensure the stability and solubility of the compound.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
The tolerance to DMSO is highly cell-line dependent. Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, while a concentration of 0.1% or lower is considered safe for almost all cell types, including sensitive primary cells.[3][4][5] It is strongly recommended to perform a vehicle dose-response experiment to determine the maximum non-toxic concentration of DMSO for your specific cell line and assay duration.[6]
Q4: How do I perform a vehicle (DMSO) dose-response experiment?
To determine the optimal DMSO concentration for your experiments, follow this general protocol:
-
Cell Plating: Seed your cells at the desired density in a multi-well plate.
-
Prepare DMSO Dilutions: Create a serial dilution of DMSO in your cell culture medium to achieve a range of final concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%). Include a "medium-only" control.
-
Treatment: Replace the existing medium with the medium containing the different DMSO concentrations.
-
Incubation: Incubate the plate for the same duration as your planned experiment with this compound.
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead staining assay.
-
Data Analysis: Normalize the results to the "medium-only" control. The highest DMSO concentration that does not cause a significant decrease in cell viability is the maximum recommended concentration for your experiments.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in the Vehicle Control Group
| Potential Cause | Troubleshooting Step |
| DMSO concentration is too high. | Perform a DMSO dose-response curve to determine the maximum non-toxic concentration for your specific cell line. For most cell lines, the final DMSO concentration should not exceed 0.5%, with ≤0.1% being ideal.[3][4][5] |
| Poor quality or improperly stored DMSO. | Use anhydrous, high-purity DMSO. Store it in small aliquots at -20°C to prevent water absorption and degradation. |
| Cell culture contamination (e.g., mycoplasma). | Regularly test your cell lines for mycoplasma contamination. |
| Suboptimal cell health. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Do not use cells that are over-confluent or have been passaged too many times. |
Issue 2: this compound Appears to Have No Effect or Reduced Potency
| Potential Cause | Troubleshooting Step |
| Compound precipitation. | Prepare a fresh stock solution of this compound in 100% anhydrous DMSO. When preparing the final working concentration, add the stock solution to the pre-warmed medium and mix thoroughly to avoid precipitation. A serial dilution approach is recommended. |
| Incorrect compound concentration. | Verify the calculations for your stock and working solutions. Ensure accurate pipetting. |
| Degraded compound. | Store the this compound stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. |
| Cell line does not express functional CCR1. | Confirm CCR1 expression in your cell line using techniques like qPCR, western blot, or flow cytometry. |
Issue 3: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes. Avoid "edge effects" in multi-well plates by not using the outer wells or by filling them with sterile PBS. |
| Inaccurate pipetting of vehicle or compound. | Use calibrated pipettes and proper pipetting techniques. |
| Compound precipitation. | Visually inspect the wells for any signs of precipitation after adding the compound. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Target | Cell Type | IC50 (nM) |
| Radioligand Displacement | Human CCR1 | CCR1-transfected cells | 74 |
| Calcium Mobilization | Human CCR1 | CCR1-transfected cells | 71 |
| Monocyte Chemotaxis | Human CCR1 | Monocytes | 55 |
| MMP-9 Release | Human CCR1 | Monocytes | 54 |
| GTPγS Incorporation | Human CCR1 | CCR1-transfected cells | 210 |
| CD11b Up-regulation | Human CCR1 | Monocytes (in whole blood) | 165 |
| Actin Polymerization | Human CCR1 | Monocytes (in whole blood) | 57 |
Table 2: General Guidelines for Final DMSO Concentrations in In Vitro Assays
| Final DMSO Concentration | Potential Effects | Recommendation |
| ≤ 0.1% | Generally considered safe for most cell lines with minimal effects on cell health and function.[3][4] | Highly Recommended for all assays, especially for sensitive cell types and long-term experiments. |
| 0.1% - 0.5% | Tolerated by many robust, immortalized cell lines for standard assay durations (24-72 hours).[3] | Acceptable for many applications. Always confirm with a vehicle dose-response experiment for your specific cell line. |
| > 0.5% | Increased risk of cytotoxicity, off-target effects, and alterations in gene expression and cell signaling. | Use with Caution. Only if absolutely necessary for compound solubility and for short-duration assays. Thorough validation is required. |
Experimental Protocols
1. Calcium Mobilization Assay
This protocol is a general guideline for measuring Gq-coupled receptor activation, which can be adapted for Gi-coupled receptors like CCR1 by using cells co-expressing a promiscuous G-protein such as Gα16 or a chimeric G-protein.
-
Diagram of Workflow:
Caption: Workflow for a calcium mobilization assay.
-
Methodology:
-
Cell Seeding: Seed cells expressing CCR1 (and a suitable G-protein) into a black, clear-bottom 96-well plate and incubate overnight.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound. Also, prepare the CCR1 agonist (e.g., CCL3 or CCL5) at a concentration that elicits a submaximal response (e.g., EC80).
-
Antagonist Treatment: Wash the cells to remove excess dye. Add the diluted this compound solutions to the respective wells and incubate for the desired time.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add the CCR1 agonist to all wells (except for the negative control) and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Calculate the inhibitory effect of this compound and determine the IC50 value.
-
2. Chemotaxis Assay (Transwell Migration Assay)
This protocol measures the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.
-
Diagram of Workflow:
Caption: Workflow for a Transwell chemotaxis assay.
-
Methodology:
-
Assay Setup: Add cell culture medium containing a chemoattractant (e.g., CCL3 or CCL5) to the lower wells of a Transwell plate.
-
Cell Preparation: Harvest cells (e.g., monocytes or a monocytic cell line) and resuspend them in a serum-free medium.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or the vehicle control.
-
Cell Seeding: Add the cell suspension to the upper chamber (the insert with a porous membrane).
-
Incubation: Incubate the plate for a period sufficient to allow cell migration (typically 2-4 hours) at 37°C.
-
Quantification: Remove the inserts. The migrated cells in the lower chamber can be quantified by lysing the cells and using a fluorescent dye (e.g., CyQuant) or by direct cell counting after staining.
-
Data Analysis: Determine the percentage of inhibition of cell migration for each concentration of this compound and calculate the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of CCR1 and Inhibition by this compound
Caption: CCR1 signaling and its inhibition by this compound.
Logical Workflow for Troubleshooting Vehicle Control Issues
Caption: Decision tree for troubleshooting vehicle control problems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CP-481,715, a potent and selective CCR1 antagonist with potential therapeutic implications for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in CP-481715 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in in vivo studies involving the CCR1 antagonist, CP-481715.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, reversible, and selective small molecule antagonist of the C-C chemokine receptor 1 (CCR1).[1] Its mechanism of action involves binding to CCR1 and blocking the downstream signaling induced by its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES).[1] This inhibition prevents the recruitment of leukocytes to sites of inflammation, making it a compound of interest for inflammatory diseases.[2][3]
Q2: What is the appropriate animal model for in vivo studies with this compound?
A2: this compound is highly specific for human CCR1 (hCCR1) and does not effectively inhibit the murine CCR1 receptor. Therefore, it is essential to use human CCR1 transgenic mice (hCCR1 knock-in mice) for in vivo efficacy studies to ensure the compound can interact with its target.[4]
Q3: What are the most common sources of variability in in vivo studies with compounds like this compound?
A3: Variability in in vivo studies can stem from several factors:
-
Compound-related factors: As a poorly soluble compound, the formulation and administration of this compound can significantly impact its absorption and bioavailability, leading to high variability. Inconsistent suspension, particle size, and choice of vehicle are common issues.[5][6]
-
Biological factors: Differences in animal genetics, age, sex, health status, and microbiome can all contribute to varied responses.[2]
-
Procedural factors: Inconsistencies in animal handling, dosing technique (e.g., oral gavage), timing of administration, and environmental conditions (e.g., housing, diet, light cycles) can introduce significant variability.[5]
-
Food effects: The presence or absence of food can alter the absorption of poorly soluble drugs. It is crucial to standardize feeding and fasting protocols.[5]
Q4: How can I convert an in vitro IC50 value for this compound to an appropriate in vivo dose?
A4: There is no direct equation to convert an in vitro IC50 value to an in vivo dose.[7] The optimal in vivo dose depends on the compound's pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic properties in the specific animal model. A dose-response study is the most reliable method to determine the effective dose. However, literature can provide a starting point. For this compound, an ED50 of 0.2 mg/kg has been reported for inhibiting CCL3-induced neutrophil infiltration in hCCR1 transgenic mice.[4]
Troubleshooting Guides
Issue 1: High Variability in Plasma Drug Concentrations
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | Ensure the suspension is homogeneous before each dose. Use a consistent method for preparation, including particle size reduction if necessary. Validate the stability of the formulation over the dosing period. |
| Improper Oral Gavage Technique | Ensure all personnel are thoroughly trained in oral gavage to minimize stress and prevent incorrect administration (e.g., tracheal delivery). Consider using palatable formulations for voluntary consumption to reduce stress.[8][9] Pre-coating gavage needles with sucrose (B13894) may also reduce animal stress.[10] |
| Variable Food Intake | Implement a strict and consistent fasting protocol for all animals before dosing. Reintroduce food at a standardized time point after administration.[5] |
| Animal Health and Stress | Acclimatize animals to the facility, housing, and handling procedures before the start of the study. Monitor animal health closely throughout the experiment.[5] |
Issue 2: Lack of Efficacy or Inconsistent Results
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dose | Conduct a dose-response study to determine the optimal dose for the desired biological effect in your specific model. |
| Poor Bioavailability | Re-evaluate the formulation and vehicle. For poorly soluble compounds, consider using vehicles such as a solution of DMSO/polyethylene glycol (PEG) or a suspension in methylcellulose (B11928114).[11][12][13] |
| Incorrect Animal Model | Confirm the use of human CCR1 transgenic mice, as this compound is not effective against murine CCR1.[4] |
| Variability in Inflammatory Response | Standardize the induction of the inflammatory model to ensure a consistent baseline. Use appropriate positive and negative controls in each experimental cohort. |
Data Presentation
Table 1: In Vitro Potency and In Vivo Efficacy of this compound
| Parameter | Value | Species | Assay | Reference |
| Kd | 9.2 nM | Human | Radiolabeled binding to CCR1 | [1] |
| IC50 | 74 nM | Human | 125I-labeled CCL3 displacement from CCR1-transfected cells | [1] |
| IC50 | 55 nM | Human | Monocyte chemotaxis | [1] |
| IC50 | 54 nM | Human | MMP9 release | [1] |
| ED50 | 0.2 mg/kg | Mouse (hCCR1 transgenic) | Inhibition of CCL3-induced neutrophil infiltration | [4] |
Note: Publicly available in vivo pharmacokinetic data for this compound in mice (e.g., Cmax, Tmax, AUC) is limited. The provided ED50 serves as a guidance for efficacy studies.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol is a general guideline for preparing a suspension of a poorly soluble compound like this compound. The optimal vehicle should be determined empirically.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water, or 10% DMSO/90% corn oil)
-
Mortar and pestle (optional, for particle size reduction)
-
Sterile tubes
-
Vortex mixer
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Weigh the this compound powder accurately.
-
Triturate the powder with a mortar and pestle to a fine, uniform consistency, if necessary, to aid in suspension.
-
Prepare the vehicle. For a 0.5% methylcellulose solution, gradually add the methylcellulose powder to heated sterile water while stirring, then allow it to cool to form a clear solution.
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing (vortexing or stirring) to form a uniform suspension.
-
Continuously stir the suspension using a magnetic stirrer during the dosing procedure to ensure homogeneity and prevent settling of the compound.
Protocol 2: In Vivo Study Workflow for this compound
This protocol outlines a general workflow for an in vivo study using this compound in a mouse model of inflammation.
1. Animal Acclimatization and Randomization:
- House the human CCR1 transgenic mice in a controlled environment for at least one week to acclimatize.
- Randomly assign animals to treatment groups (vehicle control, this compound low dose, this compound high dose, etc.).
2. Induction of Inflammation:
- Induce the inflammatory response using a standardized and validated model (e.g., delayed-type hypersensitivity, air pouch model).
3. Dosing:
- Prepare the this compound formulation as described in Protocol 1.
- Administer the formulation or vehicle control to the respective groups via oral gavage at the predetermined dose and time. Ensure the suspension is well-mixed before each administration.
4. Monitoring and Sample Collection:
- Monitor the animals for clinical signs and body weight changes.
- At the study endpoint, collect relevant samples (e.g., blood for pharmacokinetic analysis, tissue for histology and inflammatory marker analysis).
5. Data Analysis:
- Analyze the collected data using appropriate statistical methods to determine the effect of this compound on the inflammatory response.
Mandatory Visualizations
CCR1 Signaling Pathway
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow to Minimize Variability
Caption: Logical workflow for designing and executing robust in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. The human specific CCR1 antagonist CP-481,715 inhibits cell infiltration and inflammatory responses in human CCR1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A new method to replace oral gavage for the study of Cryptosporidium infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nal.usda.gov [nal.usda.gov]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 13. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
CP-481715 degradation products and their impact
This technical support center provides guidance for researchers, scientists, and drug development professionals working with CP-481715. It addresses potential issues related to the degradation of this compound and offers troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The primary degradation pathway for this compound, particularly in the solid state, is lactonization.[1] This is an intramolecular cyclization reaction where the amide bond is cleaved, and a lactone ring is formed. This process can be influenced by environmental factors such as humidity.
Q2: What is the likely structure of the main degradation product?
The main degradation product is a lactone. The synthesis of this compound involves the aminolysis of a lactone precursor.[1][2] Therefore, the degradation is likely a reversible reaction where this compound cyclizes back to this precursor.
Q3: How does humidity affect the stability of solid this compound?
Studies have shown that the rate of degradant formation in solid this compound is sensitive to relative humidity (RH). Exposure to high RH can increase the rate of degradation.[1] It is recommended to store solid this compound in a desiccated environment.
Q4: Is there information available on the stability of this compound in solution?
While specific studies on the solution stability of this compound under various conditions (e.g., pH, temperature, light) are not extensively detailed in publicly available literature, it is crucial to assess its stability in your specific experimental buffers and conditions. As a general precaution, solutions should be prepared fresh and protected from light.
Q5: What is the biological activity of the this compound degradation products?
There is currently no publicly available data on the biological activity of the degradation products of this compound, including the lactone degradant. It is unknown whether these products retain any activity as CCR1 antagonists. When investigating the biological effects of this compound, it is important to use a pure, undegraded sample to ensure that the observed effects are solely attributable to the parent compound.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.
This could be due to the degradation of this compound in your stock solutions or assay buffer.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound before each experiment. Avoid using old solutions that may have undergone degradation.
-
Assess Stock Solution Stability: If you must store stock solutions, perform a stability study by aliquoting the solution and storing it under different conditions (e.g., -20°C, 4°C, room temperature) and for different durations. Test the activity of these aged solutions against a freshly prepared one.
-
Check Buffer Compatibility: Assess the stability of this compound in your assay buffer. Incubate the compound in the buffer for the duration of your experiment and then analyze for degradation (see Issue 2).
-
Use High-Purity Compound: Ensure the purity of your starting material. If possible, obtain a certificate of analysis from the supplier.
Issue 2: Appearance of unknown peaks in chromatography (HPLC/UPLC/LC-MS) analysis.
The presence of extra peaks in your chromatogram may indicate the presence of degradation products.
Troubleshooting Steps:
-
Analyze a Freshly Prepared Sample: Run a chromatogram of a freshly prepared solution of this compound to establish a baseline and confirm the retention time of the parent compound.
-
Perform Forced Degradation Studies: To tentatively identify potential degradation products, you can perform forced degradation studies. This involves subjecting solutions of this compound to stress conditions such as acid, base, oxidation, heat, and light. Analysis of these stressed samples can help in identifying the retention times of the degradation products.
-
Optimize Chromatographic Method: Ensure your chromatographic method is capable of separating the parent compound from its potential degradation products. A stability-indicating method should be developed and validated.
Data Presentation
Table 1: Summary of Known Stability Information for this compound
| Condition | Form | Stability Concern | Recommendation |
| High Humidity | Solid | Increased rate of lactonization.[1] | Store in a desiccated environment. |
| Solution | Solution | Potential for hydrolysis and other degradation pathways. | Prepare solutions fresh. Protect from light. Assess stability in your specific buffer. |
Experimental Protocols
General Protocol for a Forced Degradation Study of this compound
This protocol provides a general framework for conducting forced degradation studies to identify potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze all samples by a suitable stability-indicating HPLC or UPLC method. A method with a photodiode array (PDA) detector is recommended to assess peak purity.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify new peaks, which are potential degradation products.
-
The peak area of the parent compound will decrease as degradation proceeds.
Visualizations
Caption: Degradation pathway of this compound to its lactone product.
Caption: Workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Ensuring Consistent CP-481715 Activity Across Batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent and reliable results when working with the CCR1 antagonist, CP-481715.
Frequently Asked Questions (FAQs)
Q1: We are observing variable inhibitory effects of this compound on chemokine-induced cell migration between different batches. What could be the cause?
A1: Batch-to-batch variability in the activity of this compound can stem from several factors. Firstly, verify the purity and integrity of each batch. Impurities or degradation products could interfere with the compound's activity. Secondly, ensure accurate and consistent preparation of stock solutions and dilutions. The solubility and stability of this compound in your chosen solvent should be confirmed. Finally, variations in experimental conditions, such as cell passage number, serum concentration in the media, and chemokine ligand quality, can significantly impact the observed inhibitory effects. A full validation of a new batch against a previously validated one is recommended.
Q2: How can we perform a quality control check on a new batch of this compound to ensure its activity is comparable to our previous batches?
A2: To ensure the consistent activity of a new batch of this compound, it is recommended to perform a side-by-side comparison with a previously validated batch. A dose-response experiment in a key functional assay, such as a calcium mobilization assay or a chemotaxis assay, is ideal.[1][2] Calculate the IC50 value for both the new and the old batch. The IC50 values should be within an acceptable range of each other. It is also good practice to obtain a certificate of analysis (CoA) from the supplier for each new batch, which should provide information on purity and identity.
Q3: Our IC50 values for this compound in a calcium mobilization assay are higher than what is reported in the literature. What are the potential reasons?
A3: Several factors could contribute to higher than expected IC50 values. Ensure that the concentration of the chemokine ligand (e.g., CCL3 or CCL5) used to stimulate the cells is not excessively high, as this compound is a competitive antagonist.[2] The optimal concentration of the stimulating ligand should be at its EC50 or EC80 to allow for competitive inhibition. Additionally, check the health and CCR1 expression levels of your cells. Lower receptor expression can lead to a reduced window for inhibition. Finally, review your experimental protocol, including incubation times and the specifics of your calcium indicator dye, to ensure they are optimized for your cell type.
Q4: What is the mechanism of action of this compound and how does this relate to potential experimental variability?
A4: this compound is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] It functions by binding to CCR1 and preventing the binding of its natural chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES).[2] This action blocks downstream signaling pathways, including G-protein activation, calcium mobilization, and ultimately, cell migration.[1][2] Understanding this competitive antagonism is crucial, as the observed potency (IC50) will be dependent on the concentration of the competing chemokine ligand used in the assay. Variations in ligand concentration between experiments will lead to shifts in the measured IC50 of this compound.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound across various functional assays as reported in the literature. These values can be used as a benchmark for validating the activity of new batches.
| Assay Type | Ligand/Stimulus | Target Cell/System | Reported IC50/Kd | Reference |
| Radioligand Binding (Kd) | - | Human CCR1 | 9.2 nM | [2] |
| Radioligand Displacement | 125I-labeled CCL3 | CCR1-transfected cells | 74 nM | [1][2] |
| GTPγS Incorporation | CCL3/CCL5 | CCR1-expressing cells | 210 nM | [2] |
| Calcium Mobilization | CCL3/CCL5 | CCR1-expressing cells | 71 nM | [2] |
| Monocyte Chemotaxis | CCL3/CCL5 | Human Monocytes | 55 nM | [2] |
| MMP-9 Release | CCL3/CCL5 | Human Monocytes | 54 nM | [2] |
| CD11b Up-regulation | CCL3 | Human Whole Blood | 165 nM | [2] |
| Actin Polymerization | CCL3 | Human Whole Blood | 57 nM | [2] |
Experimental Protocols
Calcium Mobilization Assay for this compound Activity Validation
Objective: To determine the IC50 value of this compound by measuring its ability to inhibit chemokine-induced intracellular calcium mobilization in CCR1-expressing cells.
Materials:
-
CCR1-expressing cells (e.g., THP-1 cells or a stable CCR1-transfected cell line)
-
This compound (new and reference batches)
-
Chemokine ligand (e.g., human CCL3 or CCL5)
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
Pluronic F-127
-
Microplate reader with fluorescence detection capabilities
Methodology:
-
Cell Preparation: Culture CCR1-expressing cells to a sufficient density. On the day of the experiment, harvest and wash the cells with assay buffer.
-
Dye Loading: Resuspend the cells in assay buffer containing the calcium indicator dye and Pluronic F-127. Incubate at 37°C for 30-60 minutes in the dark.
-
Washing: After incubation, wash the cells twice with assay buffer to remove extracellular dye.
-
Compound Preparation: Prepare a serial dilution of this compound (both new and reference batches) in assay buffer. Also, prepare a solution of the chemokine ligand at a concentration of 2x its predetermined EC80.
-
Assay Plate Setup: Add the dye-loaded cells to the wells of a microplate.
-
Compound Incubation: Add the serially diluted this compound solutions to the wells and incubate for 15-30 minutes at room temperature.
-
Signal Measurement: Place the microplate in the reader and begin recording the baseline fluorescence.
-
Ligand Addition: Add the 2x chemokine ligand solution to the wells to initiate the calcium flux.
-
Data Acquisition: Continue recording the fluorescence signal for a sufficient duration to capture the peak response.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Chemotaxis Assay for this compound Functional Assessment
Objective: To evaluate the ability of this compound to inhibit the migration of CCR1-expressing cells towards a chemokine gradient.
Materials:
-
CCR1-expressing cells (e.g., primary human monocytes or a suitable cell line)
-
This compound (new and reference batches)
-
Chemokine ligand (e.g., human CCL3 or CCL5)
-
Chemotaxis chamber (e.g., Boyden chamber or similar transwell system)
-
Cell culture medium with low serum
-
Cell staining and counting reagents
Methodology:
-
Cell Preparation: Harvest and resuspend CCR1-expressing cells in low-serum medium.
-
Compound Incubation: Incubate the cells with various concentrations of this compound (new and reference batches) for 30 minutes at 37°C.
-
Chemotaxis Chamber Setup: Add the chemokine ligand to the lower chamber of the chemotaxis plate. Place the transwell insert into the well.
-
Cell Seeding: Add the pre-incubated cells to the upper chamber of the transwell insert.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for cell migration (typically 1-3 hours).
-
Cell Quantification: After incubation, remove the non-migrated cells from the top of the insert. Stain the migrated cells on the underside of the membrane.
-
Data Analysis: Count the number of migrated cells in multiple fields of view for each condition. Plot the number of migrated cells against the this compound concentration to determine the IC50 value.
Visualizations
Caption: Workflow for quality control testing of a new this compound batch.
Caption: Signaling pathway showing this compound antagonism of CCR1.
References
Technical Support Center: CP-481715 Efficacy and the Impact of Serum
Welcome to the technical support center for researchers utilizing the CCR1 antagonist, CP-481715. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in-vitro experiments, with a specific focus on the impact of serum on the compound's efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and reversible antagonist of the C-C chemokine receptor type 1 (CCR1).[1] Its mechanism of action involves binding to CCR1 and blocking the downstream signaling induced by its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES).[1] This inhibition prevents inflammatory responses such as calcium mobilization, monocyte chemotaxis, and the release of matrix metalloproteinase 9 (MMP-9).[1]
Q2: How does the presence of serum in my cell culture medium affect the apparent potency (IC50) of this compound?
The presence of serum can potentially decrease the apparent potency of this compound, a phenomenon known as a "serum shift." This is primarily due to the binding of the small molecule to serum proteins, most notably albumin. When bound to these proteins, the compound is not available to interact with its target receptor, CCR1. Therefore, a higher total concentration of the compound is required to achieve the same level of inhibition as in a serum-free environment.
Q3: Is there quantitative data available on the serum shift for this compound?
Q4: What are the typical downstream signaling events inhibited by this compound?
This compound has been shown to inhibit several key signaling events downstream of CCR1 activation, including:
-
Guanosine 5'-O-(thiotriphosphate) incorporation (IC50 = 210 nM)[1]
-
Calcium mobilization (IC50 = 71 nM)[1]
-
Monocyte chemotaxis (IC50 = 55 nM)[1]
-
Matrix metalloproteinase 9 (MMP-9) release (IC50 = 54 nM)[1]
-
CCL3-induced CD11b up-regulation in human whole blood (IC50 = 165 nM)[1]
-
Actin polymerization in human whole blood (IC50 = 57 nM)[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Observed IC50 of this compound is significantly higher than published values. | Presence of serum in the assay medium: Serum proteins can bind to this compound, reducing its free concentration and apparent potency. | 1. Perform the assay in serum-free or low-serum (e.g., 0.1-0.5% BSA) medium to establish a baseline IC50. 2. Conduct a serum shift assay by measuring the IC50 in the presence of varying concentrations of serum (e.g., 1%, 5%, 10% FBS or human serum) to quantify the impact of serum protein binding. |
| Cell health and viability are poor: Unhealthy or dying cells can lead to inconsistent and unreliable assay results. | 1. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment. 2. Optimize cell seeding density to avoid overgrowth or sparse cultures. | |
| Incorrect assay setup or execution: Errors in reagent preparation, incubation times, or plate reading can lead to inaccurate IC50 values. | 1. Carefully review and follow the detailed experimental protocol. 2. Ensure proper mixing of all reagents. 3. Use appropriate positive and negative controls in your assay. | |
| High variability between replicate wells. | Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable responses. | 1. Ensure the cell suspension is homogenous before and during seeding. 2. Use a calibrated multichannel pipette for cell seeding. |
| Edge effects on the microplate: Wells on the edge of the plate can be prone to evaporation, leading to changes in reagent concentrations. | 1. Avoid using the outermost wells of the plate for experimental samples. 2. Fill the outer wells with sterile PBS or water to maintain humidity. | |
| No or very weak inhibition observed at expected concentrations. | Degradation of this compound: Improper storage or handling of the compound can lead to loss of activity. | 1. Store the compound as recommended by the supplier. 2. Prepare fresh stock solutions and working dilutions for each experiment. |
| Low expression of CCR1 on the cells: The cell line used may not express sufficient levels of the CCR1 receptor. | 1. Confirm CCR1 expression on your target cells using techniques like flow cytometry or western blotting. 2. Consider using a cell line known to express high levels of CCR1. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Functional Assays
| Assay | Cell Type/Matrix | IC50 (nM) | Reference |
| 125I-labeled CCL3 Displacement | CCR1-transfected cells | 74 | [1] |
| GTPγS Incorporation | CCR1-transfected cells | 210 | [1] |
| Calcium Mobilization | CCR1-transfected cells | 71 | [1] |
| Monocyte Chemotaxis | Human Monocytes | 55 | [1] |
| MMP-9 Release | Human Monocytes | 54 | [1] |
| CD11b Up-regulation | Human Whole Blood | 165 | [1] |
| Actin Polymerization | Human Whole Blood | 57 | [1] |
Experimental Protocols
Monocyte Chemotaxis Assay (Boyden Chamber)
This protocol describes a method to assess the inhibitory effect of this compound on the migration of monocytes towards a chemoattractant gradient, both in the presence and absence of serum.
Materials:
-
Human monocytic cell line (e.g., THP-1) or freshly isolated human peripheral blood mononuclear cells (PBMCs)
-
This compound
-
Chemoattractant: Recombinant human CCL3 (MIP-1α) or CCL5 (RANTES)
-
Assay Medium (Serum-Free): RPMI 1640 + 0.5% Bovine Serum Albumin (BSA)
-
Assay Medium (Serum-Containing): RPMI 1640 + 10% Fetal Bovine Serum (FBS)
-
24-well plate with 5 µm pore size cell culture inserts (e.g., Transwell®)
-
Fluorescence plate reader
-
Cell viability stain (e.g., Calcein-AM)
Procedure:
-
Cell Preparation:
-
Culture cells to a sufficient density.
-
For serum-free conditions, starve the cells in Assay Medium (Serum-Free) for 2-4 hours prior to the assay.
-
Resuspend the cells in the appropriate assay medium (serum-free or serum-containing) at a concentration of 1 x 106 cells/mL.
-
-
Compound Preparation:
-
Prepare a 2X stock solution of this compound at various concentrations in the corresponding assay medium.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of assay medium containing the chemoattractant (e.g., 10 ng/mL CCL3). Include a negative control with assay medium only.
-
In a separate plate, mix 100 µL of the cell suspension with 100 µL of the 2X this compound solution (or vehicle control) and incubate for 30 minutes at 37°C.
-
Carefully place the cell culture inserts into the wells of the 24-well plate.
-
Add 200 µL of the pre-incubated cell/compound mixture to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification of Migration:
-
Carefully remove the inserts.
-
Quantify the number of migrated cells in the lower chamber using a cell viability stain like Calcein-AM according to the manufacturer's protocol and read the fluorescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Plot the percentage of inhibition of migration against the log concentration of this compound.
-
Determine the IC50 value using a non-linear regression analysis (four-parameter logistic fit).
-
Serum Protein Binding Assay (Equilibrium Dialysis)
This protocol provides a method to quantify the binding of this compound to serum proteins.
Materials:
-
This compound
-
Human serum
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device)
-
LC-MS/MS system for quantification
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the human serum and PBS with this compound to the desired final concentration (e.g., 1 µM), ensuring the final DMSO concentration is low (<0.1%).
-
-
Equilibrium Dialysis Setup:
-
Add the this compound-spiked human serum to the donor chamber of the equilibrium dialysis device.
-
Add PBS to the receiver chamber.
-
Assemble the device according to the manufacturer's instructions.
-
-
Incubation:
-
Incubate the device at 37°C with gentle shaking for 4-6 hours to allow the system to reach equilibrium.
-
-
Sample Analysis:
-
After incubation, collect samples from both the donor (serum) and receiver (PBS) chambers.
-
Analyze the concentration of this compound in both samples using a validated LC-MS/MS method. The concentration in the receiver chamber represents the unbound (free) drug concentration.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) using the following formula: fu = Concentration in receiver chamber / Concentration in donor chamber
-
The percentage of protein binding can be calculated as: % Bound = (1 - fu) * 100
-
Visualizations
Caption: Simplified signaling pathway of CCR1 and the inhibitory action of this compound.
Caption: Experimental workflow for determining the serum shift of this compound.
References
Technical Support Center: CP-481715 Functional Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CP-481715 in functional assays. The information is tailored to address common issues, particularly low signal, that may be encountered during experiments.
I. General Troubleshooting & FAQs
This section addresses common problems that can lead to a low or absent signal across different functional assays for this compound.
Q1: We are not observing any inhibitory effect of this compound in our assay. What are the potential primary causes?
A1: A complete lack of signal can stem from several fundamental issues:
-
Compound Inactivity: Ensure the integrity of your this compound stock. The compound is a potent and selective CCR1 antagonist. Improper storage or handling may have led to degradation.
-
Incorrect Receptor Expression: Confirm that the cell line used in your assay expresses functional human CCR1. This compound is specific for human CCR1 and will not inhibit murine CCR1.
-
Suboptimal Assay Conditions: The assay may not be optimized for detecting CCR1 antagonism. This can include incorrect concentrations of chemokine, cells, or other critical reagents.
-
Inactive Chemokine Ligand: The chemokine (e.g., CCL3, CCL5) used to stimulate the receptor may have lost its activity.
Q2: The signal window in our assay is very narrow, making it difficult to assess the inhibitory effect of this compound. How can we improve it?
A2: A narrow assay window, or low signal-to-noise ratio, can be improved by optimizing several parameters:
-
Cell Density: Titrate the number of cells per well. Too few cells will produce a weak signal, while too many can lead to overcrowding and altered cell health.
-
Chemokine Concentration: Determine the optimal chemokine concentration. Using a concentration that gives a maximal or sub-maximal response (EC80) is often ideal for antagonist assays.
-
Incubation Times: Optimize the incubation times for both the antagonist (this compound) and the chemokine.
-
Reagent Quality: Ensure all reagents, including buffers and media, are of high quality and freshly prepared.
II. Assay-Specific Troubleshooting
This section provides detailed troubleshooting advice for specific functional assays used to characterize this compound.
A. Calcium Mobilization Assay
Q3: We are observing a weak or no calcium signal upon chemokine stimulation, even before adding this compound. What could be the issue?
A3: A weak initial calcium signal is a common problem. Here are some potential causes and solutions:
-
Low Receptor Expression: The level of CCR1 expression on your cells may be insufficient to generate a robust calcium signal.
-
Dye Loading Issues: Ensure that the calcium-sensitive dye (e.g., Fluo-4 AM) is loaded correctly and is not being actively pumped out by the cells. The use of probenecid (B1678239) can help with dye retention in some cell lines.
-
Cell Health: Unhealthy or over-confluent cells will not respond optimally. Ensure cells are in the logarithmic growth phase and have high viability.
-
Constitutive Receptor Activity: Some GPCRs, including CCR1, can exhibit constitutive (agonist-independent) activity, which can lead to receptor internalization and a dampened response to subsequent agonist stimulation.
Troubleshooting Table: Calcium Mobilization Assay
| Problem | Potential Cause | Recommended Solution |
| Low Signal | Low CCR1 expression | Use a cell line with higher CCR1 expression or consider transient transfection. |
| Inefficient dye loading | Optimize dye concentration and incubation time. Use probenecid if necessary. | |
| Poor cell health | Use cells with high viability from a fresh culture. | |
| Constitutive receptor internalization | Minimize pre-stimulation incubation times. | |
| High Background | Autofluorescence | Use phenol (B47542) red-free media. Check for autofluorescence of the compound. |
| Spontaneous calcium oscillations | Ensure consistent cell density and health. |
B. Chemotaxis Assay
Q4: We see very little cell migration towards the chemokine, making it impossible to measure inhibition by this compound. What should we troubleshoot?
A4: Low cell migration in a chemotaxis assay can be due to several factors:
-
Suboptimal Chemokine Gradient: A stable and appropriate chemokine gradient is crucial for directed cell migration.
-
Incorrect Pore Size: The pore size of the transwell insert must be appropriate for the cell type being used.
-
Low Cell Motility: The cells themselves may have low intrinsic migratory capacity.
-
Serum in Media: The presence of serum in the upper chamber can mask the effect of the chemokine, as serum is a potent chemoattractant.
Troubleshooting Table: Chemotaxis Assay
| Problem | Potential Cause | Recommended Solution |
| Low Migration | Weak chemokine gradient | Optimize chemokine concentration in the lower chamber. |
| Inappropriate pore size | Select a pore size that is optimal for your specific cell type. | |
| Low cell motility | Ensure cells are healthy and consider using a more motile cell line if possible. | |
| Serum interference | Use serum-free media in the upper chamber. | |
| High Background Migration | Spontaneous migration | Increase the stringency of the assay (e.g., shorter incubation time). |
| Chemokinesis vs. Chemotaxis | Perform a checkerboard analysis to distinguish between directed and random migration. |
C. GTPγS Binding Assay
Q5: The agonist-stimulated GTPγS binding is very low, close to the basal level. How can we improve the signal?
A5: A low signal in a GTPγS binding assay can be challenging. Here are some key areas to focus on:
-
Membrane Preparation Quality: The quality of the cell membrane preparation is critical. Ensure that the membranes are prepared from cells with high CCR1 expression and are stored correctly.
-
Suboptimal Reagent Concentrations: The concentrations of GDP, Mg2+, and NaCl can significantly impact the assay window. These should be empirically optimized for the CCR1 system.
-
Inactive [35S]GTPγS: The radiolabeled GTPγS can degrade over time. Use a fresh stock to ensure high activity.
-
High Basal Activity: Some receptor systems have high constitutive activity, leading to high basal GTPγS binding, which can mask the agonist-stimulated signal.
Troubleshooting Table: GTPγS Binding Assay
| Problem | Potential Cause | Recommended Solution |
| Low Signal | Poor membrane quality | Prepare fresh membranes from a high-expressing cell line. |
| Suboptimal reagent concentrations | Titrate GDP, Mg2+, and NaCl to find the optimal concentrations. | |
| Degraded [35S]GTPγS | Use a fresh aliquot of radioligand. | |
| High Background | High constitutive receptor activity | Optimize assay conditions to minimize basal signaling. |
| Non-specific binding of [35S]GTPγS | Include a non-specific binding control with a high concentration of unlabeled GTPγS. |
III. Experimental Protocols & Data
A. Key Experimental Parameters for this compound
The following table summarizes key quantitative data for this compound from published literature.
| Parameter | Value | Assay |
| Kd | 9.2 nM | Radiolabeled binding to human CCR1 |
| IC50 | 74 nM | Displacement of 125I-labeled CCL3 |
| IC50 | 210 nM | GTPγS incorporation |
| IC50 | 71 nM | Calcium mobilization |
| IC50 | 55 nM | Monocyte chemotaxis |
| IC50 | 54 nM | MMP9 release |
B. Detailed Methodologies
1. Calcium Mobilization Assay Protocol
This protocol provides a general framework for assessing the inhibitory effect of this compound on chemokine-induced calcium mobilization.
-
Cell Preparation:
-
Plate CCR1-expressing cells in a black-walled, clear-bottom 96-well plate at an optimized density.
-
Allow cells to adhere and grow overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium and add the dye-loading solution to each well.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the wells and incubate for 15-30 minutes.
-
-
Chemokine Stimulation and Signal Detection:
-
Prepare the chemokine agonist (e.g., CCL3 or CCL5) at a concentration that elicits a sub-maximal response (e.g., EC80).
-
Using a fluorescence plate reader with an integrated liquid handler, inject the chemokine agonist into the wells.
-
Measure the fluorescence intensity kinetically for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the response against the concentration of this compound to determine the IC50 value.
-
2. Chemotaxis Assay Protocol (Boyden Chamber)
This protocol outlines a standard procedure for a chemotaxis assay to evaluate the effect of this compound.
-
Preparation:
-
Place transwell inserts with an appropriate pore size into a 24-well plate.
-
Add media containing the chemokine agonist to the lower chamber.
-
In the upper chamber, add a suspension of CCR1-expressing cells in serum-free media.
-
Add serial dilutions of this compound to the upper chamber with the cells.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined optimal time to allow for cell migration.
-
-
Cell Staining and Quantification:
-
Remove the transwell inserts and wipe the top of the membrane to remove non-migrated cells.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several fields of view for each insert.
-
-
Data Analysis:
-
Calculate the average number of migrated cells for each condition.
-
Plot the number of migrated cells against the concentration of this compound to determine the IC50 value.
-
3. GTPγS Binding Assay Protocol
This protocol describes a filtration-based GTPγS binding assay to measure the inhibition of G-protein activation by this compound.
-
Membrane Preparation:
-
Prepare cell membranes from a cell line with high CCR1 expression.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, serial dilutions of this compound, and the chemokine agonist in an assay buffer containing GDP, MgCl2, and NaCl.
-
Incubate to allow for binding.
-
-
Initiation of Reaction:
-
Add [35S]GTPγS to each well to start the reaction.
-
Incubate at 30°C for 30-60 minutes.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound [35S]GTPγS.
-
-
Quantification:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding and plot it against the concentration of this compound to calculate the IC50 value.
-
IV. Visualizations
Validation & Comparative
A Comparative Analysis of CP-481715 and Other CCR1 Antagonists for Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 1 (CCR1) has long been a focal point in the quest for novel therapeutics for inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and transplant rejection. Its role in mediating the migration of leukocytes to sites of inflammation has made it an attractive target for small molecule antagonists. This guide provides a detailed comparison of CP-481715, a potent and selective CCR1 antagonist, with other notable CCR1 antagonists that have entered clinical development, including BX471, MLN3897, AZD4818, and CCX354. We present a comprehensive overview of their performance based on available experimental data, detail key experimental methodologies, and visualize the underlying biological pathways.
In Vitro Potency and Selectivity: A Head-to-Head Comparison
The in vitro activity of a CCR1 antagonist is a critical determinant of its potential therapeutic efficacy. Key parameters include its binding affinity to the CCR1 receptor (expressed as Kd or Ki) and its functional inhibition of chemokine-induced cellular responses (expressed as IC50).
This compound demonstrates high affinity for human CCR1 with a dissociation constant (Kd) of 9.2 nM.[1][2] It effectively displaces the natural ligand CCL3 from CCR1-transfected cells with an IC50 of 74 nM.[1][2] Functionally, it is a potent inhibitor of several CCL3- and CCL5-mediated cellular responses, including calcium mobilization, monocyte chemotaxis, and matrix metalloproteinase 9 (MMP-9) release, with IC50 values in the nanomolar range.[1][2] A key feature of this compound is its high selectivity, showing over 100-fold greater affinity for CCR1 compared to other G-protein coupled receptors, including related chemokine receptors.[1][2]
Other CCR1 antagonists have also shown promise in preclinical studies. BX471 is a potent antagonist with a reported inhibitory constant (Ki) of 1 nM for human CCR1 and exhibits 250-fold selectivity over other chemokine receptors like CCR2, CCR5, and CXCR4.[3][4] It effectively inhibits CCL3-induced calcium mobilization with an IC50 of 5.8 nM in cells expressing human CCR1.[3][5] CCX354 also displays high affinity for CCR1, with a Ki of 1.5 nM in a radioligand binding assay using human monocytes.[6][7]
The following tables summarize the available quantitative data for a direct comparison of these CCR1 antagonists.
Table 1: Comparative Binding Affinities of CCR1 Antagonists
| Compound | Binding Affinity (Kd/Ki) | Receptor Source | Reference |
| This compound | Kd: 9.2 nM | Human CCR1 | [1][2] |
| BX471 | Ki: 1 nM | Human CCR1 | [3][4][8] |
| BX471 | Ki: 215 nM | Mouse CCR1 | [3][5] |
| CCX354 | Ki: 1.5 nM | Human Monocytes | [6][7] |
Note: Kd (dissociation constant) and Ki (inhibitory constant) are both measures of binding affinity, with lower values indicating higher affinity. Direct comparison should be made with caution due to potential differences in experimental conditions.
Table 2: Comparative Functional Inhibitory Potency (IC50) of CCR1 Antagonists
| Compound | Assay | Ligand | Cell Type | IC50 | Reference |
| This compound | 125I-CCL3 Displacement | CCL3 | CCR1-transfected cells | 74 nM | [1][2] |
| This compound | Calcium Mobilization | CCL3/CCL5 | CCR1-transfected cells | 71 nM | [1][2] |
| This compound | Monocyte Chemotaxis | CCL3/CCL5 | Human Monocytes | 55 nM | [1][2] |
| This compound | MMP-9 Release | CCL3/CCL5 | Human Monocytes | 54 nM | [1][2] |
| This compound | CD11b Up-regulation (Whole Blood) | CCL3 | Human Monocytes | 165 nM | [1][2] |
| BX471 | Calcium Mobilization | MIP-1α/CCL3 | Human CCR1-expressing cells | 5.8 nM | [3] |
| BX471 | Calcium Mobilization | MIP-1α/CCL3 | Mouse CCR1-expressing cells | 198 nM | [3][5] |
| CCX354 | Chemotaxis | CCL15 | THP-1 cells | 1.4 nM | [6] |
Pharmacokinetic Properties
The in vivo performance of a drug is heavily influenced by its pharmacokinetic profile. While comprehensive, directly comparable data is limited, available information provides insights into the oral bioavailability and half-life of these CCR1 antagonists.
Table 3: Comparative Pharmacokinetic Parameters of CCR1 Antagonists
| Compound | Parameter | Species | Value | Reference |
| This compound | Half-life | Not Specified | Not Specified | |
| BX471 | Oral Bioavailability | Dog | ~60% | [8] |
| BX471 | Half-life | Dog | ~3 hours | [8] |
| CCX354 | Half-life | Human | ~7 hours (at 300 mg dose) | [7][9] |
Clinical Trial Outcomes: A Mixed Landscape
Several of these CCR1 antagonists have advanced into clinical trials for various inflammatory conditions, with mixed results.
-
This compound (Pfizer): Investigated for rheumatoid arthritis, a Phase II trial did not demonstrate significant clinical efficacy.[10]
-
BX471 (Berlex/Schering AG): A Phase II trial in patients with relapsing-remitting multiple sclerosis failed to show a significant treatment difference for the primary endpoint of reducing newly active lesions on MRI scans.[11]
-
MLN3897 (Millennium): In a Phase IIa study for rheumatoid arthritis, MLN3897, in combination with methotrexate (B535133), did not show a discernible improvement in ACR20 response rates compared to placebo, despite achieving high levels of CCR1 occupancy.[12][13]
-
AZD4818 (AstraZeneca): A Phase II trial of inhaled AZD4818 in patients with moderate to severe COPD did not show any beneficial treatment effect on lung function or other clinical outcomes.[14][15]
-
CCX354 (ChemoCentryx): A Phase II trial (CARAT-2) in patients with rheumatoid arthritis showed that CCX354 was generally well-tolerated and demonstrated evidence of clinical activity.[16][17][18][19] In a prespecified population, the ACR20 response at week 12 was 56% for the 200 mg once-daily group compared to 30% for the placebo group.[16][17]
Table 4: Summary of Clinical Trial Outcomes for CCR1 Antagonists
| Compound | Indication | Phase | Outcome | Reference |
| This compound | Rheumatoid Arthritis | II | Lack of significant efficacy | [10] |
| BX471 | Multiple Sclerosis | II | Failed to meet primary endpoint | [11] |
| MLN3897 | Rheumatoid Arthritis | IIa | No discernible activity | [12][13] |
| AZD4818 | COPD | II | No beneficial treatment effect | [14][15] |
| CCX354 | Rheumatoid Arthritis | II | Evidence of clinical activity | [16][17] |
CCR1 Signaling Pathway
Understanding the signaling cascade initiated by CCR1 activation is crucial for interpreting the mechanism of action of its antagonists. Upon binding of its chemokine ligands (e.g., CCL3, CCL5), CCR1, a G-protein coupled receptor, activates intracellular signaling pathways that ultimately lead to leukocyte migration and inflammation.
Caption: CCR1 signaling cascade leading to cell migration.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable scientific comparison. Below are outlines of the key methodologies used to characterize the CCR1 antagonists discussed in this guide.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd or Ki) of a compound to the CCR1 receptor.
Principle: This assay measures the direct interaction of a radiolabeled ligand with the receptor. In a competition assay, the ability of an unlabeled compound (the antagonist) to displace the radiolabeled ligand is quantified to determine its inhibitory constant (Ki).
General Protocol:
-
Membrane Preparation: Membranes from cells overexpressing CCR1 (e.g., HEK293 cells) or from primary cells (e.g., monocytes) are isolated by homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled CCR1 ligand (e.g., 125I-CCL3) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the antagonist, from which the Ki can be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Calcium Mobilization Assay
Objective: To measure the ability of an antagonist to inhibit chemokine-induced intracellular calcium release.
Principle: Activation of CCR1 by a chemokine ligand leads to a transient increase in intracellular calcium concentration ([Ca2+]i). This can be measured using a calcium-sensitive fluorescent dye.
General Protocol:
-
Cell Loading: Cells expressing CCR1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the CCR1 antagonist.
-
Chemokine Stimulation: The cells are then stimulated with a fixed concentration of a CCR1 ligand (e.g., CCL3).
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in [Ca2+]i, is measured over time using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the antagonist is quantified by determining the IC50 from the dose-response curve.
Monocyte Chemotaxis Assay
Objective: To assess the ability of an antagonist to block the migration of monocytes towards a chemokine gradient.
Principle: This assay measures the directional movement of cells in response to a chemical stimulus in a Boyden chamber or a similar multi-well plate with a porous membrane.
General Protocol:
-
Chamber Setup: A multi-well plate with a porous membrane insert (e.g., Transwell®) is used. The lower chamber contains a solution with a CCR1 ligand (chemoattractant), while the upper chamber contains a suspension of monocytes.
-
Antagonist Treatment: The monocytes in the upper chamber are pre-incubated with varying concentrations of the CCR1 antagonist.
-
Incubation: The plate is incubated for a period to allow the monocytes to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting, or by using a fluorescent dye to label the cells and measuring the fluorescence in the lower chamber.
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated for each antagonist concentration, and the IC50 is determined.
Caption: Workflow for a monocyte chemotaxis assay.
Conclusion
The development of CCR1 antagonists has been a challenging endeavor, with many promising candidates failing to demonstrate sufficient efficacy in clinical trials. This compound stands out as a potent and highly selective CCR1 antagonist with well-characterized in vitro activity. However, like several of its counterparts, it did not achieve clinical success in rheumatoid arthritis. The mixed results across different CCR1 antagonists, with CCX354 showing some promise, highlight the complexities of targeting the chemokine system. These complexities may arise from factors such as receptor redundancy, the need for sustained high levels of receptor occupancy in vivo, and the specific inflammatory milieu of different diseases. The data and methodologies presented in this guide provide a framework for the objective comparison of past and future CCR1 antagonists, aiding researchers in the rational design and development of more effective therapies for inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CP-481,715, a potent and selective CCR1 antagonist with potential therapeutic implications for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Pharmacokinetic and pharmacodynamic evaluation of the novel CCR1 antagonist CCX354 in healthy human subjects: implications for selection of clinical dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The human specific CCR1 antagonist CP-481,715 inhibits cell infiltration and inflammatory responses in human CCR1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MLN3897 plus methotrexate in patients with rheumatoid arthritis: safety, efficacy, pharmacokinetics, and pharmacodynamics of an oral CCR1 antagonist in a phase IIa, double-blind, placebo-controlled, randomized, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tolerability and efficacy of inhaled AZD4818, a CCR1 antagonist, in moderate to severe COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tolerability/safety and efficacy of inhaled AZD4818 in patients with moderate to severe Chronic Obstructive Pulmonary Disease (COPD) [astrazenecaclinicaltrials.com]
- 16. fiercepharma.com [fiercepharma.com]
- 17. Chemokine receptor CCR1 antagonist CCX354-C treatment for rheumatoid arthritis: CARAT-2, a randomised, placebo controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. ChemoCentryx, Inc. Initiates Phase 2 Clinical Trial of CCX354 for the Treatment of Rheumatoid Arthritis - BioSpace [biospace.com]
A Comparative Guide to the CCR1 Antagonists: CP-481715 and BX471
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent small molecule antagonists of the C-C chemokine receptor type 1 (CCR1), CP-481715 and BX471. Both compounds have been investigated for their therapeutic potential in inflammatory diseases. This document synthesizes available experimental data to offer an objective comparison of their efficacy, supported by detailed methodologies for key experiments and visualizations of relevant biological pathways.
Introduction to CCR1 Antagonism
The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor that plays a crucial role in mediating the migration of various leukocytes, including monocytes and macrophages, to sites of inflammation. Its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. Consequently, antagonizing CCR1 has been a key strategy in the development of novel anti-inflammatory therapeutics. Both this compound and BX471 emerged as potent and selective CCR1 antagonists, entering clinical trials for rheumatoid arthritis and multiple sclerosis, respectively.[1][2][3]
In Vitro Efficacy and Potency
Data Summary: In Vitro Efficacy of this compound and BX471
| Parameter | This compound | BX471 |
| Binding Affinity | ||
| Kd (human CCR1) | 9.2 nM | Not Reported |
| Ki | Not Reported | 1 nM (MIP-1α binding); 5.5 nM (MCP-3 binding) |
| Functional Inhibition | ||
| IC50 (125I-CCL3 displacement) | 74 nM | Not Directly Reported |
| IC50 (Calcium Mobilization) | 71 nM | 5.8 ± 1 nM (human CCR1); 198 ± 7 nM (mouse CCR1) |
| IC50 (Monocyte Chemotaxis) | 55 nM | Not Directly Reported |
| IC50 (GTPγS Incorporation) | 210 nM | Not Reported |
| IC50 (MMP-9 Release) | 54 nM | Not Reported |
| IC50 (CD11b Up-regulation) | 165 nM (in human whole blood) | Not Reported |
| IC50 (Actin Polymerization) | 57 nM (in human whole blood) | Not Reported |
Note: The data presented is compiled from multiple studies and may not be directly comparable due to variations in experimental protocols.
Signaling Pathway and Mechanism of Action
Both this compound and BX471 are competitive antagonists of CCR1. They bind to the receptor and prevent the binding of its natural chemokine ligands, thereby blocking the downstream signaling cascades that lead to leukocyte migration and activation.
References
CCR1 Antagonists in Rheumatoid Arthritis: A Comparative Analysis of CP-481715 and MLN3897
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two small molecule CCR1 antagonists, CP-481715 and MLN3897, which were investigated as potential therapeutics for rheumatoid arthritis (RA). This document synthesizes available preclinical and clinical data to offer an objective overview of their pharmacological profiles and performance in relevant disease models.
Introduction
Rheumatoid arthritis is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive joint destruction. The C-C chemokine receptor 1 (CCR1) has been identified as a promising therapeutic target in RA due to its role in mediating the migration of inflammatory leukocytes, such as monocytes and macrophages, into the synovial tissue. Both this compound, developed by Pfizer, and MLN3897, by Millennium Pharmaceuticals, are potent and selective antagonists of CCR1. This guide compares their performance based on available experimental data.
Mechanism of Action: Targeting CCR1-Mediated Inflammation
Both this compound and MLN3897 function by blocking the interaction of pro-inflammatory chemokines, primarily CCL3 (MIP-1α) and CCL5 (RANTES), with their receptor, CCR1. This inhibition is intended to disrupt the downstream signaling cascade that leads to leukocyte chemotaxis, activation, and infiltration into the inflamed synovium, thereby reducing joint inflammation and damage.
Preclinical and Clinical Performance: A Comparative Summary
A direct head-to-head preclinical comparison of this compound and MLN3897 in the same rheumatoid arthritis model is not available in the public domain. This compound's specificity for the human CCR1 receptor necessitated the use of a specialized transgenic mouse model for in vivo evaluation. While preclinical studies for MLN3897 were conducted to support its clinical development, specific quantitative data from these studies are not publicly available. The following tables summarize the available data for each compound.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Reference |
| Binding Affinity (Kd) to human CCR1 | 9.2 nM | [1] |
| IC50 for displacing 125I-labeled CCL3 | 74 nM | [1] |
| IC50 for Guanosine 5'-O-(thiotriphosphate) incorporation | 210 nM | [1] |
| IC50 for Calcium mobilization | 71 nM | [1] |
| IC50 for Monocyte chemotaxis | 55 nM | [1] |
| IC50 for Matrix metalloproteinase 9 release | 54 nM | [1] |
| IC50 for CCL3-induced CD11b up-regulation (human whole blood) | 165 nM | [1] |
| IC50 for CCL3-induced actin polymerization (human whole blood) | 57 nM | [1] |
| Selectivity | >100-fold for CCR1 over other chemokine receptors | [1] |
Table 2: In Vivo Efficacy of this compound in a Human CCR1 Transgenic Mouse Model
| Model | Endpoint | Dose | Result | Reference |
| CCL3-induced neutrophil infiltration (air pouch) | Neutrophil count | 0.2 mg/kg | ED50 | [2] |
| Delayed-Type Hypersensitivity | Footpad swelling | Not specified | Significant inhibition | [2] |
| Delayed-Type Hypersensitivity | IFN-γ and IL-2 production by spleen cells | Not specified | Decreased production | [2] |
Table 3: Clinical Efficacy of this compound and MLN3897 in Rheumatoid Arthritis Patients
| Compound | Trial Phase | Primary Endpoint | Result | Reference |
| This compound | Phase II | ACR20 response at week 6 | No significant difference compared to placebo in patients on methotrexate (B535133). | [3] |
| MLN3897 | Phase IIa | ACR20 response at day 84 | No significant difference compared to placebo (35% vs. 33%) in patients on methotrexate. | [2][4] |
Experimental Protocols
In Vitro Assays for this compound
-
Radioligand Binding Assay: The binding affinity of this compound to human CCR1 was determined using radiolabeled ligand displacement assays with membranes from CCR1-transfected cells.[1]
-
Calcium Mobilization Assay: The ability of this compound to inhibit CCL3- and CCL5-induced calcium mobilization was measured in CCR1-transfected cells loaded with a calcium-sensitive fluorescent dye.[1]
-
Chemotaxis Assay: The inhibition of monocyte chemotaxis towards CCL3 and CCL5 by this compound was assessed using a Boyden chamber assay.[1]
-
Whole Blood Assays: The activity of this compound in a more physiologically relevant environment was evaluated by measuring the inhibition of CCL3-induced CD11b up-regulation and actin polymerization on monocytes in human whole blood using flow cytometry.[1]
In Vivo Model for this compound: Human CCR1 Knock-in Mice
Due to the human-specific nature of this compound, a transgenic mouse model was generated where the murine CCR1 gene was replaced with the human CCR1 gene.[2] This allowed for the in vivo evaluation of the compound's efficacy.
-
CCL3-Induced Air Pouch Model: Neutrophil infiltration into a subcutaneous air pouch was induced by the injection of CCL3. The effect of orally administered this compound on neutrophil recruitment was quantified.[2]
-
Delayed-Type Hypersensitivity (DTH) Model: A DTH response was induced in the footpad of sensitized mice. The effect of this compound on footpad swelling and T-helper 1 (Th1) cytokine production (IFN-γ and IL-2) by spleen cells was measured.[2]
Clinical Trial Protocol for MLN3897 (Phase IIa)
This was a double-blind, placebo-controlled, randomized, proof-of-concept study in patients with active rheumatoid arthritis who were on a stable dose of methotrexate.[2][4]
-
Patient Population: Patients meeting the American College of Rheumatology (ACR) criteria for RA with active disease despite methotrexate therapy.
-
Treatment: Patients received either 10 mg of oral MLN3897 or a matching placebo once daily for 12 weeks, in addition to their ongoing methotrexate regimen.
-
Primary Endpoint: The primary efficacy endpoint was the proportion of patients achieving at least a 20% improvement in ACR criteria (ACR20) at day 84.
Discussion and Conclusion
Both this compound and MLN3897 are potent and selective antagonists of the CCR1 receptor. Preclinical data for this compound in a humanized mouse model demonstrated its ability to inhibit inflammatory cell infiltration and associated inflammatory responses. However, despite promising preclinical rationale for targeting CCR1 in rheumatoid arthritis, both compounds failed to demonstrate significant clinical efficacy in Phase II trials in patients who were also receiving methotrexate.[2][3][4]
The lack of clinical efficacy for these CCR1 antagonists could be attributed to several factors, including the complexity and redundancy of the chemokine system in rheumatoid arthritis. It is possible that blocking CCR1 alone is insufficient to prevent leukocyte recruitment into the inflamed joint, as other chemokine receptors may compensate for its inhibition.[3]
References
- 1. In‐vivo quantitative assessment of the therapeutic response in a mouse model of collagen‐induced arthritis using 18F‐fluorodeoxyglucose positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLN3897 plus methotrexate in patients with rheumatoid arthritis: safety, efficacy, pharmacokinetics, and pharmacodynamics of an oral CCR1 antagonist in a phase IIa, double-blind, placebo-controlled, randomized, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysing the effect of novel therapies on cytokine expression in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the CCR1 Antagonists CP-481715 and AZD-4818
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent C-C chemokine receptor type 1 (CCR1) antagonists: CP-481715 and AZD-4818. CCR1 is a key G protein-coupled receptor (GPCR) involved in the recruitment of inflammatory cells, making it an attractive target for the development of therapeutics for inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). This document summarizes available quantitative data, outlines detailed experimental methodologies for key assays, and presents visual diagrams of the relevant signaling pathway and experimental workflows.
Selectivity and Potency Profile
A direct head-to-head comparison of the selectivity profiles of this compound and AZD-4818 is challenging due to the limited publicly available quantitative data for AZD-4818. However, based on existing literature, a summary of their known characteristics is presented below.
This compound is a well-characterized, potent, and selective CCR1 antagonist.[1] It has demonstrated high affinity for human CCR1 and significant selectivity over other chemokine receptors and a broader panel of GPCRs.
AZD-4818 is also a potent, orally active CCR1 antagonist that has been evaluated in clinical trials for COPD.[2][3] While its potency is established, specific quantitative metrics for its binding affinity and a comprehensive selectivity profile are not as readily available in the public domain.
Below is a table summarizing the available quantitative data for both compounds.
| Parameter | This compound | AZD-4818 | Reference |
| Primary Target | Human CCR1 | Human CCR1 | [1][3] |
| Binding Affinity (Kd) | 9.2 nM | Not Publicly Available | [1] |
| IC50 (Radioligand Displacement) | 74 nM ([¹²⁵I]-CCL3) | Not Publicly Available | [1] |
| Selectivity | >100-fold selective for CCR1 over a panel of other GPCRs | Potent CCR1 antagonist | [1][2] |
Experimental Methodologies
The characterization of CCR1 antagonists like this compound and AZD-4818 typically involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action. Below are detailed, representative protocols for two key experiments.
Radioligand Binding Assay (for determining binding affinity and selectivity)
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing information on its binding affinity (Ki or IC50).
Objective: To determine the binding affinity of this compound and AZD-4818 for the human CCR1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human CCR1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A radiolabeled CCR1 ligand, such as [¹²⁵I]-CCL3 or [¹²⁵I]-MIP-1α.
-
Test Compounds: this compound and AZD-4818.
-
Assay Buffer: e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4.
-
Glass Fiber Filters: Pre-coated with a blocking agent like polyethyleneimine (PEI).
-
Scintillation Fluid and Counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing CCR1 in a lysis buffer and pellet the membranes by centrifugation. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A serial dilution of the test compound (this compound or AZD-4818).
-
A fixed concentration of the radioligand (typically at or below its Kd).
-
The cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation. For selectivity profiling, this assay is repeated with membranes from cells expressing other chemokine receptors or GPCRs.
Chemotaxis Assay (for determining functional antagonism)
This assay assesses the ability of a compound to inhibit the directional migration of cells towards a chemoattractant, providing a measure of its functional antagonist activity.
Objective: To evaluate the ability of this compound and AZD-4818 to block CCR1-mediated cell migration.
Materials:
-
Cells: A cell line or primary cells that express CCR1 and are known to migrate in response to CCR1 ligands (e.g., human monocytes or a CCR1-expressing cell line like THP-1).
-
Chemoattractant: A CCR1 ligand such as CCL3 (MIP-1α) or CCL5 (RANTES).
-
Test Compounds: this compound and AZD-4818.
-
Assay Medium: e.g., RPMI 1640 with 0.5% BSA.
-
Chemotaxis Chamber: e.g., a Boyden chamber or a multi-well chemotaxis plate with a porous membrane (typically 3-8 µm pore size, depending on the cell type).
-
Detection Reagent: A fluorescent dye to label the cells (e.g., Calcein-AM) or a method for cell counting.
Protocol:
-
Cell Preparation: Label the cells with a fluorescent dye according to the manufacturer's instructions. Resuspend the labeled cells in assay medium.
-
Assay Setup:
-
In the lower chamber of the chemotaxis plate, add the assay medium containing the chemoattractant.
-
In the upper chamber, add the cell suspension.
-
To test for antagonist activity, pre-incubate the cells with various concentrations of the test compound (this compound or AZD-4818) before adding them to the upper chamber.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period sufficient to allow cell migration (e.g., 1-4 hours).
-
Cell Migration Measurement:
-
After incubation, remove the non-migrated cells from the top side of the membrane.
-
Quantify the number of cells that have migrated to the lower chamber or the underside of the membrane. This can be done by measuring the fluorescence of the migrated cells or by detaching and counting the cells.
-
-
Data Analysis: Plot the number of migrated cells (or fluorescence intensity) against the concentration of the test compound. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the cell migration induced by the chemoattractant, is determined using non-linear regression.
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental design, the following diagrams are provided.
References
- 1. The human specific CCR1 antagonist CP-481,715 inhibits cell infiltration and inflammatory responses in human CCR1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AZD-4818, a chemokine CCR1 antagonist: WO2008103126 and WO2009011653 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating CP-481715 Antagonist Activity: A Comparative Guide with Controls
For researchers and drug development professionals investigating inflammatory diseases, validating the antagonist activity of small molecules targeting chemokine receptors is a critical step. This guide provides a comprehensive comparison of CP-481715, a potent CCR1 antagonist, with other alternatives, supported by experimental data and detailed protocols for validation.
Performance Comparison of CCR1 Antagonists
The following table summarizes the in vitro antagonist activity of this compound and its alternatives against the human CCR1 receptor. This data is crucial for comparing the potency and efficacy of these compounds in blocking the effects of CCR1 ligands such as CCL3 (MIP-1α) and CCL5 (RANTES).
| Compound | Target | Assay Type | Ligand | IC50 / Ki | Source |
| This compound | Human CCR1 | Radioligand Displacement | ¹²⁵I-labeled CCL3 | IC50 = 74 nM | [1] |
| Human CCR1 | Radioligand Binding | Kd = 9.2 nM | [1] | ||
| Human CCR1 | Calcium Mobilization | CCL3 / CCL5 | IC50 = 71 nM | [1] | |
| Human CCR1 | Monocyte Chemotaxis | CCL3 / CCL5 | IC50 = 55 nM | [1] | |
| BX471 | Human CCR1 | Radioligand Displacement | ¹²⁵I-MIP-1α/CCL3 | Ki = 1.0 ± 0.03 nM | |
| Mouse CCR1 | Radioligand Displacement | ¹²⁵I-MIP-1α/CCL3 | Ki = 215 ± 46 nM | ||
| Human CCR1 | Calcium Mobilization | MIP-1α/CCL3 | IC50 = 5.8 ± 1 nM | ||
| Mouse CCR1 | Calcium Mobilization | MIP-1α/CCL3 | IC50 = 198 ± 7 nM | ||
| MLN3897 | Human CCR1 | CD11b Upregulation | CCL3 | IC50 = 210 nM | [2] |
| Human CCR1 | Alexa647-CCL3 Internalization | Alexa647-CCL3 | IC50 = 45 nM | [2] | |
| AZD-4818 | Human CCR1 | Not Specified | Not Specified | Potent Antagonist | [3] |
Signaling Pathway and Antagonist Validation Workflow
To effectively validate the antagonist activity of this compound, it is essential to understand the underlying signaling pathway and the experimental workflow designed to probe its inhibition.
References
Comparative Analysis of CP-481715 Cross-Reactivity with Chemokine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional activity of CP-481715, a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1), against its primary target and other related chemokine receptors. The data presented is compiled from preclinical studies to offer an objective assessment of the compound's selectivity profile.
Executive Summary
This compound is a small molecule antagonist designed to target the human CCR1 receptor, a key mediator in the recruitment of inflammatory cells.[1] In vitro studies have demonstrated its high affinity and potent inhibition of CCR1-mediated signaling and cellular responses. A comprehensive analysis of its cross-reactivity reveals that this compound is highly selective for CCR1, exhibiting over 100-fold greater selectivity when compared to a panel of other G-protein coupled receptors, including several other chemokine receptors. This high selectivity minimizes the potential for off-target effects, making it a valuable tool for investigating the role of CCR1 in inflammatory diseases.
Quantitative Comparison of this compound Activity
The following tables summarize the in vitro potency of this compound against human CCR1 in various functional assays and its cross-reactivity with other human chemokine receptors.
Table 1: In Vitro Activity of this compound on Human CCR1
| Assay Type | Ligand(s) | Parameter | Value (nM) |
| Radioligand Binding | 125I-CCL3 | Kd | 9.2[1] |
| Radioligand Displacement | 125I-CCL3 | IC50 | 74[1] |
| Calcium Mobilization | CCL3/CCL5 | IC50 | 71[1] |
| Chemotaxis | CCL3/CCL5 | IC50 | 55[1] |
| GTPγS Binding | CCL3/CCL5 | IC50 | 210[1] |
Table 2: Selectivity Profile of this compound Against Other Human Chemokine Receptors
| Chemokine Receptor | Ligand Used in Assay | This compound Inhibition |
| CCR2 | CCL2 | No inhibition at 10 µM |
| CCR3 | CCL11 | No inhibition at 10 µM |
| CCR4 | CCL17 | No inhibition at 10 µM |
| CCR5 | CCL4 | No inhibition at 10 µM |
| CXCR1 | CXCL8 | No inhibition at 10 µM |
| CXCR2 | CXCL8 | No inhibition at 10 µM |
| CXCR3 | CXCL10 | No inhibition at 10 µM |
| CXCR4 | CXCL12 | No inhibition at 10 µM |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: CCR1 signaling cascade and the inhibitory action of this compound.
Caption: Workflow for in vitro characterization of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described in the primary literature.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kd) of this compound to human CCR1 and its ability to displace a radiolabeled ligand (IC50).
Materials:
-
Membranes from HEK293 cells stably transfected with human CCR1.
-
[125I]-CCL3 (radioligand).
-
This compound.
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
GF/B filter plates.
-
Scintillation counter.
Procedure:
-
Saturation Binding:
-
A fixed amount of CCR1-expressing cell membranes is incubated with increasing concentrations of [125I]-CCL3 in the binding buffer.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled CCL3.
-
The reaction is incubated to equilibrium (e.g., 60 minutes at room temperature).
-
The mixture is then filtered through GF/B filter plates and washed with ice-cold binding buffer to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The Kd is calculated by non-linear regression analysis of the specific binding data.
-
-
Competition Binding:
-
CCR1-expressing cell membranes are incubated with a fixed concentration of [125I]-CCL3 (typically at or below the Kd) and increasing concentrations of this compound.
-
The incubation, filtration, and counting steps are performed as described for the saturation binding assay.
-
The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of [125I]-CCL3, is determined by non-linear regression.
-
Calcium Mobilization Assay
Objective: To measure the ability of this compound to inhibit chemokine-induced intracellular calcium release.
Materials:
-
HEK293 cells stably expressing human CCR1.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
CCL3 or CCL5.
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorometric imaging plate reader (FLIPR).
Procedure:
-
CCR1-expressing cells are seeded into 96-well plates and grown to confluence.
-
The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.
-
After washing to remove excess dye, the cells are pre-incubated with various concentrations of this compound or vehicle control.
-
The plate is placed in a FLIPR instrument, and baseline fluorescence is measured.
-
Cells are then stimulated with a pre-determined concentration of CCL3 or CCL5 (typically EC80).
-
The change in fluorescence, indicative of intracellular calcium concentration, is monitored over time.
-
The IC50 value is calculated from the concentration-response curve of this compound inhibition.
Chemotaxis Assay
Objective: To assess the effect of this compound on chemokine-directed cell migration.
Materials:
-
Human monocytes or a cell line expressing CCR1 (e.g., THP-1).
-
CCL3 or CCL5.
-
This compound.
-
Chemotaxis chambers (e.g., Transwell plates with a 5 µm pore size).
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA).
-
Cell counting method (e.g., hemocytometer, automated cell counter).
Procedure:
-
The lower chamber of the Transwell plate is filled with assay medium containing various concentrations of CCL3 or CCL5 as the chemoattractant.
-
Cells are pre-incubated with different concentrations of this compound or vehicle control.
-
The cell suspension is then added to the upper chamber of the Transwell insert.
-
The plate is incubated for a period that allows for cell migration (e.g., 90 minutes at 37°C in 5% CO2).
-
After incubation, the non-migrated cells on the upper surface of the filter are removed.
-
The cells that have migrated to the lower side of the filter are fixed, stained, and counted.
-
The IC50 value is determined by quantifying the inhibition of cell migration at different concentrations of this compound.
Conclusion
References
Comparative Efficacy of CP-481715 and Alternatives in Non-Human Primate Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the C-C chemokine receptor type 1 (CCR1) antagonist, CP-481715, and alternative therapeutic agents for rheumatoid arthritis (RA) in the context of non-human primate (NHP) models. Due to the human-specific nature of this compound, direct efficacy data in non-human primate models is not available in published literature. Therefore, this comparison focuses on the compound's mechanism of action and preclinical data from humanized mouse models, juxtaposed with the performance of other relevant therapeutics in established NHP models of collagen-induced arthritis (CIA).
Executive Summary
This compound is a potent and selective antagonist of CCR1, a key receptor in the signaling cascade that drives the migration of inflammatory cells into arthritic joints. While its species specificity has precluded direct evaluation in conventional animal models, studies in human CCR1 transgenic mice have demonstrated its anti-inflammatory potential. In contrast, several other therapeutic agents, including CCR5 antagonists, anti-CD38 antibodies, and anti-IL-6R antibodies, have been evaluated in non-human primate models of arthritis, providing valuable preclinical data on their efficacy in a system more closely related to human physiology. This guide will detail the available data for these comparators and provide the necessary context to evaluate the potential of a CCR1-targeted therapy like this compound.
Data Presentation: Comparative Efficacy in NHP Models
The following tables summarize the quantitative data from studies of alternative therapeutics in non-human primate models of collagen-induced arthritis.
Table 1: Efficacy of a CCR5 Antagonist (SCH-X) in Rhesus Monkey CIA
| Parameter | Vehicle Control (Saline) | SCH-X Treated | Outcome |
| Incidence of Soft-Tissue Swelling | 5/5 animals | 2/5 animals | Reduction in the number of animals with prominent joint swelling. |
| Joint Destruction (Histology) | Marked erosion in 5/5 animals | Absent in 4/5 animals | Significant prevention of cartilage erosion. |
| C-Reactive Protein (CRP) Levels | Elevated | Suppressed acute-phase reaction | Reduction in a key inflammatory biomarker. |
| Urinary Collagen Cross-links | Increased | Reduced excretion rates | Indication of reduced joint degradation. |
Table 2: Efficacy of an Anti-CD38 Antibody (TAK-079) in Cynomolgus Monkey CIA
| Treatment Modality | Parameter | Vehicle Control | TAK-079 (3 mg/kg, i.v. weekly) | Dexamethasone (0.1 mg/kg, oral daily) | Outcome for TAK-079 |
| Prophylactic | Arthritis Development | Progressive Disease | Prevented arthritis development | - | Complete prevention of arthritis onset. |
| Therapeutic | Arthritis Scores | Progressive Worsening | Significantly lower than control | - | Significant reduction in clinical signs of arthritis. |
| Joint Swelling | Progressive Worsening | Significantly lower than control | - | Significant reduction in joint inflammation. | |
| Blood CRP Levels | Elevated | Decreased | - | Reduction in systemic inflammation. | |
| Joint Damage (Histopathology, Radiology) | Significant Damage | Significantly less damage | Significantly less damage | Demonstrated disease-modifying activity. |
Table 3: Efficacy of an Anti-IL-6R Antibody (Tocilizumab) in Cynomolgus Monkey CIA
| Parameter | Vehicle Control | Tocilizumab (30 mg/kg, weekly) | Outcome |
| Joint Swelling (16 PIP joints) | Progressive Swelling | Clearly reduced in all animals without anti-drug antibodies | Amelioration of established joint swelling.[1][2] |
| Neutrophil Infiltration (Histopathology) | Present | Significant decrease | Reduction of inflammatory cell influx into the joints.[1] |
| Number of Osteoclasts (Histopathology) | Increased | Suppressed | Inhibition of bone-resorbing cells.[3] |
| RANKL Production | Overproduction | Suppressed | Reduction in a key factor for osteoclastogenesis.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and comparison of study designs.
Collagen-Induced Arthritis (CIA) in Rhesus Monkeys (Macaca mulatta)
Induction of Arthritis:
-
Immunization: Rhesus monkeys are immunized with 3 to 5 mg of bovine type II collagen dissolved in 0.1 M acetic acid.
-
Emulsification: The collagen solution is emulsified in an equal volume of Complete Freund's Adjuvant (CFA).
-
Administration: The emulsion is injected intradermally at multiple sites on the dorsal skin to minimize ulcerative lesions.
-
Booster: A booster immunization with type II collagen in Incomplete Freund's Adjuvant may be administered 21 days after the primary immunization.
Clinical Assessment:
-
Scoring: The severity of arthritis is monitored daily or weekly using a semi-quantitative scoring system that assesses redness, swelling, and joint rigidity in the proximal and distal interphalangeal joints.
-
Body Weight: Body weight is measured regularly as an indicator of general health and disease severity.
Biomarker Analysis:
-
Blood Sampling: Blood samples are collected weekly to measure plasma levels of C-reactive protein (CRP) as a marker of systemic inflammation.
-
Urine Collection: Urine is collected to measure the excretion rates of collagen cross-links, such as hydroxylysylpyridinoline (HP) and lysylpyridinoline (LP), which are markers of cartilage and bone degradation, respectively.[4]
Collagen-Induced Arthritis (CIA) in Cynomolgus Monkeys (Macaca fascicularis)
Induction of Arthritis:
-
Immunization: Cynomolgus monkeys are immunized with bovine or chicken type II collagen emulsified in CFA.[5] A typical dose is 4 mg/ml of collagen.[6]
-
Administration: The emulsion is administered via intradermal injections.
-
Booster: A second immunization is typically performed 3 weeks after the initial one.
Clinical Assessment:
-
Joint Swelling: Swelling of the proximal interphalangeal (PIP) joints of the hands and feet is monitored by measuring the longitudinal and transverse axes, from which an oval area is calculated.[1]
-
Clinical Scoring: A visual evaluation system is used to score the severity of arthritis, often with a maximum score based on the number of joints assessed.
Biomarker and Histopathological Analysis:
-
Blood Analysis: Serum is collected weekly to measure inflammatory markers such as CRP and cytokines like IL-6.[1] Hematological parameters are also monitored for signs of anemia.[7]
-
Histopathology: At the end of the study, joints are collected for histopathological examination to assess synovial inflammation, pannus formation, and cartilage and bone erosion.[1][3]
Mandatory Visualization
CCR1 Signaling Pathway
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for NHP CIA Studies
Caption: General experimental workflow for preclinical drug evaluation in NHP CIA models.
References
- 1. Tocilizumab, a humanized anti-interleukin-6 receptor antibody, ameliorates joint swelling in established monkey collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tocilizumab, a Humanized Anti-interleukin-6 Receptor Antibody, Ameliorates Joint Swelling in Established Monkey Collagen-Induced Arthritis [jstage.jst.go.jp]
- 3. Early effects of tocilizumab on bone and bone marrow lesions in a collagen-induced arthritis monkey model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collagen-induced arthritis in rhesus monkeys: evaluation of markers for inflammation and joint degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collagen-induced arthritis in nonhuman primates: multiple epitopes of type II collagen can induce autoimmune-mediated arthritis in outbred cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tocilizumab, a humanized anti-interleukin-6 receptor antibody, improved anemia in monkey arthritis by suppressing IL-6-induced hepcidin production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vitro and In Vivo Efficacy of CP-481715, a Selective CCR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological profiles of CP-481715, a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). The presented data, compiled from key preclinical studies, highlights the compound's activity in both controlled cellular systems and relevant animal models of inflammation, offering valuable insights for researchers in immunology and drug development.
Executive Summary
This compound demonstrates consistent and potent antagonism of the CCR1 pathway in both laboratory and living systems. In vitro studies confirm its ability to block the binding of key chemokines, such as CCL3 and CCL5, to the CCR1 receptor, thereby inhibiting downstream signaling events crucial for inflammatory cell recruitment. These findings are substantiated by in vivo evidence from studies utilizing human CCR1 transgenic mice, where this compound effectively curtails inflammatory cell infiltration in response to chemokine challenge. This guide synthesizes the quantitative data from these studies, details the experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from key in vitro and in vivo studies of this compound, providing a clear comparison of its potency across different experimental settings.
Table 1: In Vitro Activity of this compound
| Assay Type | Ligand/Stimulus | Cell Type | Parameter | Value | Reference |
| Receptor Binding | 125I-labeled CCL3 | Human CCR1-transfected cells | Kd | 9.2 nM | [1] |
| Competitive Binding | 125I-labeled CCL3 | Human CCR1-transfected cells | IC50 | 74 nM | [1][2] |
| GTPγS Incorporation | CCL3 and CCL5 | Human CCR1-transfected cells | IC50 | 210 nM | [1][2] |
| Calcium Mobilization | CCL3 and CCL5 | Human monocytes | IC50 | 71 nM | [1][2] |
| Monocyte Chemotaxis | CCL3 and CCL5 | Human monocytes | IC50 | 55 nM | [1][2] |
| MMP-9 Release | CCL3 and CCL5 | Human monocytes | IC50 | 54 nM | [1][2] |
| CD11b Up-regulation | CCL3 | Human whole blood (monocytes) | IC50 | 165 nM | [1][2] |
| Actin Polymerization | CCL3 | Human whole blood (monocytes) | IC50 | 57 nM | [1][2] |
Table 2: In Vivo Activity of this compound
| Animal Model | Inflammatory Stimulus | Endpoint | Parameter | Value | Reference |
| Human CCR1 Transgenic Mice | CCL3-induced neutrophil infiltration into skin or air pouch | Neutrophil Infiltration | ED50 | 0.2 mg/kg | [3] |
| Human CCR1 Transgenic Mice | Delayed-type hypersensitivity | Footpad Swelling | - | Significant inhibition | [3] |
| Human CCR1 Transgenic Mice | Delayed-type hypersensitivity | IFN-γ and IL-2 production by spleen cells | - | Significant decrease | [3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental design, the following diagrams were generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below. These protocols are synthesized from published literature and represent the general procedures used to evaluate this compound.
In Vitro Assays
1. Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound to the human CCR1 receptor.
-
Method:
-
Membranes from cells stably transfected with human CCR1 are prepared.
-
A constant concentration of a radiolabeled CCR1 ligand (e.g., 125I-CCL3) is incubated with the cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete for binding with the radiolabeled ligand.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The dissociation constant (Kd) is determined from saturation binding experiments.
-
2. Calcium Mobilization Assay
-
Objective: To assess the ability of this compound to block chemokine-induced intracellular calcium release.
-
Method:
-
Human monocytes are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
The cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
A CCR1 agonist (e.g., CCL3 or CCL5) is added to stimulate the cells.
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity over time using a fluorometer.
-
The IC50 value is determined as the concentration of this compound that causes a 50% reduction in the chemokine-induced calcium flux.
-
3. Chemotaxis Assay
-
Objective: To evaluate the effect of this compound on the migration of inflammatory cells towards a chemokine gradient.
-
Method:
-
A Boyden chamber or a similar multi-well migration plate with a porous membrane is used.
-
The lower chamber is filled with media containing a CCR1 agonist (e.g., CCL3) and varying concentrations of this compound.
-
A suspension of human monocytes is placed in the upper chamber.
-
The chamber is incubated for a period (e.g., 90 minutes) at 37°C to allow for cell migration through the membrane.
-
The number of cells that have migrated to the lower chamber is quantified, typically by staining the cells and counting them under a microscope or using a plate reader-based method.
-
The IC50 value is calculated as the concentration of this compound that inhibits cell migration by 50%.
-
4. CD11b Up-regulation Assay
-
Objective: To measure the effect of this compound on the activation-induced expression of the adhesion molecule CD11b on monocytes.
-
Method:
-
Human whole blood is incubated with various concentrations of this compound.
-
The blood is then stimulated with CCL3 to induce monocyte activation.
-
The red blood cells are lysed, and the remaining leukocytes are stained with fluorescently labeled antibodies against CD14 (to identify monocytes) and CD11b.
-
The expression level of CD11b on the surface of CD14-positive monocytes is quantified by flow cytometry.
-
The IC50 is determined as the concentration of this compound that reduces the CCL3-induced up-regulation of CD11b by 50%.
-
In Vivo Assays
1. CCL3-Induced Neutrophil Infiltration (Air Pouch Model)
-
Objective: To assess the efficacy of this compound in blocking chemokine-driven inflammatory cell recruitment in a living organism.
-
Method:
-
An air pouch is created on the dorsum of human CCR1 transgenic mice by subcutaneous injection of sterile air.
-
Several days later, the mice are treated with various doses of this compound or a vehicle control, typically via oral gavage.
-
Inflammation is induced by injecting CCL3 directly into the air pouch.
-
After a defined period (e.g., 4 hours), the mice are euthanized, and the air pouch is lavaged with saline to collect the exudate.
-
The total number of cells and the number of neutrophils in the lavage fluid are determined by cell counting and differential analysis (e.g., flow cytometry or stained cytospins).
-
The dose of this compound that reduces neutrophil infiltration by 50% (ED50) is calculated.
-
2. Delayed-Type Hypersensitivity (DTH) Model
-
Objective: To evaluate the effect of this compound on a T-cell-mediated inflammatory response.
-
Method:
-
Human CCR1 transgenic mice are sensitized by an injection of an antigen (e.g., methylated bovine serum albumin) emulsified in an adjuvant.
-
Several days later, the mice are challenged by injecting the same antigen into a hind footpad. The contralateral footpad is injected with saline as a control.
-
Mice are treated with this compound or vehicle before and/or after the challenge.
-
The degree of inflammation is quantified by measuring the increase in footpad thickness over 24-48 hours.
-
At the end of the experiment, spleens may be harvested, and splenocytes re-stimulated with the antigen ex vivo to measure the production of Th1 cytokines like IFN-γ and IL-2 by ELISA.
-
The efficacy of this compound is determined by its ability to reduce footpad swelling and cytokine production compared to the vehicle-treated group.
-
References
- 1. Delayed-Type Hypersensitivity Models in Mice | Springer Nature Experiments [experiments.springernature.com]
- 2. A standardized procedure for quantitation of CD11b on polymorphonuclear neutrophil by flow cytometry: potential application in infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometric determination of CD11b upregulation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Small Molecule CCR1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
C-C chemokine receptor 1 (CCR1) has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and certain cancers. The receptor's role in mediating the migration of monocytes and other leukocytes to sites of inflammation has driven the development of numerous small molecule inhibitors. This guide provides an objective, data-driven comparison of several prominent small molecule CCR1 inhibitors, summarizing their performance based on publicly available preclinical and clinical data.
Performance Comparison of CCR1 Inhibitors
The following table summarizes the in vitro potency of several small molecule CCR1 inhibitors. The data is compiled from various radioligand binding and functional assays, providing a quantitative basis for comparison. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
| Compound Name | Company/Originator | Target Species | Assay Type | Ligand | Cell Line/System | Potency (nM) | Citation(s) |
| BX471 | Berlex/Schering AG | Human | Radioligand Binding (Ki) | MIP-1α | CCR1-transfected HEK293 | 1 | [1][2] |
| Mouse | Radioligand Binding (Ki) | MIP-1α | CCR1-transfected HEK293 | 215 | [1] | ||
| Human | Calcium Mobilization (IC50) | MIP-1α | THP-1 | 5.8 | [1] | ||
| CP-481,715 | Pfizer | Human | Radioligand Binding (Kd) | CP-481,715 | CCR1-transfected cells | 9.2 | [3][4] |
| Human | Radioligand Binding (IC50) | CCL3 | CCR1-transfected cells | 74 | [3][4] | ||
| Human | Calcium Mobilization (IC50) | CCL3/CCL5 | Not Specified | 71 | [3] | ||
| Human | Chemotaxis (IC50) | Monocytes | Not Specified | 55 | [3] | ||
| CCX354 | ChemoCentryx | Human | Radioligand Binding (Ki) | CCL15 | Human blood monocytes | 1.5 | [5] |
| Human | Chemotaxis (IC50) | CCL15 | THP-1 cells | Not Specified | [5] | ||
| UCB35625 | UCB | Human | Chemotaxis (IC50) | MIP-1α | CCR1 transfectants | 9.6 | [6] |
| BL5923 | Human | Binding Assay (IC50) | Not Specified | Not Specified | 20 | ||
| Mouse | Binding Assay (IC50) | Not Specified | Not Specified | 22 | |||
| Rat | Binding Assay (IC50) | Not Specified | Not Specified | 28 | |||
| Human | Calcium Mobilization (IC50) | CCL3 | Not Specified | 16 | |||
| Human | Chemotaxis (IC50) | Not Specified | Not Specified | 3 |
Selectivity Profiles
The therapeutic utility of a CCR1 inhibitor is significantly influenced by its selectivity against other chemokine receptors and G-protein coupled receptors (GPCRs). Off-target effects can lead to undesirable side effects. The following table provides a summary of the reported selectivity for some of the CCR1 inhibitors.
| Compound Name | Selectivity Profile | Citation(s) |
| BX471 | >250-fold selective for CCR1 over CCR2, CCR5, and CXCR4. >10,000-fold selective for CCR1 compared with a panel of 28 other GPCRs. | [1] |
| CP-481,715 | >100-fold selective for CCR1 as compared with a panel of G-protein-coupled receptors including related chemokine receptors. | [3][4] |
| BL5923 | Lacks any significant binding to human CCR2, CCR4, CCR5, CCR6, CCR7, CXCR1, CXCR2, or CXCR3 (IC50 >50 μM). | |
| UCB35625 | Also a potent antagonist of CCR3 (IC50 = 93.8 nM in eotaxin-induced chemotaxis). | [6] |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the CCR1 signaling pathway and a typical experimental workflow.
Caption: CCR1 Signaling Pathway
Caption: Experimental Workflow for CCR1 Inhibitor Evaluation
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of a test compound for CCR1 by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably transfected with human CCR1.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4.
-
Assay buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.
-
Radioligand: [¹²⁵I]-CCL3 (MIP-1α) or [¹²⁵I]-CCL5 (RANTES) at a concentration equal to its Kd.
-
Non-radiolabeled ("cold") ligand (e.g., CCL3) for determining non-specific binding.
-
Test compound (CCR1 inhibitor) at various concentrations.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Harvest CCR1-expressing HEK293 cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand, and 50 µL of the test compound at various concentrations.
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of cold ligand (e.g., 1 µM CCL3).
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (typically 5-10 µg of protein per well).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Chemotaxis Assay (Boyden Chamber)
Objective: To measure the ability of a CCR1 inhibitor to block the migration of cells towards a CCR1 ligand.
Materials:
-
Monocytes (e.g., from peripheral blood mononuclear cells) or a monocytic cell line (e.g., THP-1).
-
Chemotaxis buffer: RPMI 1640 with 0.5% BSA.
-
CCR1 ligand (chemoattractant): CCL3 or CCL5 at its EC50 concentration.
-
Test compound (CCR1 inhibitor) at various concentrations.
-
Boyden chamber apparatus with polycarbonate filters (typically 5 µm pore size for monocytes).
-
Calcein-AM fluorescent dye.
-
Fluorescence plate reader.
Protocol:
-
Cell Preparation:
-
Label the monocytes or THP-1 cells with Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add the chemoattractant (e.g., CCL3) to the lower wells of the Boyden chamber.
-
Place the filter membrane over the lower wells.
-
Add the pre-incubated cell suspension to the upper wells of the chamber.
-
-
Incubation:
-
Incubate the Boyden chamber at 37°C in a 5% CO₂ incubator for 1-3 hours to allow for cell migration.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the top of the filter.
-
Measure the fluorescence of the migrated cells on the underside of the filter or in the lower chamber using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Calcium Mobilization Assay
Objective: To assess the ability of a CCR1 inhibitor to block the increase in intracellular calcium concentration induced by a CCR1 agonist.
Materials:
-
HEK293 cells stably expressing CCR1.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid (B1678239) (optional, to prevent dye leakage).
-
CCR1 agonist: CCL3 or CCL5 at its EC80 concentration.
-
Test compound (CCR1 inhibitor) at various concentrations.
-
Fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating:
-
Plate the CCR1-expressing HEK293 cells in black-walled, clear-bottom 96-well plates and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM, Pluronic F-127, and optionally probenecid in assay buffer.
-
Remove the growth medium from the cells and add the dye-loading solution.
-
Incubate the plate for 60 minutes at 37°C to allow for dye uptake.
-
Wash the cells with assay buffer to remove extracellular dye.
-
-
Assay Measurement:
-
Place the plate in a fluorescence imaging plate reader.
-
Add the test compound at various concentrations to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Establish a baseline fluorescence reading.
-
Add the CCR1 agonist to all wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition of the calcium response for each concentration of the test compound compared to the agonist-only control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
References
- 1. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Species selectivity of a small molecule antagonist for the CCR1 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
CP-481715: A Comparative Guide to a Potent CCR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the C-C chemokine receptor 1 (CCR1) antagonist, CP-481715, with other notable CCR1 antagonists. The information presented herein is intended to assist researchers in selecting the most appropriate reference compound for their studies in inflammation, autoimmune diseases, and other CCR1-mediated pathologies.
Introduction to this compound
This compound is a potent, selective, and reversible small-molecule antagonist of the human CCR1 receptor.[1][2] CCR1 is a key chemokine receptor involved in the recruitment of inflammatory cells, including monocytes and macrophages, to sites of inflammation. Its role in the pathogenesis of various inflammatory conditions, such as rheumatoid arthritis and multiple sclerosis, has made it a significant target for therapeutic intervention.[3][4] this compound acts as a competitive antagonist, effectively blocking the binding of CCR1 ligands like CCL3 (MIP-1α) and CCL5 (RANTES) and subsequently inhibiting downstream signaling pathways.[1]
Comparative Performance Data
The following tables summarize the in vitro performance of this compound in comparison to other well-characterized CCR1 antagonists: BX471, CCX354, MLN3897, and AZD4818.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In these assays, the test compound's ability to displace a radiolabeled ligand from the CCR1 receptor is measured. The data is typically presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
| Compound | Ligand Displaced | Cell Line/Membrane | Ki (nM) | IC50 (nM) |
| This compound | [¹²⁵I]-CCL3 | CCR1-transfected cells | 9.2 (Kd) | 74 |
| BX471 | [¹²⁵I]-MIP-1α | CCR1-transfected HEK293 | 1 | 5.5 |
| CCX354 | [¹²⁵I]-CCL15 | Human blood monocytes | 1.5 | - |
| MLN3897 | [¹²⁵I]-CCL3 | RPMI 8226 membranes | - | 2.5 |
| AZD4818 | [¹²⁵I]-MIP-1α | Human recombinant CCR1 | - | 0.004 µM |
Note: A lower Ki or IC50 value indicates a higher binding affinity.
Functional Antagonism Assays
Functional assays assess the ability of a compound to inhibit the biological response triggered by agonist binding to the receptor. Key functional assays for CCR1 antagonists include calcium mobilization and chemotaxis assays.
Calcium Mobilization Assay
Upon ligand binding, CCR1 activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i). Calcium mobilization assays measure the ability of an antagonist to block this agonist-induced calcium flux.
| Compound | Agonist | Cell Line | IC50 (nM) |
| This compound | CCL3/CCL5 | CCR1-transfected cells | 71 |
| BX471 | MIP-1α/CCL3 | Human CCR1-expressing cells | 5.8 |
| CCX354 | Not specified | Not specified | Not available |
| MLN3897 | Not specified | Not specified | Not available |
| AZD4818 | Not specified | Not specified | Not available |
Chemotaxis Assay
Chemotaxis, or directed cell migration, is a primary function of chemokine receptors. Chemotaxis assays measure the ability of a compound to inhibit the migration of cells towards a chemoattractant.
| Compound | Chemoattractant | Cell Type | IC50 (nM) |
| This compound | CCL3 | Human monocytes | 55 |
| BX471 | MIP-1α | THP-1 cells | 1.5 |
| CCX354 | CCL15 | THP-1 cells | 1.4 |
| MLN3897 | CCL3 | RPMI 8226 cells | Not specified (potent) |
| AZD4818 | CCL3 | RPMI 8226 cells | Not specified (potent) |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to enable replication and further investigation.
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound for the CCR1 receptor.
Materials:
-
CCR1-expressing cell membranes (e.g., from transfected HEK293 cells)
-
Radiolabeled CCR1 ligand (e.g., [¹²⁵I]-CCL3)
-
Test compound (e.g., this compound)
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a microplate, incubate the CCR1-expressing cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Incubate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Calcium Mobilization Assay
Objective: To measure the ability of a test compound to inhibit agonist-induced intracellular calcium mobilization.
Materials:
-
CCR1-expressing cells (e.g., CHO or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
CCR1 agonist (e.g., CCL3)
-
Test compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Seed CCR1-expressing cells in a black-walled, clear-bottom microplate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.
-
Wash the cells to remove excess dye and add assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound for a specified time.
-
Measure baseline fluorescence using the plate reader.
-
Inject the CCR1 agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Determine the IC50 value of the test compound by plotting the inhibition of the agonist-induced calcium response against the compound concentration.
Chemotaxis Assay (Boyden Chamber)
Objective: To assess the ability of a test compound to inhibit the directed migration of cells towards a CCR1 ligand.
Materials:
-
Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (e.g., 5 µm pore size)
-
CCR1-expressing cells (e.g., human monocytes or THP-1 cells)
-
CCR1 ligand/chemoattractant (e.g., CCL3)
-
Test compound
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Cell staining dye (e.g., Calcein AM)
Procedure:
-
Place the chemoattractant, with or without the test compound, in the lower chamber of the Boyden apparatus.
-
Label the CCR1-expressing cells with a fluorescent dye.
-
Add the labeled cells to the upper chamber, which is separated from the lower chamber by a porous membrane.
-
Incubate the chamber at 37°C in a humidified incubator for a period sufficient for cell migration (e.g., 90 minutes to 3 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Quantify the number of cells that have migrated to the lower side of the membrane by measuring the fluorescence of the migrated cells.
-
Determine the IC50 value of the test compound by plotting the inhibition of chemotaxis against the compound concentration.
Visualizations
CCR1 Signaling Pathway
Caption: Simplified CCR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Chemotaxis Assay
Caption: General workflow for a Boyden chamber chemotaxis assay.
References
- 1. CP-481,715, a potent and selective CCR1 antagonist with potential therapeutic implications for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Demystifying the Setback: Why the CCR1 Antagonist CP-481715 Stumbled in Rheumatoid Arthritis Trials
The quest for novel oral therapies for rheumatoid arthritis (RA) has been marked by both promising breakthroughs and significant hurdles. One such candidate, CP-481715, a selective antagonist of the C-C chemokine receptor 1 (CCR1), showed initial promise in preclinical models but ultimately failed to demonstrate convincing efficacy in Phase II clinical trials. This comprehensive guide dissects the clinical trial data of this compound, compares it with a contemporaneous alternative, and explores the potential reasons for its clinical failure, offering valuable insights for researchers and drug development professionals.
The rationale for targeting CCR1 in rheumatoid arthritis stems from the receptor's crucial role in mediating the migration of inflammatory cells, particularly monocytes and macrophages, into the synovial tissue of joints. These cells are key players in the destructive inflammatory cascade characteristic of RA. By blocking CCR1, it was hypothesized that the influx of these damaging cells could be curtailed, thereby reducing inflammation and joint damage.
Clinical Trial Performance: A Tale of Two CCR1 Antagonists
Simultaneously, another oral CCR1 antagonist, MLN3897 (developed by Millennium Pharmaceuticals), was also undergoing Phase IIa clinical trials for RA. The availability of published data for MLN3897 provides a valuable benchmark against which to understand the challenges faced by this class of drugs.
Quantitative Data Summary
| Drug | Trial Phase | Patient Population | Dosage | Primary Endpoint | ACR20 Response Rate (Drug) | ACR20 Response Rate (Placebo) | Outcome |
| This compound | II | RA patients on stable methotrexate (B535133) | Not explicitly detailed in available sources | ACR20 Response | Varied by dose, with some doses showing a transient, non-significant improvement over placebo | Varied over time | Failed to meet efficacy endpoints |
| MLN3897 | IIa | RA patients on stable methotrexate with active disease | 10 mg once daily | ACR20 Response at Day 84 | 35%[1] | 33%[1] | Failed to show a significant difference from placebo [1] |
Experimental Protocols: A Closer Look at the Trial Designs
A detailed understanding of the experimental protocols is crucial for interpreting the clinical trial outcomes.
This compound Phase II Trial (Inferred)
Based on the graphical data presented by Gladue et al. (2010), the Phase II trial of this compound likely involved the following:
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Patient Population: Patients with active rheumatoid arthritis who were on a stable background therapy of methotrexate.
-
Intervention: Multiple dosage arms of oral this compound or placebo.
-
Duration: At least 8 weeks, with assessments at weeks 2, 4, 6, and 8. At week 6, patients on this compound were switched to placebo for a 2-week washout period.
-
Primary Outcome Measure: The primary efficacy endpoint was likely the proportion of patients achieving an ACR20 response at a prespecified time point.
MLN3897 Phase IIa Trial
The published study on MLN3897 provides a more detailed protocol:
-
Study Design: A randomized, double-blind, placebo-controlled, proof-of-concept study.[1]
-
Patient Population: Patients meeting the American College of Rheumatology (ACR) criteria for RA who had been on a stable dose of methotrexate for at least 6 months and had active disease.[1] Eligibility criteria included having at least 3 tender and 3 swollen joints.[2]
-
Intervention: 10 mg of oral MLN3897 or a matching placebo once daily for 12 weeks, in addition to their ongoing methotrexate treatment.[1]
-
Primary Outcome Measure: The primary efficacy endpoint was the difference in the percentage of patients achieving an ACR20 response at day 84 between the MLN3897 and placebo groups.[1]
Visualizing the Mechanisms and Challenges
To better understand the biological rationale and the potential reasons for the clinical trial failures, the following diagrams illustrate the targeted signaling pathway and a conceptual workflow of the clinical trial process.
Figure 1: Simplified CCR1 Signaling Pathway and the Action of this compound.
References
- 1. MLN3897 plus methotrexate in patients with rheumatoid arthritis: safety, efficacy, pharmacokinetics, and pharmacodynamics of an oral CCR1 antagonist in a phase IIa, double-blind, placebo-controlled, randomized, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
CCR1 Antagonists: A Comparative Guide to Translational Challenges from Bench to Bedside
For researchers, scientists, and drug development professionals, the journey of C-C chemokine receptor 1 (CCR1) antagonists from promising preclinical candidates to effective clinical therapies has been fraught with challenges. This guide provides a comprehensive comparison of the performance of key CCR1 antagonists, including CP-481715, with a focus on the translational hurdles that have limited their success. We delve into the available clinical trial data, experimental protocols, and the underlying biological complexities that continue to make CCR1 a challenging therapeutic target.
Performance of CCR1 Antagonists in Clinical Trials
The clinical development of CCR1 antagonists has been marked by a series of disappointing outcomes across various inflammatory conditions. While generally well-tolerated, these agents have largely failed to demonstrate significant clinical efficacy. The following tables summarize the available quantitative data from key clinical trials.
Table 1: Efficacy of CCR1 Antagonists in Rheumatoid Arthritis (RA)
| Compound | Trial Phase | N | Dosing Regimen | Primary Endpoint | ACR20 Response Rate (Drug vs. Placebo) | Key Findings & Citations |
| CP-481,715 | Phase 2 | - | - | - | - | A reformulated version dosed twice daily failed to show clinical efficacy, potentially due to lower drug levels and high placebo responses.[1] A small proof-of-concept study with 300 mg every eight hours showed a trend towards clinical improvement and a marked decrease in synovial macrophages.[1] |
| MLN3897 | Phase 2a | - | 10 mg once daily (+ MTX) | ACR20 response at day 84 | 35% vs. 33% (p=0.72) | No discernible activity despite high CCR1 occupancy (≥90%).[2][3] |
| CCX354-C | Phase 2 (CARAT-2) | 160 | 100 mg BID or 200 mg QD (+ MTX) | Safety and Tolerability | 100 mg BID: 43% vs. 39% (p=0.62)200 mg QD: 52% vs. 39% (p=0.17) | Showed a good safety profile and some evidence of clinical activity, particularly in a prespecified patient population.[4][5][6] |
ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria.[7][8][9][10] N: Number of patients. MTX: Methotrexate (B535133). BID: Twice daily. QD: Once daily.
Table 2: Efficacy of CCR1 Antagonists in Other Inflammatory Diseases
| Compound | Disease | Trial Phase | N | Dosing Regimen | Primary Endpoint | Key Findings & Citations |
| BX471 | Multiple Sclerosis | Phase 2 | - | - | - | Failed to demonstrate therapeutic efficacy.[11] |
| AZD-4818 | COPD | Phase 2 | 65 | 300 µg inhaled BID | Change in FEV1 | No significant difference compared to placebo.[12] |
COPD: Chronic Obstructive Pulmonary Disease. FEV1: Forced Expiratory Volume in 1 second.
Table 3: Binding Affinities of Select CCR1 Antagonists
| Compound | Target | Binding Affinity (Ki or IC50) | Citation |
| BX471 | Human CCR1 | Ki = 1 nM | [13] |
| AZD-4818 | Chemokine CCR1 | Potent antagonist | [14] |
Key Translational Challenges
The disparity between promising preclinical data and disappointing clinical outcomes for CCR1 antagonists highlights several key translational challenges:
-
Redundancy in the Chemokine System: The chemokine network is complex, with multiple ligands capable of binding to multiple receptors.[15][16][17] This redundancy may allow for compensatory mechanisms to overcome the blockade of a single receptor like CCR1, thereby diminishing the therapeutic effect.[1][16]
-
High Receptor Occupancy Requirement: It is hypothesized that very high and sustained levels of CCR1 occupancy may be necessary to achieve a clinically meaningful effect.[1] The clinical trials conducted so far may not have achieved the required level of receptor engagement to overcome the inflammatory drive.
-
Species Differences: Significant differences in the expression and function of CCR1 exist between humans and animal models, complicating the translation of preclinical findings.[15]
-
Complexity of Inflammatory Diseases: The pathogenesis of diseases like rheumatoid arthritis and multiple sclerosis is multifactorial, involving numerous inflammatory mediators and cell types. Targeting a single receptor may not be sufficient to significantly alter the disease course.
Experimental Protocols
Detailed methodologies for the clinical trials cited are crucial for interpreting the results. Below are summaries of the protocols for two key studies.
MLN3897 in Rheumatoid Arthritis (Phase 2a)
-
Study Design: A randomized, double-blind, placebo-controlled, proof-of-concept study.[2][3]
-
Patient Population: Patients with active rheumatoid arthritis who were on a stable dose of methotrexate.[2][3]
-
Treatment: Patients received either 10 mg of MLN3897 or a matching placebo orally once daily for 12 weeks, in addition to their ongoing methotrexate therapy.[2][3]
-
Primary Efficacy Endpoint: The difference in the percentage of patients achieving an ACR20 response at day 84 between the MLN3897 and placebo groups.[2][3]
-
Pharmacodynamic Assessment: CCR1 occupancy was measured using a macrophage inflammatory protein 1alpha internalization assay.[2][3]
CCX354-C in Rheumatoid Arthritis (CARAT-2, Phase 2)
-
Study Design: A 12-week, double-blind, randomized, placebo-controlled trial.[4][5]
-
Patient Population: 160 patients with active rheumatoid arthritis despite being on a stable dose of methotrexate for at least 16 weeks, with a tender and swollen joint count of ≥8 and a C-reactive protein (CRP) level >5 mg/l.[4][5]
-
Treatment: Patients received placebo, CCX354-C 100 mg twice daily, or 200 mg once daily for 12 weeks.[4][5]
-
Endpoints: The primary endpoint was safety and tolerability. Efficacy endpoints included ACR response rates, changes in the 28-joint disease activity score-CRP (DAS28-CRP), and individual ACR components.[4][5]
Visualizing the Biological Context
To better understand the mechanism of action and the experimental approaches, the following diagrams illustrate the CCR1 signaling pathway and a general workflow for evaluating CCR1 antagonists.
References
- 1. Why CCR2 and CCR5 Blockade Failed and Why CCR1 Blockade Might Still Be Effective in the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLN3897 plus methotrexate in patients with rheumatoid arthritis: safety, efficacy, pharmacokinetics, and pharmacodynamics of an oral CCR1 antagonist in a phase IIa, double-blind, placebo-controlled, randomized, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemokine receptor CCR1 antagonist CCX354-C treatment for rheumatoid arthritis: CARAT-2, a randomised, placebo controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel CCR-1 Antagonist Shows Promise in RA | MDedge [mdedge.com]
- 7. RHEUMATOID ARTHRITIS RESPONSE CRITERIA AND PATIENT-REPORTED IMPROVEMENT IN ARTHRITIS ACTIVITY: Is an ACR20 Response Meaningful to Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Exposure–Response Modeling of ACR20, ACR50, and ACR70 Improvement Scores in Rheumatoid Arthritis Patients Treated With Certolizumab Pegol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AbbVie's Upadacitinib Meets Primary and Key Efficacy Endpoints in Phase 2b/3 Rheumatoid Arthritis Study in Japanese Patients [prnewswire.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. AZD-4818, a chemokine CCR1 antagonist: WO2008103126 and WO2009011653 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Identification and mechanism of G protein-biased ligands for chemokine receptor CCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding the mechanisms that facilitate specificity, not redundancy, of chemokine‐mediated leukocyte recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemokine Receptor N-Terminus Charge Dictates Reliance on Post-Translational Modifications for Effective Ligand Capture and Following Boosting by Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of CP-481715 and Newer CCR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the first-generation CCR1 antagonist, CP-481715, and newer antagonists that have since entered clinical development. The information presented is intended to support research and development efforts in the field of inflammatory diseases by offering a clear, data-driven comparison of these compounds.
Introduction to CCR1 Antagonism
The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor that plays a significant role in the recruitment of leukocytes to sites of inflammation. Its involvement in various inflammatory and autoimmune diseases has made it an attractive therapeutic target. This has led to the development of numerous small molecule antagonists, with this compound being one of the earliest to enter clinical trials. Over the years, newer antagonists with potentially improved pharmacokinetic and pharmacodynamic properties have emerged.
Pharmacokinetic Data Comparison
The following table summarizes the available human pharmacokinetic data for this compound and a selection of newer, orally administered CCR1 antagonists. This data is primarily derived from Phase I clinical trials conducted in healthy volunteers.
| Compound Name (Developer) | Dosing Regimen | Tmax (hr) | Cmax (ng/mL) | AUC (ng·h/mL) | T1/2 (hr) | Key Findings & Citations |
| This compound (Pfizer) | Single oral doses up to 3000 mg | - | - | - | - | All doses were well tolerated with linear pharmacokinetics observed up to the 300 mg dose.[1] Specific Cmax, AUC, and T1/2 values from the Phase I study are not publicly available in the cited abstract. |
| CCX354 (ChemoCentryx) | Single oral doses from 1-300 mg | ~2-3 | ~5000 (at 300 mg) | ~26,407 (at 300 mg) | ~7 (at 300 mg) | Showed a linear dose-exposure profile and was well tolerated.[2] High levels of receptor coverage were achieved. |
| BMS-817399 (Bristol Myers Squibb) | Oral administration | - | - | - | - | A potent, selective, and orally bioavailable CCR1 antagonist that entered clinical trials for rheumatoid arthritis.[3][4] Specific human pharmacokinetic parameters are not detailed in the available literature. |
Note: Dashes (-) indicate that specific data was not available in the cited public domain resources.
Experimental Protocols
The pharmacokinetic data presented above were primarily generated from Phase I, randomized, double-blind, placebo-controlled, single and multiple ascending dose studies in healthy volunteers. Below is a representative experimental protocol synthesized from common practices in such trials.
Representative Phase I Pharmacokinetic Study Protocol
1. Study Design:
-
Single Ascending Dose (SAD): Small cohorts of healthy volunteers receive a single oral dose of the investigational drug or a placebo. Doses are escalated in subsequent cohorts based on safety and tolerability data from the previous cohort.
-
Multiple Ascending Dose (MAD): Following the SAD phase, cohorts of healthy volunteers receive multiple doses of the investigational drug or placebo over a set period (e.g., 7-14 days) to assess steady-state pharmacokinetics and safety upon repeated administration.
2. Subject Population:
-
Healthy male and/or female volunteers, typically between 18 and 55 years of age.
-
Subjects undergo a comprehensive screening process, including medical history, physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests to ensure they meet the inclusion and exclusion criteria.
3. Dosing and Administration:
-
The investigational drug is administered orally as a tablet, capsule, or solution after a standardized overnight fast.
-
The effect of food on absorption may be evaluated in a separate cohort where the drug is administered after a high-fat meal.
4. Pharmacokinetic Blood Sampling:
-
Serial blood samples are collected at predefined time points before and after drug administration. A typical schedule might include pre-dose (0 hour), and 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
For MAD studies, trough concentrations are often measured before each dose, with a full pharmacokinetic profile determined after the first and last doses.
5. Bioanalytical Method:
-
Plasma concentrations of the parent drug and any major metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method is validated for specificity, linearity, accuracy, precision, and stability according to regulatory guidelines.
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters including Cmax, Tmax, AUC, and t1/2 are calculated from the plasma concentration-time data using non-compartmental analysis.
-
Dose proportionality is assessed for Cmax and AUC.
7. Safety and Tolerability Assessments:
-
Safety is monitored throughout the study via adverse event reporting, clinical laboratory tests, vital signs, physical examinations, and ECGs.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in evaluating these CCR1 antagonists, the following diagrams illustrate a typical experimental workflow for a pharmacokinetic study and the CCR1 signaling pathway.
Discussion
The development of CCR1 antagonists has been challenging, with several compounds failing to demonstrate sufficient efficacy in later-stage clinical trials despite promising preclinical and early clinical data. One of the key considerations for this class of drugs is the need for high and sustained receptor occupancy to effectively block the inflammatory cascade.
This compound, as an early CCR1 antagonist, demonstrated a favorable safety profile and linear pharmacokinetics at lower doses. However, the lack of publicly available detailed pharmacokinetic parameters makes a direct quantitative comparison with newer agents challenging.
Newer antagonists like CCX354 have been developed with the aim of achieving high receptor coverage throughout the dosing interval. The pharmacokinetic profile of CCX354, with a half-life of approximately 7 hours, supports twice-daily or potentially high once-daily dosing to maintain therapeutic concentrations. The development of BMS-817399 also highlights the continued interest in targeting CCR1 for inflammatory diseases.
The choice of a suitable CCR1 antagonist for further development or for use as a research tool will depend on a careful evaluation of its pharmacokinetic and pharmacodynamic properties, alongside its safety profile. The data and methodologies presented in this guide are intended to aid researchers in making these critical assessments.
References
- 1. Phase I evaluation of the safety, pharmacokinetics and pharmacodynamics of CP-481,715 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic evaluation of the novel CCR1 antagonist CCX354 in healthy human subjects: implications for selection of clinical dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of the CCR1 antagonist, BMS-817399, for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural and Functional Differences of CP-481715 and Other CCR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the C-C chemokine receptor 1 (CCR1) antagonist CP-481715 with other notable antagonists that have entered clinical development: MLN3897, BX471, and AZD-4818. The focus is on their structural distinctions and the resulting impact on their pharmacological profiles, supported by available experimental data.
Structural Comparison of CCR1 Antagonists
The chemical structures of this compound, MLN3897, BX471, and AZD-4818 reveal distinct scaffolds, highlighting the diverse chemical approaches to antagonizing the CCR1 receptor.
This compound is characterized by a quinoxaline-2-carboxamide (B189723) core linked to a substituted octyl amide side chain. Its IUPAC name is (4R)-4-(aminocarbonyl)-N-[(1S)-1-[(3-fluorophenyl)methyl]-2-hydroxy-7-methyl-6-oxooctan-2-yl]-2-quinoxalinecarboxamide.
MLN3897 features a complex heterocyclic system, identified as (4S)-4-(4-chlorophenyl)-1-[(3E)-3-[9-(2-hydroxypropan-2-yl)-5H-[1]benzoxepino[3,4-b]pyridin-11-ylidene]propyl]-3,3-dimethylpiperidin-4-ol.
BX471 is a non-peptide antagonist with the IUPAC name 2,4-difluoro-N-[5-[[[(3S)-1-(2-hydroxy-2-methylpropyl)-3-piperidinyl]amino]carbonyl]-2-pyridinyl]benzamide.
AZD-4818 is a spirocyclic piperidine (B6355638) derivative, with the IUPAC name (S)-2-(2-chloro-5-(3-(5-chloro-3H-spiro[benzofuran-2,4'-piperidin]-1'-yl)-2-hydroxypropoxy)-4-(methylcarbamoyl)phenoxy)-2-methylpropanoic acid.
The following diagram illustrates the core structural differences between these four CCR1 antagonists.
Quantitative Comparison of Pharmacological Activity
The following table summarizes the available quantitative data for the binding affinities and functional antagonism of this compound and its comparators. It is important to note that direct comparisons of IC50 and Ki values across different studies should be made with caution due to potential variations in experimental conditions.
| Compound | Binding Affinity (CCR1) | Calcium Mobilization (IC50) | Monocyte Chemotaxis (IC50) | Other Functional Data (IC50) |
| This compound | Kd = 9.2 nM[1] | 71 nM[1] | 55 nM[1] | GTPγS incorporation: 210 nM[1] MMP-9 release: 54 nM[1] |
| MLN3897 | IC50 = 0.8 nM | Data not available | Data not available | Inhibits osteoclastogenesis |
| BX471 | Ki = 1 nM | Human: 5.8 nM Mouse: 198 nM | 18 nM | - |
| AZD-4818 | Potent inhibitor of [125I]-CCL3 binding | Data not available | Data not available | Inhibits neutrophil influx in vivo |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay (Competitive)
This assay determines the affinity of a test compound for the CCR1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cells: HEK293 cells stably transfected with human CCR1.
-
Radioligand: [125I]-CCL3 (MIP-1α).
-
Test Compounds: this compound or other antagonists.
-
Assay Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, and 0.5% bovine serum albumin (BSA).
-
Wash Buffer: Assay buffer without BSA.
-
Filtration Plate: 96-well glass fiber filter plates (e.g., Millipore).
-
Scintillation Counter.
Procedure:
-
Cell Membrane Preparation: Culture CCR1-transfected HEK293 cells and harvest. Homogenize cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
25 µL of assay buffer (for total binding).
-
25 µL of a high concentration of unlabeled CCL3 (e.g., 1 µM) for non-specific binding.
-
25 µL of serially diluted test compound.
-
50 µL of [125I]-CCL3 at a final concentration near its Kd.
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CCR1 agonist.
Materials:
-
Cells: Human monocytes or CCR1-transfected cell lines (e.g., THP-1).
-
Calcium Indicator Dye: Fura-2 AM.
-
Agonist: CCL3 (MIP-1α) or CCL5 (RANTES).
-
Test Compounds: this compound or other antagonists.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES and 1% BSA.
-
Fluorescence Plate Reader.
Procedure:
-
Cell Loading: Incubate the cells with Fura-2 AM in assay buffer for 30-60 minutes at 37°C in the dark. This allows the dye to enter the cells and be cleaved to its active form.
-
Washing: Centrifuge the cells and resuspend them in fresh assay buffer to remove extracellular dye.
-
Assay Setup: Add the cell suspension to the wells of a 96-well black-walled, clear-bottom plate.
-
Antagonist Pre-incubation: Add various concentrations of the test compound to the wells and incubate for 10-20 minutes.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at 510 nm).
-
Agonist Stimulation: Add a pre-determined concentration of the CCR1 agonist (e.g., CCL3) to the wells and immediately begin recording the fluorescence ratio over time.
-
Data Analysis: The change in the fluorescence ratio corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of the antagonist to determine the IC50 for inhibition of calcium mobilization.
Monocyte Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the directed migration of monocytes towards a CCR1 chemokine.
Materials:
-
Cells: Freshly isolated human peripheral blood monocytes or a monocytic cell line (e.g., THP-1).
-
Chemoattractant: CCL3 (MIP-1α) or CCL5 (RANTES).
-
Test Compounds: this compound or other antagonists.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Chemotaxis Chamber: 96-well chemotaxis plate with a porous membrane (e.g., Transwell with 5 µm pores).
-
Cell Viability/Quantification Reagent: Calcein-AM or similar.
-
Fluorescence Plate Reader.
Procedure:
-
Cell Preparation: Resuspend the monocytes in assay medium.
-
Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.
-
Assay Setup:
-
Add assay medium containing the chemoattractant to the lower wells of the chemotaxis plate.
-
For the negative control, add assay medium without the chemoattractant.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and using a fluorescent dye that binds to nucleic acids (e.g., CyQuant) or by pre-labeling the cells with a viability stain like Calcein-AM and measuring the fluorescence in the lower chamber.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the control (chemoattractant alone). Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the CCR1 signaling pathway leading to chemotaxis and a typical experimental workflow for evaluating CCR1 antagonists.
References
Assessing the Therapeutic Window of CP-481715 and Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic window of CP-481715, a potent and selective C-C chemokine receptor type 1 (CCR1) antagonist, and its analogs. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this document aims to facilitate an objective assessment of the potential of these compounds in the development of anti-inflammatory therapeutics.
This compound and similar CCR1 antagonists represent a promising class of drugs for treating various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.[1] Their mechanism of action involves blocking the interaction of pro-inflammatory chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES), with their receptor, CCR1, thereby inhibiting the recruitment of inflammatory cells to tissues.[1] This guide compares the performance of this compound with other notable CCR1 antagonists that have entered clinical development, providing a valuable resource for researchers in the field.
Comparative Efficacy and Potency Data
The following tables summarize the in vitro and in vivo potency of this compound and selected comparator CCR1 antagonists. This quantitative data allows for a direct comparison of their biological activity.
Table 1: In Vitro Activity of CCR1 Antagonists
| Compound | Target | Assay Type | Species | IC50 (nM) | Reference |
| This compound | Human CCR1 | [125I]-CCL3 Binding | Human | 74 | [1][2] |
| Human CCR1 | Calcium Mobilization | Human | 71 | [1][2] | |
| Human CCR1 | Monocyte Chemotaxis | Human | 55 | [1][2] | |
| Human CCR1 | MMP-9 Release | Human | 54 | [1][2] | |
| Human CCR1 | GTPγS Incorporation | Human | 210 | [1][2] | |
| Human CCR1 | CD11b Upregulation (Whole Blood) | Human | 165 | [1][2] | |
| Human CCR1 | Actin Polymerization (Whole Blood) | Human | 57 | [1][2] | |
| MLN3897 | Human CCR1 | Not Specified | Human | Potent (Specific value not available in search results) | [3][4] |
| BX471 | Human CCR1 | Not Specified | Human | Potent (Specific value not available in search results) | [3][4][5] |
| AZD-4818 | Human CCR1 | Not Specified | Human | Potent (Specific value not available in search results) | [3][4] |
Table 2: In Vivo Efficacy of this compound
| Compound | Model | Species | Endpoint | ED50 (mg/kg) | Reference |
| This compound | CCL3-induced Neutrophil Infiltration (Skin) | Human CCR1 Transgenic Mice | Inhibition of Neutrophil Infiltration | 0.2 | |
| This compound | CCL3-induced Neutrophil Infiltration (Air Pouch) | Human CCR1 Transgenic Mice | Inhibition of Neutrophil Infiltration | 0.2 | |
| This compound | Delayed-Type Hypersensitivity | Human CCR1 Transgenic Mice | Inhibition of Footpad Swelling | Significant inhibition |
Safety and Pharmacokinetic Profile of this compound
A Phase I clinical trial in healthy male volunteers provided initial safety and pharmacokinetic data for this compound.
Table 3: Phase I Clinical Trial Data for this compound
| Parameter | Observation | Reference |
| Safety | Well-tolerated with doses up to 3000 mg. No significant prolongation of the corrected QT interval. | [6] |
| Pharmacokinetics | Linear pharmacokinetics up to a 300 mg dose. | [6] |
| Drug Interactions | Clearance decreased by cyclosporin, suggesting interaction with P-glycoprotein. | [6] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented data.
Radioligand Binding Assay
-
Objective: To determine the binding affinity of the compound to the CCR1 receptor.
-
Method:
-
Membranes from cells stably expressing human CCR1 are prepared.
-
Membranes are incubated with a constant concentration of radiolabeled CCR1 ligand (e.g., [125I]-CCL3) and varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a gamma counter.
-
The IC50 value, the concentration of the compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.
-
Calcium Mobilization Assay
-
Objective: To measure the functional antagonist activity of the compound by assessing its ability to block chemokine-induced intracellular calcium release.
-
Method:
-
Cells expressing CCR1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Cells are pre-incubated with varying concentrations of the test compound.
-
A CCR1 agonist (e.g., CCL3 or CCL5) is added to stimulate the cells.
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
The IC50 value is determined as the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium response.
-
Chemotaxis Assay
-
Objective: To evaluate the ability of the compound to inhibit the migration of cells towards a chemokine gradient.
-
Method:
-
A chemotaxis chamber (e.g., Boyden chamber or transwell plate) with a porous membrane is used.
-
The lower chamber contains a CCR1 agonist (e.g., CCL3) as a chemoattractant.
-
A suspension of CCR1-expressing cells (e.g., monocytes or transfected cell lines) is pre-incubated with varying concentrations of the test compound and then added to the upper chamber.
-
The chamber is incubated to allow cell migration through the membrane.
-
The number of cells that have migrated to the lower chamber is quantified by counting under a microscope, by fluorescence, or by flow cytometry.
-
The IC50 value is calculated as the concentration of the compound that inhibits cell migration by 50%.
-
In Vivo Model of Inflammation (Human CCR1 Transgenic Mice)
-
Objective: To assess the in vivo efficacy of the compound in a relevant animal model.
-
Method:
-
Human CCR1 transgenic mice, which express the human CCR1 receptor, are used.
-
The test compound is administered to the animals at various doses via an appropriate route (e.g., oral gavage).
-
Inflammation is induced by injecting a CCR1 ligand (e.g., CCL3) into a specific site, such as the skin or an air pouch.
-
After a set period, the site of inflammation is lavaged or a tissue sample is collected.
-
The number of infiltrating inflammatory cells (e.g., neutrophils) is quantified by cell counting or flow cytometry.
-
The ED50 value, the dose of the compound that produces 50% of the maximal inhibitory effect, is determined.
-
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the CCR1 signaling pathway and a general workflow for evaluating CCR1 antagonists.
References
- 1. CP-481,715, a potent and selective CCR1 antagonist with potential therapeutic implications for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCR1 Antagonists: What Have We Learned From Clinical Trials | Bentham Science [eurekaselect.com]
- 5. BX471: a CCR1 antagonist with anti-inflammatory activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I evaluation of the safety, pharmacokinetics and pharmacodynamics of CP-481,715 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CP-481715: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of CP-481715, a potent and selective CCR1 antagonist used in inflammatory disease research. Adherence to these protocols is essential for maintaining a secure and compliant laboratory environment.
It is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for this compound and to follow all institutional and local regulations regarding chemical waste disposal. The information provided herein is intended as a general guide and should be supplemented by your organization's established safety protocols.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate safety measures.
| PPE / Safety Measure | Specification |
| Gloves | Chemical-resistant nitrile gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat, fully buttoned. |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood. |
| Spill Kit | Ensure a chemical spill kit is readily accessible. |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Segregation of Waste :
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Waste should be segregated at a minimum into solid and liquid waste streams.
-
-
Waste Container Selection and Labeling :
-
Use a designated, leak-proof, and chemically compatible waste container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
-
Waste Accumulation :
-
Keep the waste container securely closed except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Disposal of Empty Containers :
-
Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
The first rinseate must be collected and disposed of as hazardous waste.[1] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
-
Deface the label of the empty, rinsed container before disposal in accordance with your institution's guidelines for non-hazardous lab glass or plastic.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup for the accumulated this compound waste.
-
Provide the EHS office or contractor with an accurate description and quantity of the waste.
-
Experimental Context: CCR1 Signaling Pathway
This compound is a selective antagonist of the C-C chemokine receptor type 1 (CCR1). Understanding its mechanism of action within the CCR1 signaling pathway is crucial for researchers. The diagram below illustrates the general signaling cascade initiated by the binding of chemokines like CCL3 and CCL5 to CCR1, and how this compound acts as an inhibitor.
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
This guide is intended to provide essential, immediate safety and logistical information for the proper disposal of this compound. By adhering to these procedures and consulting the relevant safety data sheets and local regulations, laboratories can ensure a safe working environment and responsible chemical waste management.
References
Essential Safety and Operational Guide for Handling CP-481715
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with CP-481715. The following procedural steps and data are designed to ensure the safe handling, use, and disposal of this potent and selective CCR1 antagonist.
Compound Data
This compound is a small molecule, reversible, and selective antagonist for the human C-C chemokine receptor 1 (CCR1).[1][2] Its primary research application is in the study of inflammatory diseases such as rheumatoid arthritis.[1][2][3]
Pharmacological Data
| Parameter | Value | Description | Source |
| Kd | 9.2 nM | Binding affinity for human CCR1. | [1][2] |
| IC50 | 74 nM | Concentration to displace 125I-labeled CCL3 from CCR1-transfected cells. | [1][2] |
| IC50 | 210 nM | Inhibition of CCL3 and CCL5 to stimulate receptor signaling. | [2][3] |
| IC50 | 71 nM | Inhibition of calcium mobilization. | [2][3] |
| IC50 | 55 nM | Inhibition of monocyte chemotaxis. | [2][3] |
| IC50 | 54 nM | Inhibition of MMP9 release. | [2][3] |
| IC50 | 165 nM | Inhibition of CCL3-induced CD11b up-regulation in human whole blood. | [2] |
| IC50 | 57 nM | Inhibition of actin polymerization in human whole blood. | [2] |
Personal Protective Equipment (PPE)
-
Body Protection: A fire-resistant lab coat should be worn to protect clothing and skin from potential splashes and spills.[5]
-
Eye and Face Protection: Safety glasses with side-shields are the minimum requirement.[6] For tasks with a higher risk of splashing, such as preparing solutions or pouring large volumes, a face shield worn over safety goggles is mandatory.[5][6]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[6] For prolonged handling or when higher protection is needed, consider double-gloving or using thicker, chemical-resistant gloves.[6][7] Always remove and replace gloves immediately after any known contact with the chemical and wash hands thoroughly.[6]
-
Foot Protection: Closed-toe shoes are required to prevent injuries from dropped objects or spills.[5]
-
Respiratory Protection: If working with the powdered form of the compound or in a poorly ventilated area where aerosols may be generated, a respirator (e.g., N95 or higher) is necessary.[5]
Experimental Workflow for Handling this compound
Caption: A typical workflow for handling this compound, from preparation to disposal.
Operational Plans
Spill Response
In the event of a chemical spill, prompt and appropriate action is critical to minimize hazards.
For a small spill:
-
Alert Personnel: Immediately alert others in the vicinity.[8]
-
Don PPE: Ensure you are wearing the appropriate PPE before attempting to clean the spill.[8][9]
-
Contain the Spill: Use absorbent materials like clay, pet litter, or fine sand to prevent the spread of a liquid spill.[9] For a powder spill, lightly mist the area with water or cover it with a plastic sheet to prevent it from becoming airborne.[9]
-
Clean Up: Add absorbent materials until all the liquid is absorbed.[9]
-
Decontaminate: Clean the spill area with a suitable decontaminating agent. A 30% bleach solution can be effective for general decontamination, followed by wiping with water.[8][9]
-
Dispose: All contaminated materials, including absorbent pads and cleaning equipment, must be disposed of as hazardous waste.[9]
For a large or unknown spill, or if you are unsure how to proceed, evacuate the area and call for emergency assistance. [10]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[11]
Waste Segregation and Labeling:
-
Solid Waste: Contaminated items such as gloves, paper towels, and empty vials should be collected in a designated, sealed, and clearly labeled hazardous waste container.[12]
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, compatible, and sealed hazardous waste container.[12] Do not mix with other waste streams unless compatibility is confirmed.[13]
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), the quantity, date of generation, and the principal investigator's contact information.[11]
Hazardous Waste Disposal Pathway
Caption: The logical flow for the proper disposal of hazardous waste generated from this compound experiments.
Experimental Protocols Cited
While detailed, step-by-step experimental protocols for the use of this compound are proprietary to the developing institutions, the cited literature describes the following methodologies in their studies:
-
Radiolabeled Binding Studies: These experiments were conducted to determine the binding affinity (Kd) of this compound to human CCR1 and its ability to displace a radiolabeled ligand (125I-labeled CCL3).[2][3]
-
Receptor Signaling Assays: The inhibitory effect of this compound on receptor signaling was measured through guanosine (B1672433) 5'-O-(thiotriphosphate) incorporation assays.[2][3]
-
Calcium Mobilization Assays: The ability of the compound to block calcium mobilization in response to chemokines was assessed.[2][3]
-
Chemotaxis Assays: The inhibition of monocyte migration towards a chemokine gradient was quantified.[2][3]
-
Enzyme-Linked Immunosorbent Assay (ELISA): The release of matrix metalloproteinase 9 (MMP9) was measured using this technique.[2]
-
Flow Cytometry: The up-regulation of CD11b and actin polymerization in human whole blood were analyzed using flow cytometry.[2]
For detailed protocols, it is recommended to refer to the original publications.
CCR1 Signaling Pathway Inhibition by this compound
Caption: this compound acts as an antagonist, blocking the binding of chemokines like CCL3 and CCL5 to the CCR1 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CP-481,715, a potent and selective CCR1 antagonist with potential therapeutic implications for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 9. chemkleancorp.com [chemkleancorp.com]
- 10. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 13. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
